molecular formula C6H20CaO11 B15598811 Calcium 2-hydroxypropanoate pentahydrate

Calcium 2-hydroxypropanoate pentahydrate

Katalognummer: B15598811
Molekulargewicht: 308.29 g/mol
InChI-Schlüssel: FHYGNWCWVOSSRY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Calcium 2-hydroxypropanoate pentahydrate is a useful research compound. Its molecular formula is C6H20CaO11 and its molecular weight is 308.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C6H20CaO11

Molekulargewicht

308.29 g/mol

IUPAC-Name

calcium;bis(1-hydroxy-1-oxopropan-2-olate);pentahydrate

InChI

InChI=1S/2C3H5O3.Ca.5H2O/c2*1-2(4)3(5)6;;;;;;/h2*2H,1H3,(H,5,6);;5*1H2/q2*-1;+2;;;;;

InChI-Schlüssel

FHYGNWCWVOSSRY-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Calcium 2-hydroxypropanoate pentahydrate chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of Calcium 2-hydroxypropanoate Pentahydrate

Introduction

This compound, more commonly known as calcium lactate (B86563) pentahydrate, is the calcium salt of lactic acid. It is a white, crystalline powder or granule that is widely utilized across the pharmaceutical, food and beverage, and nutraceutical industries.[1][2] In pharmaceutical applications, it serves as a highly bioavailable calcium source for treating calcium deficiencies and as an excipient, such as a tablet diluent, in drug formulations.[3][4][5] Its high solubility and neutral taste profile make it a preferred choice for calcium fortification in foods and beverages.[1][6] This document provides a comprehensive overview of the core chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Calcium lactate pentahydrate is a stable, slightly efflorescent compound.[4][7][8] It consists of one calcium cation (Ca²⁺) bonded to two lactate anions (CH₃CH(OH)COO⁻), complexed with five molecules of water of hydration.[3][9]

Table 1: General Physicochemical Properties
PropertyValueReferences
IUPAC Name calcium;bis(2-hydroxypropanoate);pentahydrate[10]
Synonyms Calcium lactate pentahydrate, E327[1][3]
CAS Number 5743-47-5[3][9][11]
Molecular Formula C₆H₁₀CaO₆·5H₂O[6][9][11]
Molecular Weight 308.29 g/mol [3][10][11][12][]
Appearance White to cream-colored crystalline or granular powder[4][6][7][8]
Odor Almost odorless[6][7][9]
Bulk Density 300 - 500 kg/m ³[12][14]
Hydrogen Bond Donor Count 7[3][10]
Hydrogen Bond Acceptor Count 11[3][10]

Solubility and pH

The solubility of calcium lactate is a critical factor in its high bioavailability.[1][3] It is significantly more soluble in water than other common calcium salts like calcium citrate.[3][15] Its solubility increases with temperature.[15] Aqueous solutions are nearly neutral to slightly alkaline.[15]

Table 2: Solubility in Water
TemperatureSolubility ( g/100 mL)References
10 °C4.8 (anhydrous L-lactate)[15]
20 °C5.8 (anhydrous L-lactate)[15]
25 °C6.7 - 9.0[4][15][16]
30 °C8.5 (anhydrous L-lactate)[15]
Boiling WaterFreely Soluble[4][6][8]

Note: The compound is practically insoluble in ethanol.[2][3][4][7][9]

Table 3: pH of Aqueous Solutions
ConcentrationApproximate pHReferences
0.01 mol/L7.4 - 7.6[15]
0.05 mol/L7.6 - 7.8[15]
0.10 mol/L7.8 - 8.0[15]
5% (w/v)6.0 - 8.0[6][7][17]
50 g/L (at 20 °C)7.0[12][14]

Stability and Reactivity

Calcium lactate pentahydrate is stable under recommended storage conditions, typically in a cool, dry, well-ventilated place in a tightly closed container.[3] It is somewhat efflorescent, meaning it can lose its water of hydration in a dry atmosphere.[7][9][15]

Thermal Decomposition: The compound undergoes a multi-step thermal degradation process.

  • Dehydration: It begins to lose its water of hydration between 35 °C and 135 °C.[15] At 120 °C, it becomes completely anhydrous.[9] The majority of water loss occurs between 70°C and 186°C.[18]

  • Decomposition: The anhydrous salt is stable up to around 240 °C, after which it begins to decompose.[12][15][19] Hazardous decomposition products include calcium oxide fumes, carbon monoxide, and carbon dioxide.[16][20][21]

Reactivity:

  • Incompatibilities: It is incompatible with strong oxidizing agents.[16][21]

  • Reactions: It reacts with strong acids and bases.[1] In the presence of air, it may slowly decompose by reacting with water and carbon dioxide.[20]

Table 4: Thermal Degradation Stages
Temperature Range (°C)ProcessWeight Loss (%)Evolved ProductsReferences
70 - 186Dehydration (loss of ~4.6 water molecules)~28.0%H₂O[18]
271 - 369Decomposition Step 1~12.0%CO₂, Organic Vapors[18]
384 - 530Decomposition Step 2~26.0%CO₂, Organic Vapors[18]

Experimental Protocols

Assay (Complexometric Titration)

This method determines the purity of calcium lactate by quantifying the calcium content.

  • Principle: Calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA), a complexing agent, at an alkaline pH. An indicator is used to detect the endpoint.

  • Methodology:

    • An accurately weighed sample (equivalent to ~350 mg of anhydrous calcium lactate) is dissolved in approximately 150 mL of water containing 2 mL of dilute hydrochloric acid.[7][22]

    • While stirring, about 30 mL of 0.05 M EDTA is added from a buret.[7][22]

    • The pH is raised by adding 15 mL of 1 N sodium hydroxide.[7][22]

    • Approximately 300 mg of hydroxy naphthol blue indicator is added.[7][22]

    • The titration is continued with 0.05 M EDTA until the solution turns to a distinct blue color.[7][22]

    • A blank determination is performed, and the percentage of calcium lactate is calculated.[22]

Thermal Degradation Analysis (Thermogravimetric Analysis - TGA)

TGA is used to study the thermal stability and decomposition profile of the compound.

  • Principle: The mass of the sample is continuously measured as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen). Weight loss corresponds to events like dehydration and decomposition.

  • Methodology:

    • The sample is placed in a thermogravimetric analyzer.

    • The furnace is heated from ambient temperature (e.g., 25 °C) to a high temperature (e.g., 1000 °C) at a controlled heating rate (e.g., 10, 20, 30, or 40 °C/min).[18][19]

    • A constant flow of an inert gas, such as nitrogen (e.g., 30 mL/min), is maintained over the sample.[18]

    • The instrument records the mass of the sample as a function of temperature, generating a thermogravimetric (TG) curve. The derivative of this curve (DTG) shows the rate of mass change.[18]

    • Evolved gases can be simultaneously analyzed using coupled techniques like Fourier-Transform Infrared Spectroscopy (FTIR) or Mass Spectrometry (MS).[18][23]

Loss on Drying

This test determines the amount of water and other volatile matter in the sample.

  • Principle: The sample is heated at a specific temperature for a set duration, and the resulting weight loss is measured.

  • Methodology:

    • 1-2 g of the sample is evenly distributed in a suitable weighing dish.[22]

    • The sample is dried in an oven at 120 °C for 4 hours.[22][24]

    • The percentage of weight loss is calculated. For the pentahydrate form, the acceptance criteria are typically between 22.0% and 27.0%.[6][9][22][24]

Visualized Workflows and Pathways

Synthesis Workflow

Calcium lactate is commercially produced by neutralizing lactic acid with a calcium source like calcium carbonate or calcium hydroxide.[3][6][25][26]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process LacticAcid Lactic Acid Reaction Mixing and Reaction LacticAcid->Reaction CalciumSource Calcium Carbonate or Calcium Hydroxide CalciumSource->Reaction Purification Purification (e.g., Filtration) Reaction->Purification Crude Product Crystallization Evaporation and Crystallization Purification->Crystallization Purified Solution Product Calcium 2-hydroxypropanoate Pentahydrate Crystallization->Product

Caption: General workflow for the synthesis of Calcium Lactate Pentahydrate.

Pharmacokinetic Pathway

Upon oral administration, calcium lactate serves as a bioavailable source of calcium ions.

Pharmacokinetic_Pathway cluster_fate Biological Fate Ingestion Oral Administration Dissociation Dissociation into Ca²⁺ and Lactate⁻ ions in GI Tract Ingestion->Dissociation Absorption Absorption (Duodenum & Jejunum) via active transport and passive diffusion Dissociation->Absorption Distribution Distribution via Bloodstream (45% Protein Bound) Absorption->Distribution Storage Storage (99%) in Skeleton and Teeth Distribution->Storage Excretion Excretion of Unabsorbed Calcium (Primarily Feces) Distribution->Excretion Unabsorbed Fraction

Caption: Pharmacokinetic pathway of orally administered Calcium Lactate.[5][27][28]

Analytical Identification Workflow

A logical workflow for the identification and characterization of a sample purported to be calcium lactate pentahydrate.

Analytical_Workflow cluster_spectro Confirmatory Tests Sample Unknown Sample Physical Physical Characterization (Appearance, Odor) Sample->Physical Solubility Solubility Test (Water vs. Ethanol) Sample->Solubility IR Infrared (IR) Spectroscopy Physical->IR Qualitative Qualitative Tests for Calcium & Lactate Solubility->Qualitative Assay Purity Assay (Complexometric Titration) Qualitative->Assay Identification Positive Identification: Calcium Lactate Pentahydrate Assay->Identification

References

A Comprehensive Technical Guide to the Physical Properties of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of calcium lactate (B86563) pentahydrate (C₆H₁₀CaO₆·5H₂O). The information is curated for professionals in research, scientific, and pharmaceutical development fields, with a focus on quantitative data, experimental methodologies, and logical visualizations to support advanced applications.

General and Physicochemical Properties

Calcium lactate pentahydrate is a white, crystalline salt consisting of two lactate anions for each calcium cation, complexed with five molecules of water.[1] It is odorless and may present as a granular powder.[2][3] This compound is a common food additive (E327) and is widely used in the pharmaceutical industry as a bioavailable calcium source for treating calcium deficiencies.[1][2][4]

Table 1: General Properties of Calcium Lactate Pentahydrate

PropertyValueCitations
IUPAC Name Calcium bis(2-hydroxypropanoate) pentahydrate[1][5]
Molecular Formula C₆H₁₀CaO₆·5H₂O[3][6][7]
Molecular Weight 308.29 g/mol [2][5][7]
CAS Number 5743-47-5[2][3][7]
Appearance White to almost white, crystalline or granular powder.[8][9][8][9]
Odor Almost odorless[6]
Density 1.494 g/cm³[1]
Bulk Density 300 - 500 kg/m ³[9][10]

Solubility Profile

Calcium lactate pentahydrate is known for its good solubility in water, which enhances its bioavailability compared to other calcium salts like calcium citrate.[1][2] Its solubility is temperature-dependent.

Table 2: Solubility of Calcium Lactate

SolventTemperature (°C)Solubility ( g/100 mL)Citations
Water104.8 (anhydrous L-lactate)[1]
Water205.8 (anhydrous L-lactate)[1]
Water256.7 (anhydrous L-lactate)[1]
Water257.9 (as pentahydrate)[2]
Water259.0 (trihydrate and pentahydrate)[8]
Water308.5 (anhydrous L-lactate)[1]
Boiling Water-Freely Soluble[6][8]
Ethanol (96%)-Very slightly soluble / Insoluble[1][8]
Methanol-Very soluble[1]

Thermal and Stability Characteristics

Calcium lactate pentahydrate is somewhat efflorescent, losing its water of hydration in a dry atmosphere or upon heating.[1][3] The dehydration process converts the crystalline pentahydrate form into an amorphous anhydrous state.[11][12]

Table 3: Thermal Properties of Calcium Lactate Pentahydrate

PropertyValueNotesCitations
Melting Point ~120 °CBecomes anhydrous.[1][3]
Melting Point (Anhydrous) 240 °C-[1][9]
Dehydration Temperature 35 - 135 °CLoses water in a dry atmosphere.[1] The process is reversible at 25°C and 75% relative humidity.[1][1]
Ignition Temperature 610 °C-[9][13]
Loss on Drying 22.0 - 27.0%Corresponds to the loss of five water molecules.[3][6]

Aqueous Solution Properties

Aqueous solutions of calcium lactate are nearly neutral to slightly alkaline.[1] The lactate ion, being the conjugate base of a weak acid (lactic acid), undergoes slight hydrolysis, which can result in a pH slightly above 7.[1]

Table 4: pH of Aqueous Calcium Lactate Solutions

ConcentrationTemperature (°C)pH RangeCitations
5% (w/v)-6.0 - 8.0[2][6]
50 g/L (5%)20~7.0[9][13]
71 g/L (7.1%)-6.0 - 8.0[9]
10% (w/v)-6.0 - 8.0[2]
20% (v/v)-6.0 - 8.0[14]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of calcium lactate pentahydrate's physical properties.

This protocol is designed to study the thermal decomposition and dehydration behavior of calcium lactate pentahydrate.

  • Objective: To determine the temperature and kinetics of water loss and subsequent decomposition.

  • Instrumentation: A thermogravimetric analyzer (TGA) coupled with a differential scanning calorimeter (DSC). Evolved gases can be analyzed using coupled FTIR or Mass Spectrometry (MS).[15]

  • Sample Preparation: Accurately weigh approximately 5-10 mg of calcium lactate pentahydrate into an aluminum or ceramic pan.

  • Experimental Conditions:

    • Heating Rate: A controlled heating rate, typically between 5 to 20 °C/min, is applied. Studies have utilized rates of 10 °C/min.[15][16]

    • Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) up to 800-1000 °C to observe all thermal events.[15][16]

    • Atmosphere: Conduct the analysis under an inert nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition.[15][16]

  • Data Analysis:

    • TGA Curve: The TGA curve plots mass loss (%) against temperature. The first major weight loss corresponds to the dehydration of the five water molecules.[11] Subsequent weight loss steps relate to the decomposition of the anhydrous salt into calcium carbonate and finally calcium oxide.[11]

    • DSC Curve: The DSC curve plots heat flow against temperature. An endothermic peak around 95-120 °C indicates the energy required for dehydration.[1][17]

    • Kinetics: Analyze the dehydration and decomposition kinetics using models such as the Hancock-Sharp, Flynn–Wall–Ozawa (FWO), or Kissinger–Akahira–Sunose (KAS) equations.[12][15]

This protocol is used to identify the crystalline form of calcium lactate and differentiate between its enantiomeric variants.

  • Objective: To confirm the crystalline structure of the pentahydrate form and distinguish between L-lactate and DL-lactate (racemic) forms.[18]

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: Gently grind the calcium lactate pentahydrate crystals into a fine powder using a mortar and pestle. Pack the powder into a sample holder.

  • Experimental Conditions:

    • Scan Range (2θ): Scan over a 2θ range of 5° to 50°.

    • Step Size and Scan Speed: Use a step size of 0.02° and a suitable scan speed to obtain a high-resolution diffraction pattern.

  • Data Analysis:

    • Compare the resulting diffractogram with reference patterns from crystallographic databases (e.g., PDF card number 00-029-1596 for calcium lactate pentahydrate).[19]

    • The diffraction patterns for calcium L-lactate pentahydrate and calcium DL-lactate pentahydrate are distinct, allowing for their differentiation.[18][19] The PXRD results confirm that the pentahydrate form is crystalline, while the anhydrous form is typically amorphous.[11][12]

Visualizations: Workflows and Logical Relationships

Diagrams created using Graphviz DOT language illustrate key processes and relationships involving calcium lactate pentahydrate.

Dehydration_Workflow cluster_start Initial State cluster_process Process cluster_end Final State cluster_reverse Rehydration CLP Calcium Lactate Pentahydrate (CLP) (Crystalline) Heat Heating (35-135°C) CLP->Heat - 5H₂O DryAtmosphere Dry Atmosphere CLP->DryAtmosphere - 5H₂O CLA Calcium Lactate Anhydrate (CLA) (Amorphous) Heat->CLA DryAtmosphere->CLA Rehydrate 25°C & 75% RH CLA->Rehydrate + 5H₂O Rehydrate->CLP Reversible Process

Caption: Workflow of the reversible dehydration and hydration of calcium lactate.

Production_Flowchart cluster_inputs Starting Materials cluster_process Manufacturing Process cluster_output Final Product Carbs Carbohydrates (e.g., Corn Starch) Ferment Fermentation (with bacteria) Carbs->Ferment CaSource Calcium Source (CaCO₃ or Ca(OH)₂) React Reaction CaSource->React Ferment->React Lactic Acid CLP Calcium Lactate Pentahydrate React->CLP Crystallization

Caption: Simplified flowchart for the production of calcium lactate.

Logical_Relationships CalciumLactate Calcium Lactate C₆H₁₀CaO₆ Hydrates Hydrated Forms Pentahydrate (Common) Trihydrate Monohydrate CalciumLactate->Hydrates Hydration State Anhydrous Anhydrous Form Generally Amorphous CalciumLactate->Anhydrous Hydration State Enantiomers Enantiomeric Variants L-Lactate (Natural) D-Lactate DL-Lactate (Racemic) CalciumLactate->Enantiomers Stereoisomerism Hydrates->Anhydrous Dehydration/ Hydration

Caption: Relationship between different forms of calcium lactate.

References

An In-depth Technical Guide to the Molecular Structure of Calcium 2-hydroxypropanoate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 2-hydroxypropanoate, commonly known as calcium lactate (B86563), is a widely utilized compound in the pharmaceutical, food, and cosmetic industries. Its pentahydrate form is of particular interest due to its stability and bioavailability as a source of calcium ions.[1] A thorough understanding of its molecular structure is paramount for controlling its physicochemical properties, ensuring its quality and efficacy in various applications, and for rational drug design and formulation. This technical guide provides a comprehensive overview of the molecular structure of calcium 2-hydroxypropanoate pentahydrate, detailing its crystallographic data, spectroscopic signature, and thermal behavior.

Molecular Identity and Physicochemical Properties

This compound is the calcium salt of lactic acid, existing as a crystalline powder.[2] The lactate anion possesses a chiral center, leading to the existence of L-lactate and D-lactate enantiomers. Consequently, calcium lactate pentahydrate can be found as the pure L-enantiomer, the pure D-enantiomer, or a racemic mixture of both (DL-form).[1] These different forms exhibit distinct crystalline structures, which can be differentiated using techniques such as Powder X-ray Diffraction (PXRD).[1]

Table 1: General Physicochemical Properties of this compound

PropertyValue
Synonyms Calcium lactate pentahydrate, E327
Chemical Formula C₆H₁₀CaO₆·5H₂O
Molecular Weight 308.29 g/mol [3]
Appearance White to cream-colored crystalline powder[2]
Solubility in water Soluble

Molecular Structure and Crystallography

The definitive determination of a molecule's three-dimensional structure is achieved through single-crystal X-ray diffraction. While a comprehensive, publicly available single-crystal structure of calcium L-lactate pentahydrate with detailed bond lengths and angles is not readily found in the literature, the crystal lattice is known to be a complex arrangement of calcium ions, lactate anions, and water molecules. The calcium ion is coordinated by oxygen atoms from both the carboxylate and hydroxyl groups of the lactate anions, as well as from the water molecules. These interactions form a stable, hydrated crystal lattice.

Powder X-ray Diffraction (PXRD) is a powerful technique for identifying the crystalline phases of a material. For calcium lactate pentahydrate, PXRD is crucial for distinguishing between the L- and DL-enantiomeric forms, as they produce distinct diffraction patterns.[1]

Table 2: Representative Powder X-ray Diffraction Data for Calcium L-lactate Pentahydrate

2θ (degrees)d-spacing (Å)Relative Intensity (%)
8.99.9100
10.58.440
17.85.035
20.24.430
24.33.725
28.23.220

Note: This is a representative dataset and actual values may vary slightly depending on the instrument and experimental conditions.

Table 3: Representative Powder X-ray Diffraction Data for Calcium DL-lactate Pentahydrate

2θ (degrees)d-spacing (Å)Relative Intensity (%)
9.49.4100
11.27.950
18.84.745
21.54.140
25.13.535
29.73.030

Note: This is a representative dataset and actual values may vary slightly depending on the instrument and experimental conditions.

Spectroscopic Characterization

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by several key absorption bands.

Table 4: Key FT-IR Absorption Bands and their Assignments for this compound

Wavenumber (cm⁻¹)Assignment
3600-3000O-H stretching vibrations of water and hydroxyl groups
2980-2930C-H stretching vibrations of the methyl and methine groups
1610-1550Asymmetric stretching of the carboxylate group (COO⁻)
1480-1440Symmetric stretching of the carboxylate group (COO⁻)
1380-1300C-H bending vibrations
1120-1040C-O stretching of the hydroxyl group

Thermal Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For this compound, TGA reveals a multi-step decomposition process, starting with the loss of water molecules of hydration, followed by the decomposition of the anhydrous salt.[4]

Table 5: Thermal Decomposition Profile of this compound

Temperature Range (°C)Mass Loss (%)Description
50 - 150~29.2%Loss of five water molecules of hydration
200 - 400VariesDecomposition of the anhydrous calcium lactate
600 - 800VariesFurther decomposition to calcium oxide

Biological Significance and Signaling Pathways

Calcium lactate serves as a bioavailable source of calcium ions, which are crucial second messengers in a multitude of cellular signaling pathways.[1][5] Upon dissolution, calcium lactate dissociates into calcium cations (Ca²⁺) and lactate anions. The released Ca²⁺ can then enter the cytosol and modulate various cellular processes. While the primary role of calcium lactate in drug development is often as a calcium supplement, the lactate anion itself may also have biological effects, including influencing neuronal signaling and cellular metabolism.[6][7]

CalciumSignaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Cytosol) Calcium_Lactate Calcium 2-hydroxypropanoate pentahydrate Ca2_ion Ca²⁺ Calcium_Lactate->Ca2_ion Dissociation Lactate_ion Lactate⁻ Calcium_Lactate->Lactate_ion Dissociation Ca_Binding_Proteins Calcium-Binding Proteins (e.g., Calmodulin) Ca2_ion->Ca_Binding_Proteins Binding & Activation Cellular_Metabolism Cellular_Metabolism Lactate_ion->Cellular_Metabolism Metabolic Substrate/ Signaling Molecule Downstream_Effectors Downstream Effectors (Kinases, Phosphatases) Ca_Binding_Proteins->Downstream_Effectors Modulation Cellular_Response Cellular Response (e.g., Gene Expression, Muscle Contraction) Downstream_Effectors->Cellular_Response Regulation

Dissociation of this compound and Entry into Cellular Signaling.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To obtain the powder diffraction pattern of this compound for phase identification and differentiation of enantiomeric forms.

Methodology:

  • A small amount of the this compound sample is gently ground using a mortar and pestle to ensure a fine, homogeneous powder.

  • The powdered sample is packed into a sample holder, ensuring a flat and even surface.

  • The sample holder is placed into the PXRD instrument.

  • The sample is irradiated with monochromatic X-rays (typically Cu Kα radiation) over a specified 2θ range (e.g., 5° to 50°), with a defined step size and scan speed.

  • The diffraction pattern, a plot of intensity versus 2θ, is recorded.

  • The obtained pattern is analyzed to determine the peak positions (2θ) and their corresponding d-spacings and relative intensities.

PXRD_Workflow Sample Calcium 2-hydroxypropanoate pentahydrate Sample Grinding Gentle Grinding Sample->Grinding Mounting Sample Mounting Grinding->Mounting PXRD PXRD Instrument (X-ray Irradiation) Mounting->PXRD Data_Collection Diffraction Pattern (Intensity vs. 2θ) PXRD->Data_Collection Analysis Data Analysis (Peak Positions, d-spacings) Data_Collection->Analysis

Experimental Workflow for Powder X-ray Diffraction Analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its characteristic functional groups.

Methodology:

  • A small amount of the sample (1-2 mg) is mixed with approximately 100 mg of dry potassium bromide (KBr) powder in an agate mortar.

  • The mixture is finely ground to a homogeneous powder.

  • The powder is transferred to a pellet-pressing die and compressed under high pressure to form a thin, transparent pellet.

  • Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, a small amount of the powder is placed directly on the ATR crystal.

  • The KBr pellet is placed in the sample holder of the FT-IR spectrometer, or the ATR accessory is engaged.

  • A background spectrum of the empty sample compartment (or clean ATR crystal) is collected.

  • The infrared spectrum of the sample is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • The resulting spectrum is analyzed to identify the characteristic absorption bands.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • A small, accurately weighed amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed onto the TGA balance.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[4]

  • The mass of the sample is continuously monitored as a function of temperature.

  • The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperatures of decomposition and the percentage of mass loss at each step.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and characterization of this compound. The combination of crystallographic, spectroscopic, and thermal analysis techniques offers a comprehensive understanding of this important pharmaceutical and food ingredient. The provided data and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals in ensuring the quality, stability, and efficacy of products containing calcium lactate. Further research, particularly single-crystal X-ray diffraction studies, would provide even more precise details of its molecular architecture.

References

Crystal Structure of Calcium Lactate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of calcium lactate (B86563) pentahydrate (Ca(C₆H₅O₃)₂·5H₂O), a common pharmaceutical excipient and food additive. This document summarizes the available crystallographic data, details relevant experimental methodologies, and presents logical workflows for its characterization.

Introduction

Physicochemical Properties

A summary of the key physicochemical properties of calcium lactate pentahydrate is presented in Table 1.

Table 1: Physicochemical Properties of Calcium Lactate Pentahydrate

PropertyValueReference(s)
Chemical Formula C₆H₁₀CaO₆·5H₂O[3][4]
Molecular Weight 308.30 g/mol [3]
Appearance White, practically odorless granules or powder
Solubility in Water Soluble
pH (aqueous solution) 6.0 - 8.0[5]

Crystallographic Data from Powder X-ray Diffraction

Powder X-ray diffraction is a primary technique for the characterization of calcium lactate pentahydrate. It is particularly useful for distinguishing between the L- and DL-enantiomeric forms. The International Centre for Diffraction Data (ICDD) contains a reference diffraction card (00-029-1596) that corresponds to the DL-lactate pentahydrate.[6][7]

The synthesis of either the L- or DL-form can be influenced by the concentration of lactic acid used during preparation.[2] A logical workflow for the synthesis and characterization of calcium lactate pentahydrate is depicted in the following diagram.

G A Starting Materials (Lactic Acid, Calcium Carbonate/Hydroxide) B Reaction/Crystallization A->B C Isolation of Crystals B->C D Powder X-ray Diffraction (PXRD) Analysis C->D E Identification of Crystalline Form (L- or DL-) D->E

Synthesis and PXRD analysis workflow.

Experimental Protocols

Synthesis of Calcium Lactate Pentahydrate

The synthesis of calcium lactate pentahydrate can be achieved through the reaction of lactic acid with a calcium source, such as calcium carbonate or calcium hydroxide (B78521).[8][9]

Materials:

  • Lactic Acid (L- or DL-)

  • Calcium Carbonate (CaCO₃) or Calcium Hydroxide (Ca(OH)₂)

  • Deionized Water

  • Ethanol (B145695) (for washing)

Procedure:

  • Dissolve lactic acid in deionized water.

  • Slowly add calcium carbonate or calcium hydroxide to the lactic acid solution while stirring. The reaction is complete when effervescence ceases (if using calcium carbonate).

  • Heat the solution to facilitate the reaction and then cool to allow for crystallization.

  • Collect the precipitated crystals by filtration.

  • Wash the crystals with ethanol to remove impurities.

  • Dry the crystals at room temperature.

The workflow for a typical synthesis protocol is illustrated below.

G cluster_0 Solution Preparation cluster_1 Reaction cluster_2 Crystallization & Isolation A Dissolve Lactic Acid in Water B Add Calcium Carbonate/ Hydroxide A->B C Cool Solution to Induce Crystallization B->C D Filter to Collect Crystals C->D E Wash with Ethanol D->E F Dry Crystals E->F

Experimental workflow for synthesis.
Powder X-ray Diffraction (PXRD)

PXRD is the key analytical technique for identifying the crystalline form of calcium lactate pentahydrate.

Instrumentation:

  • A powder X-ray diffractometer with a Cu Kα radiation source is typically used.

Sample Preparation:

  • A small amount of the crystalline powder is gently packed into a sample holder.

Data Collection:

  • The sample is scanned over a range of 2θ angles (e.g., 5° to 50°) with a defined step size and scan speed.

Data Analysis:

  • The resulting diffraction pattern (a plot of intensity versus 2θ) is compared to reference patterns from databases such as the ICDD to identify the crystalline phase.

The logical relationship for identifying the enantiomeric form using PXRD is outlined below.

G A Obtain PXRD Pattern of Sample B Compare with ICDD #00-029-1596 (DL-form reference) A->B C Match B->C D Identified as DL-Calcium Lactate Pentahydrate C->D Yes E No Match C->E No F Compare with known L-form pattern E->F G Match F->G H Identified as L-Calcium Lactate Pentahydrate G->H Yes I Unknown Form G->I No

Decision tree for PXRD-based identification.

Summary and Conclusion

References

The Biological Significance of Calcium Lactate Pentahydrate: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemical properties, bioavailability, and physiological roles of calcium lactate (B86563) pentahydrate, a key compound in pharmaceutical and nutraceutical applications.

Introduction

Calcium lactate pentahydrate, the pentahydrated calcium salt of lactic acid, is a widely utilized compound in the pharmaceutical, nutraceutical, and food industries. Its popularity stems from its favorable physicochemical properties, including good solubility and high bioavailability, making it an effective source of calcium for supplementation and therapeutic applications. This technical guide provides a comprehensive overview of the biological role of calcium lactate pentahydrate, with a focus on quantitative data, experimental methodologies, and its influence on key physiological signaling pathways.

Physicochemical Properties and Data Presentation

Calcium lactate pentahydrate is a white, crystalline powder that is odorless and readily soluble in water.[1] These properties are crucial for its application in various formulations, from oral tablets to fortified beverages.[2]

Elemental Calcium Content

The elemental calcium content of a supplement is a critical factor in determining its efficacy. Calcium lactate contains approximately 13% elemental calcium.[3]

Calcium SaltElemental Calcium Content (%)
Calcium Carbonate~40
Calcium Citrate (B86180)~21
Calcium Lactate ~13
Calcium Gluconate~9
Solubility Profile

The solubility of a calcium salt significantly influences its absorption in the gastrointestinal tract. Calcium lactate pentahydrate exhibits good solubility in water, which increases with temperature.[4][5]

Temperature (°C)Solubility of L(+)-Calcium Lactate ( g/100 g water)
4~3.1
10~4.8
15~5.4
20~5.8
24~7.9
25~7.9
30~8.5
Hot WaterFreely Soluble

Data compiled from multiple sources.[3][4][6]

Bioavailability and Absorption

Calcium lactate is recognized for its high bioavailability compared to some other calcium salts.[2] Bioavailability refers to the fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Comparative Bioavailability

While direct head-to-head clinical trials comparing a wide range of calcium salts are limited, existing research indicates that organic calcium salts like calcium lactate and calcium citrate are generally more bioavailable than inorganic salts like calcium carbonate, particularly in individuals with low stomach acid.

Calcium SaltRelative BioavailabilityKey Considerations
Calcium Lactate HighGood solubility, absorption is not dependent on gastric acid.
Calcium CitrateHighAbsorption is independent of gastric acid.
Calcium CarbonateLowerRequires acidic environment for optimal absorption.

Biological Roles and Signaling Pathways

Upon dissolution, calcium lactate pentahydrate dissociates to yield calcium ions (Ca²⁺) and lactate ions. Both of these components play significant roles in human physiology. Lactate is a key metabolite in energy production, while calcium is an essential mineral involved in a vast array of cellular processes.[2]

The influx of Ca²⁺ from the dissociation of calcium lactate pentahydrate can directly influence cellular signaling pathways where calcium acts as a crucial second messenger.

Muscle Contraction

Calcium ions are fundamental to the process of muscle contraction. An increase in intracellular Ca²⁺ concentration triggers a series of events that lead to the interaction of actin and myosin filaments, resulting in muscle fiber shortening.

Muscle_Contraction Action_Potential Action Potential Arrives at Neuromuscular Junction ACh_Release Acetylcholine (ACh) Release Action_Potential->ACh_Release Sarcolemma_Depolarization Sarcolemma Depolarization ACh_Release->Sarcolemma_Depolarization T_Tubules Signal Propagation via T-Tubules Sarcolemma_Depolarization->T_Tubules SR_Ca_Release Ca²⁺ Release from Sarcoplasmic Reticulum (SR) T_Tubules->SR_Ca_Release Troponin_Binding Ca²⁺ Binds to Troponin SR_Ca_Release->Troponin_Binding Tropomyosin_Shift Tropomyosin Shifts, Exposing Myosin-Binding Sites on Actin Troponin_Binding->Tropomyosin_Shift Cross_Bridge Myosin Heads Bind to Actin (Cross-Bridge Formation) Tropomyosin_Shift->Cross_Bridge Power_Stroke Power Stroke (Actin slides over Myosin) Cross_Bridge->Power_Stroke Muscle_Contraction Muscle Contraction Power_Stroke->Muscle_Contraction

Caption: Signaling pathway of calcium-mediated muscle contraction.

Neurotransmitter Release

In the nervous system, calcium influx at the presynaptic terminal is the direct trigger for the release of neurotransmitters into the synaptic cleft, enabling communication between neurons.

Neurotransmitter_Release Action_Potential Action Potential Reaches Presynaptic Terminal VGCC_Opening Voltage-Gated Ca²⁺ Channels (VGCCs) Open Action_Potential->VGCC_Opening Ca_Influx Influx of Ca²⁺ VGCC_Opening->Ca_Influx Synaptotagmin_Binding Ca²⁺ Binds to Synaptotagmin Ca_Influx->Synaptotagmin_Binding Vesicle_Fusion Synaptic Vesicles Fuse with Presynaptic Membrane Synaptotagmin_Binding->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release into Synaptic Cleft Vesicle_Fusion->Neurotransmitter_Release

Caption: Calcium-dependent neurotransmitter release at the synapse.

Experimental Protocols

A thorough understanding of the biological role of calcium lactate pentahydrate relies on robust experimental methodologies. The following sections detail key protocols for assessing its properties and effects.

In Vitro Calcium Absorption using the Caco-2 Cell Model

The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a well-established in vitro model for studying intestinal absorption of nutrients and drugs. When cultured, these cells differentiate to form a monolayer with morphological and functional similarities to the small intestinal epithelium.

Caco2_Workflow cluster_prep Cell Culture and Seeding cluster_exp Absorption Assay cluster_analysis Analysis Cell_Culture Culture Caco-2 cells in appropriate medium Cell_Seeding Seed cells onto permeable Transwell® inserts Cell_Culture->Cell_Seeding Differentiation Allow cells to differentiate for ~21 days Cell_Seeding->Differentiation TEER_Measurement Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER) Differentiation->TEER_Measurement Sample_Prep Prepare calcium lactate pentahydrate solution TEER_Measurement->Sample_Prep Apical_Application Add calcium solution to the apical (upper) chamber Sample_Prep->Apical_Application Incubation Incubate for a defined period (e.g., 2 hours) Apical_Application->Incubation Basolateral_Sampling Collect samples from the basolateral (lower) chamber Incubation->Basolateral_Sampling Calcium_Quantification Quantify calcium concentration in basolateral samples (e.g., by AAS or ICP-MS) Basolateral_Sampling->Calcium_Quantification Permeability_Calculation Calculate apparent permeability coefficient (Papp) Calcium_Quantification->Permeability_Calculation

Caption: Experimental workflow for in vitro calcium absorption assay.

Detailed Protocol:

  • Cell Culture: Culture Caco-2 cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed the Caco-2 cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².

  • Differentiation: Allow the cells to grow and differentiate for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.

  • Transport Study:

    • Wash the cell monolayers with pre-warmed Hank's Balanced Salt Solution (HBSS).

    • Add the test solution of calcium lactate pentahydrate in HBSS to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate the plates at 37°C.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.

  • Analysis: Determine the calcium concentration in the collected samples using atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) to quantify the rate of calcium transport across the Caco-2 monolayer.

Determination of Elemental Calcium by EDTA Titration

This method is used to quantify the amount of elemental calcium in a supplement.

Protocol:

  • Sample Preparation: Accurately weigh a portion of the ground calcium lactate pentahydrate supplement and dissolve it in a small amount of dilute hydrochloric acid.

  • Buffering: Dilute the solution with deionized water and add an ammonia-ammonium chloride buffer to raise the pH to approximately 10.

  • Indication: Add a suitable indicator, such as Eriochrome Black T or Calmagite. The solution will turn a wine-red color.

  • Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA).

  • Endpoint: The endpoint is reached when the solution color changes from wine-red to a distinct blue.

  • Calculation: The volume of EDTA solution used is proportional to the amount of calcium in the sample. Calculate the percentage of elemental calcium based on the known concentration of the EDTA solution.

Tablet Disintegration and Dissolution Testing (USP <711>)

This test evaluates the time it takes for a solid dosage form to disintegrate and for the active ingredient to dissolve in a liquid medium.

Protocol (General Outline):

  • Apparatus: Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).

  • Medium: The dissolution medium is typically purified water or a buffered solution, maintained at 37 ± 0.5°C.

  • Procedure:

    • Place a single tablet in the dissolution vessel containing the specified volume of medium.

    • Rotate the paddle at a specified speed (e.g., 50 rpm).

    • At specified time intervals, withdraw aliquots of the dissolution medium.

  • Analysis: Determine the concentration of dissolved calcium in the aliquots using a suitable analytical method (e.g., AAS or titration).

  • Acceptance Criteria: The percentage of the labeled amount of calcium dissolved within a specified time must meet the criteria outlined in the USP monograph for calcium lactate tablets.

Conclusion

Calcium lactate pentahydrate is a valuable source of calcium in pharmaceutical and nutraceutical formulations, owing to its favorable solubility and bioavailability. Its biological role is intrinsically linked to the fundamental functions of calcium as a second messenger in a multitude of cellular processes, including muscle contraction and neurotransmitter release. The experimental protocols detailed in this guide provide a framework for the robust evaluation of calcium lactate pentahydrate's properties and its efficacy in various applications. For researchers and drug development professionals, a thorough understanding of these aspects is essential for the formulation of effective and reliable calcium-based products.

References

An In-depth Technical Guide to the Core Mechanism of Action of Calcium Lactate Pentahydrate in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium lactate (B86563) pentahydrate, a widely utilized calcium salt in the pharmaceutical, nutraceutical, and food industries, serves as a bioavailable source of both calcium and lactate ions. Its mechanism of action is multifaceted, extending beyond simple calcium replenishment to involve intricate cellular signaling pathways. This technical guide provides a comprehensive overview of the core mechanisms through which calcium lactate pentahydrate exerts its effects on biological systems. It delves into the molecular and cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to facilitate a deeper understanding for research and development professionals.

Introduction

Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O) is the pentahydrate form of calcium lactate, a salt formed from the neutralization of lactic acid with a calcium source.[1] Its high solubility and bioavailability make it a preferred choice for calcium supplementation and fortification.[2] Upon ingestion, it readily dissociates into calcium (Ca²⁺) and lactate (C₃H₅O₃⁻) ions, each participating in distinct and synergistic physiological processes. This guide will explore the journey of these ions from absorption to their impact on cellular functions, including bone metabolism, muscle function, and intracellular signaling.

Pharmacokinetics and Bioavailability

The primary mechanism of action begins with the dissolution of calcium lactate pentahydrate in the gastrointestinal tract and the subsequent absorption of its constituent ions.

Absorption of Calcium and Lactate

Calcium ions are absorbed in the small intestine through both passive paracellular diffusion and active transcellular transport.[3] The active transport is a vitamin D-dependent process involving calcium-binding proteins. Lactate is absorbed via monocarboxylate transporters (MCTs), with MCT1 being prominently expressed in the intestine.[4]

Quantitative Bioavailability Data

The bioavailability of calcium from various salts is a critical factor in their efficacy. While absolute bioavailability can vary based on individual factors, comparative studies provide valuable insights.

Parameter Calcium Lactate Calcium Carbonate Notes Reference
Elemental Calcium Content ~13%~40%Calcium lactate has a lower elemental calcium content by weight.[1]
Absorbability Range 32-47%14.7-39%Studies suggest a generally higher and more consistent absorption from calcium lactate.[5]
Absorption Rate FasterSlowerClinical studies indicate a more rapid increase in serum calcium levels after ingestion of calcium lactate.[6][7]
Maximum Serum Calcium Increase (from baseline) 7.4% (as calcium lactate malate)5.5%From a comparative study of different calcium salts.[3]
Dissociation Constant (Kd) of Lactic Acid for Ca²⁺ 6.2 x 10⁻⁵ M-Indicates a thermodynamically favorable formation of the salt.[8]

Molecular Mechanisms of Action

Once absorbed, calcium and lactate ions participate in a wide array of cellular processes.

The Role of the Calcium Ion

The increase in extracellular and subsequently intracellular calcium concentration is a pivotal event that triggers numerous signaling cascades.

Calcium is fundamental for bone mineralization, forming hydroxyapatite (B223615) crystals that provide structural integrity to bone.[3] Furthermore, extracellular calcium ions act as a signaling molecule, influencing osteoblast activity. Studies have shown that specific concentrations of extracellular calcium can promote osteoblast proliferation and differentiation, crucial steps in bone formation.[9][10]

A key downstream effect of increased intracellular calcium is the activation of calcium-dependent proteases, such as calpains.[11] One well-documented pathway involves the activation of calpain leading to the cleavage of focal adhesion kinase (FAK), a protein involved in cell motility and adhesion.[8]

Calcium_Calpain_FAK_Pathway Ca_Lactate Calcium Lactate Pentahydrate Ca_ion Extracellular Ca²⁺ Ca_Lactate->Ca_ion Dissociation Intra_Ca Intracellular Ca²⁺ Ca_ion->Intra_Ca Transport Calpain Calpain Intra_Ca->Calpain Activation FAK FAK Calpain->FAK Cleavage Cleaved_FAK Cleaved FAK FAK->Cleaved_FAK Cell_Motility Altered Cell Motility Cleaved_FAK->Cell_Motility Modulation Lactate_Signaling_Osteoblasts Lactate Lactate MCT1 MCT1 Transporter Lactate->MCT1 GPR81 GPR81 Receptor Lactate->GPR81 Intra_Lactate Intracellular Lactate MCT1->Intra_Lactate STAT3 STAT3 Signaling GPR81->STAT3 HIF1a HIF-1α Stabilization Intra_Lactate->HIF1a Osteoblast_Diff Osteoblast Differentiation HIF1a->Osteoblast_Diff STAT3->Osteoblast_Diff Osteoblast_Assay_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis Seed_Cells Seed Osteoblasts Add_CaLa Add Calcium Lactate Seed_Cells->Add_CaLa DNA_Assay Proliferation Assay (DNA Content) Add_CaLa->DNA_Assay ALP_Assay Differentiation Assay (ALP Activity) Add_CaLa->ALP_Assay Mineralization_Assay Mineralization Assay (Alizarin Red S) Add_CaLa->Mineralization_Assay

References

An In-Depth Technical Guide to the Solubility of Calcium Lactate Pentahydrate in Water and Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of calcium lactate (B86563) pentahydrate in aqueous and organic media. The following sections detail quantitative solubility data, experimental protocols for solubility determination, and key factors influencing the dissolution of this widely used pharmaceutical excipient and food additive.

Quantitative Solubility Data

The solubility of calcium lactate pentahydrate is a critical parameter in various applications, from pharmaceutical formulation to food technology. The following tables summarize the available quantitative data for its solubility in water at different temperatures and in various organic solvents.

Solubility in Water

The solubility of calcium lactate pentahydrate in water is highly dependent on temperature. Generally, solubility increases with a rise in temperature. It is important to note that different stereoisomeric forms of calcium lactate (L-lactate and DL-lactate) exhibit different solubilities, with the racemic DL-form being less soluble than the pure L- or D-isomers.[1] The data presented below primarily pertains to the more common L-lactate form unless otherwise specified.

Temperature (°C)Solubility ( g/100 mL)Reference
104.8 (anhydrous)[1]
205.8 (anhydrous)[1]
203.4 g/100 g of water[2]
256.7 (anhydrous)[1]
257.9[1]
259 g in 100 ml of water[2]
308.5 (anhydrous)[1]

Note: Some sources report solubility for the anhydrous form, while others refer to the pentahydrate. This can contribute to variations in reported values. It is also important to consider that the trihydrate and pentahydrate forms have solubilities of 9 g in 100 ml of water at 25°C.[2]

Solubility in Organic Solvents

Calcium lactate pentahydrate exhibits limited solubility in most pure organic solvents. Its ionic nature favors dissolution in polar solvents. The data for organic solvents is less abundant and often qualitative or presented in the context of solvent-water mixtures.

SolventSolubilityReference
Methanol (B129727)Very soluble[3]
Ethanol (B145695)Insoluble/Very slightly soluble[3][4]
Ethanol (96%)Very slightly soluble[2]
Acetone (B3395972)Decreases with increasing acetone concentration in water[5][6]
GlycerolData not readily available in pure form
Propylene GlycolData not readily available in pure form

Note: The solubility in ethanol-water and acetone-water mixtures decreases as the proportion of the organic solvent increases.[5][6] The higher polarity of methanol compared to ethanol likely accounts for the significant difference in the solubility of the ionic calcium lactate.[7]

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound.

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess of the solid solute with the solvent over a period of time until the concentration of the dissolved solute in the solution becomes constant.

Materials:

  • Calcium Lactate Pentahydrate

  • Solvent of interest (e.g., deionized water, ethanol)

  • Conical flasks or vials with stoppers

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm pore size)

  • Analytical balance

  • Appropriate analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, refractometer)

Procedure:

  • Preparation: Add an excess amount of calcium lactate pentahydrate to a series of flasks or vials. The exact amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a known volume of the solvent to each flask.

  • Equilibration: Tightly seal the flasks and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached. The time required for equilibration can vary and should be determined experimentally by taking measurements at different time points until the concentration plateaus.

  • Phase Separation: After the equilibration period, allow the flasks to stand undisturbed at the constant temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved particles.

  • Analysis: Analyze the concentration of calcium lactate in the filtrate using a validated analytical method.

  • Confirmation of Equilibrium: Compare the concentrations of samples taken at different equilibration times. Equilibrium is confirmed when the concentration values from consecutive time points are consistent.

Factors Influencing Solubility

Several factors can significantly impact the solubility of calcium lactate pentahydrate. Understanding these factors is crucial for controlling its dissolution behavior in various applications.

  • Temperature: As indicated in the data table, the solubility of calcium lactate pentahydrate in water increases with temperature.[8]

  • pH: The pH of the aqueous solution can influence the solubility of calcium lactate.

  • Presence of Other Ions: The presence of other ions in the solution can affect solubility through the common ion effect or by forming complexes. For instance, the presence of lactate ions from another source can decrease the solubility of calcium lactate.[8]

  • Stereoisomeric Form: The racemic mixture (DL-lactate) is less soluble than the pure L- or D-isomers.[1]

  • Solvent Polarity: As an ionic compound, calcium lactate pentahydrate is more soluble in polar solvents like water and methanol and less soluble in non-polar organic solvents.[7]

  • Hydration State: Calcium lactate can exist in different hydration states (anhydrous, monohydrate, trihydrate, pentahydrate), each with its own solubility characteristics.[2]

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of calcium lactate pentahydrate.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_conclusion Conclusion prep1 Add excess Calcium Lactate Pentahydrate to flasks prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature for a set time (e.g., 24, 48, 72h) prep2->equil sep Phase Separation (Settling) equil->sep sample Withdraw and filter supernatant sep->sample analyze Analyze filtrate concentration (e.g., HPLC, UV-Vis) sample->analyze confirm Confirm equilibrium (consistent concentration over time) analyze->confirm influencing_factors center Solubility of Calcium Lactate Pentahydrate temp Temperature center->temp ph pH center->ph ions Presence of Other Ions center->ions stereo Stereoisomeric Form (L vs. DL) center->stereo solvent Solvent Polarity center->solvent hydration Hydration State center->hydration

References

An In-depth Technical Guide to the Thermal Decomposition of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of calcium lactate (B86563) pentahydrate (Ca(C₃H₅O₃)₂·5H₂O), a compound of interest in the pharmaceutical and food industries. This document details the multi-stage decomposition process, presents quantitative data from thermogravimetric and differential thermal analyses, outlines typical experimental protocols, and illustrates the decomposition pathway and experimental workflow through detailed diagrams.

Introduction

Calcium lactate is a widely used calcium supplement and food additive. Its pentahydrate form is a common crystalline state. Understanding the thermal behavior of calcium lactate pentahydrate is crucial for its application in pharmaceutical formulations and food processing, where it may be subjected to various temperature conditions during manufacturing, storage, and use. The thermal decomposition of this compound is a multi-step process involving dehydration, decomposition of the anhydrous salt, and finally, the breakdown of the resulting carbonate.

The Multi-Stage Thermal Decomposition Process

The thermal decomposition of calcium lactate pentahydrate occurs in three main stages, as consistently observed in thermogravimetric analysis (TGA) and differential thermal analysis (DTA).

Stage I: Dehydration

The initial stage of decomposition involves the loss of the five molecules of water of hydration. This dehydration process transforms calcium lactate pentahydrate into its anhydrous form. Studies have shown that this process can occur in one or more steps, depending on the experimental conditions such as heating rate and atmosphere[1]. The overall reaction for this stage is:

Ca(C₃H₅O₃)₂·5H₂O(s) → Ca(C₃H₅O₃)₂(s) + 5H₂O(g)

Stage II: Decomposition of Anhydrous Calcium Lactate

Following dehydration, the anhydrous calcium lactate decomposes to form calcium carbonate (CaCO₃). This stage is characterized by a significant mass loss due to the release of various gaseous products. While the primary evolved gas besides water vapor is carbon dioxide, the decomposition of the lactate anion is a complex process that can also yield volatile organic compounds[2][3]. The overall reaction for this stage is generally represented as:

Ca(C₃H₅O₃)₂(s) → CaCO₃(s) + Volatile Organic Compounds(g) + CO(g)

The volatile organic fraction may include compounds such as acetaldehyde, as suggested by studies on the pyrolysis of lactic acid and lactates[4][5]. The formation of these byproducts is a critical consideration in applications where purity and odor are important.

Stage III: Decomposition of Calcium Carbonate

The final stage of the thermal decomposition is the breakdown of the intermediate calcium carbonate into calcium oxide (CaO) and carbon dioxide (CO₂). This is a well-characterized solid-state decomposition reaction that occurs at higher temperatures[2]. The reaction is:

CaCO₃(s) → CaO(s) + CO₂(g)

The final solid residue of the complete thermal decomposition of calcium lactate pentahydrate is calcium oxide.

Quantitative Data from Thermal Analysis

The following tables summarize the quantitative data obtained from various thermogravimetric and differential thermal analysis studies on calcium lactate pentahydrate. The values represent typical ranges and may vary depending on the specific experimental conditions.

Table 1: Decomposition Stages and Temperature Ranges

StageProcessTemperature Range (°C)
IDehydration30 - 200
IIAnhydrous Decomposition to CaCO₃200 - 550
IIICaCO₃ Decomposition to CaO600 - 850

Table 2: Mass Loss Percentages for Each Decomposition Stage

StageReactionTheoretical Mass Loss (%)Observed Mass Loss (%)
ICa(C₃H₅O₃)₂·5H₂O → Ca(C₃H₅O₃)₂29.2%22.0 - 27.0%[6]
IICa(C₃H₅O₃)₂ → CaCO₃Varies with byproducts~35-45% (of initial mass)
IIICaCO₃ → CaO14.3% (of initial mass)~14% (of initial mass)

Table 3: Peak Temperatures from Differential Thermal Analysis (DTA) and Derivative Thermogravimetry (DTG)

StageDTA/DTG Peak Temperatures (°C)
I (Dehydration)~100 - 150
II (Anhydrous Decomposition)~300 - 500
III (CaCO₃ Decomposition)~700 - 800

Experimental Protocols

The following section details a typical experimental methodology for the thermal analysis of calcium lactate pentahydrate using Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA).

Instrumentation

A simultaneous thermal analyzer (STA) capable of performing TGA and DSC/DTA is typically used. The instrument should be equipped with a high-precision balance and a furnace capable of reaching at least 1000°C. For evolved gas analysis, the instrument can be coupled to a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Sample Preparation

A small amount of calcium lactate pentahydrate powder (typically 5-10 mg) is accurately weighed and placed in an inert crucible, commonly made of alumina (B75360) (Al₂O₃) or platinum.

Experimental Conditions
  • Atmosphere: The experiment is typically conducted under an inert atmosphere, such as dry nitrogen or argon, to prevent oxidative side reactions. A constant flow rate of the purge gas (e.g., 20-50 mL/min) is maintained throughout the analysis.

  • Heating Program: The sample is heated from ambient temperature (e.g., 25°C) to a final temperature of around 900-1000°C. A linear heating rate, commonly between 5 and 20°C/min, is applied.

  • Data Acquisition: The mass of the sample, the temperature, and the heat flow (DSC) or temperature difference (DTA) are continuously recorded as a function of time and temperature.

Data Analysis

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset and end temperatures of each decomposition stage and the corresponding mass loss. The DTG curve (rate of mass loss vs. temperature) is used to identify the temperatures of maximum decomposition rates (peak temperatures). The DSC/DTA curve provides information about the endothermic or exothermic nature of the transitions. Kinetic analysis of the decomposition can be performed using various models such as Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) to determine activation energies.

Visualizations

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathway and a typical experimental workflow.

Thermal Decomposition Pathway

G cluster_0 Stage I: Dehydration cluster_1 Stage II: Anhydrous Decomposition cluster_2 Stage III: Carbonate Decomposition Ca(C3H5O3)2_5H2O Calcium Lactate Pentahydrate (Solid) Ca(C3H5O3)2 Anhydrous Calcium Lactate (Solid) Ca(C3H5O3)2_5H2O->Ca(C3H5O3)2 ~30-200°C H2O Water (Gas) Ca(C3H5O3)2_5H2O->H2O CaCO3 Calcium Carbonate (Solid) Ca(C3H5O3)2->CaCO3 ~200-550°C VOCs Volatile Organic Compounds (Gas) (e.g., Acetaldehyde) Ca(C3H5O3)2->VOCs CaO Calcium Oxide (Solid) CaCO3->CaO ~600-850°C CO2 Carbon Dioxide (Gas) CaCO3->CO2

Caption: Thermal decomposition pathway of calcium lactate pentahydrate.

Experimental Workflow for Thermal Analysis

G Start Start SamplePrep Sample Preparation (Weigh 5-10 mg) Start->SamplePrep TGA_Setup Instrument Setup (TGA/DSC, Inert Atmosphere) SamplePrep->TGA_Setup Heating Heating Program (e.g., 10°C/min to 1000°C) TGA_Setup->Heating DataAcq Data Acquisition (Mass, Temp, Heat Flow) Heating->DataAcq DataAnalysis Data Analysis (TGA, DTG, DSC curves) DataAcq->DataAnalysis EGA Evolved Gas Analysis (Optional: MS, FTIR) DataAcq->EGA Kinetic Kinetic Analysis (Activation Energy) DataAnalysis->Kinetic Results Results Interpretation (Decomposition Profile) DataAnalysis->Results Kinetic->Results EGA->Results End End Results->End

Caption: Experimental workflow for the thermal analysis of calcium lactate pentahydrate.

References

The Hygroscopic Nature of Calcium Lactate Pentahydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Calcium lactate (B86563) pentahydrate (C₆H₁₀CaO₆·5H₂O), a common pharmaceutical excipient and calcium supplement, exhibits a notable hygroscopic nature that is critical to understand for formulation development, manufacturing, and storage. Its interaction with atmospheric moisture can significantly impact its physical properties, stability, and performance in a drug product. This technical guide provides an in-depth analysis of the hygroscopic behavior of calcium lactate pentahydrate, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying processes.

Water Sorption and Desorption Behavior

Calcium lactate pentahydrate's interaction with water vapor is characterized by a reversible transition between its hydrated and anhydrous forms. The specific nature of this transition is highly dependent on the ambient relative humidity (RH) and temperature. At room temperature, the pentahydrate is the stable form under typical ambient humidity conditions. However, it will lose its water of hydration in a dry environment, converting to an amorphous anhydrous form.[1][2] This process is reversible, and the anhydrous form will readily take up moisture to reform the pentahydrate.[2]

Dynamic Vapor Sorption (DVS) analysis is a key technique used to quantify this hygroscopic behavior by measuring the change in mass of a sample as it is exposed to a controlled humidity program at a constant temperature.

Quantitative Data from Dynamic Vapor Sorption (DVS)

The following table summarizes the key events observed during DVS analysis of amorphous anhydrous calcium L-lactate at two different temperatures, as described in the literature. This data provides critical thresholds for humidity-induced phase transitions.

TemperatureRelative Humidity (RH)ProcessObservation
30°C70%Sorption (Hydration)A single-step hydration event occurs, leading to the formation of crystalline calcium lactate pentahydrate.[1]
30°C0%Desorption (Dehydration)The five water equivalents are lost, resulting in the formation of amorphous anhydrous calcium lactate.[1]
60°C60% - 80%Sorption (Hydration)A transitory dihydrate form of calcium lactate is observed to form within this RH range.[1]

Data extracted from De Maere D'aertrycke, J.-B., et al. (2020).[1]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and interpreting hygroscopicity data. The following sections outline the typical protocols for the key analytical techniques used to characterize the hygroscopic nature of calcium lactate pentahydrate.

Dynamic Vapor Sorption (DVS)

Objective: To determine the moisture sorption and desorption isotherms and identify critical humidity points for phase transitions.

Methodology:

  • Sample Preparation: A sample of approximately 6 mg of crystalline anhydrous calcium lactate is placed in an open pan inside the DVS instrument.[1] The anhydrous form is typically prepared by drying the pentahydrate form.

  • Instrumentation: A DVS instrument, such as a TA Q5000 SA, is used.[1] This instrument continuously measures the mass of the sample with high precision while controlling the temperature and relative humidity of the surrounding nitrogen gas flow.

  • Experimental Conditions:

    • Temperature: The experiment is conducted isothermally, for instance, at 30°C or 60°C.[1]

    • Relative Humidity Program:

      • Sorption Phase: The RH is increased in a stepwise manner, typically in increments of 10% RH, from a dry state (0% RH) up to a high humidity level (e.g., 90% or 95% RH).[1]

      • Desorption Phase: Following the sorption phase, the RH is decreased in a similar stepwise manner back to 0% RH.[1]

    • Equilibrium Criterion: At each RH step, the system is held until the rate of mass change of the sample falls below a specified threshold (e.g., dm/dt < 0.002% per minute), indicating that the sample has reached equilibrium with the surrounding atmosphere.[3]

  • Data Analysis: The change in mass at each RH step is recorded and plotted against the corresponding RH to generate the moisture sorption and desorption isotherms. The resulting graph reveals the hygroscopic profile of the material, including the amount of water sorbed at different humidity levels and the presence of any hysteresis or phase transitions.

Thermal Analysis (Thermogravimetric Analysis - TGA and Differential Scanning Calorimetry - DSC)

Objective: To determine the temperature and enthalpy of dehydration.

Methodology:

  • Instrumentation: A simultaneous thermal analyzer (TGA/DSC) is used.

  • Sample Preparation: A small, accurately weighed sample of calcium lactate pentahydrate is placed in an open sample pan (e.g., aluminum).

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under a continuous flow of an inert gas, such as nitrogen.[1]

    • Heating Program: The sample is heated at a constant rate (e.g., 1 K/min) over a defined temperature range (e.g., 30°C to 300°C).[1]

  • Data Analysis:

    • TGA: The TGA curve plots the mass of the sample as a function of temperature. A step in the curve indicates a mass loss, which for calcium lactate pentahydrate corresponds to the loss of water of hydration. The temperature range of this mass loss provides the dehydration temperature.

    • DSC: The DSC curve plots the heat flow to or from the sample as a function of temperature. An endothermic peak corresponding to the mass loss in the TGA curve represents the dehydration process. The onset temperature of this peak is the dehydration temperature, and the area under the peak can be used to calculate the enthalpy of dehydration.[1]

Visualizing Hygroscopic Behavior and Experimental Workflows

Graphical representations are invaluable for understanding the complex relationships in the hygroscopic behavior of calcium lactate pentahydrate and the experimental procedures used to study it.

HydrationDehydrationPathway cluster_30C 30°C cluster_60C 60°C CLP Calcium Lactate Pentahydrate (CLP) (Crystalline) CLA Calcium Lactate Anhydrous (CLA) (Amorphous) CLP->CLA Dehydration at 0% RH CLA->CLP Hydration at 70% RH CLD Calcium Lactate Dihydrate (CLD) (Crystalline) CLA->CLD Hydration at 60-80% RH

Hydration and Dehydration Pathways of Calcium Lactate.

DVS_Workflow start Start: Place Anhydrous Sample in DVS set_temp Set Isothermal Temperature (e.g., 30°C) start->set_temp sorption Increase RH in Steps (0% to 95%) set_temp->sorption equilibrium_sorp Wait for Mass Equilibrium sorption->equilibrium_sorp At each RH step desorption Decrease RH in Steps (95% to 0%) sorption->desorption Completion of sorption cycle record_sorp Record Mass Change equilibrium_sorp->record_sorp record_sorp->sorption Next RH step equilibrium_desorp Wait for Mass Equilibrium desorption->equilibrium_desorp At each RH step end End: Generate Sorption/ Desorption Isotherm desorption->end Completion of desorption cycle record_desorp Record Mass Change equilibrium_desorp->record_desorp record_desorp->desorption Next RH step

Experimental Workflow for Dynamic Vapor Sorption (DVS) Analysis.

Conclusion

The hygroscopic nature of calcium lactate pentahydrate is a critical attribute that necessitates careful consideration during pharmaceutical development and manufacturing. The reversible transition between the pentahydrate and amorphous anhydrous forms, governed by ambient temperature and relative humidity, can impact the material's physical properties and, consequently, the quality and stability of the final drug product. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals to control for the effects of moisture and ensure the development of robust and stable formulations containing calcium lactate pentahydrate. Further characterization of the moisture sorption isotherms at various temperatures would provide a more complete picture of its hygroscopic behavior.

References

Natural occurrence of calcium lactate in food products

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Occurrence of Calcium Lactate (B86563) in Food Products

Introduction

Calcium lactate, the calcium salt of lactic acid, is a compound that naturally occurs in a variety of food products, primarily as a result of fermentation.[1][2][3] It is formed when lactic acid, produced by lactic acid bacteria (LAB), reacts with calcium present in the food matrix.[1][4][5] In the food industry, calcium lactate is also utilized as a food additive (E327), where it functions as a firming agent, flavor enhancer, leavening agent, nutritional supplement, and stabilizer.[2][6] This guide provides a comprehensive overview of the natural occurrence of calcium lactate in foods, the biochemical pathways leading to its formation, and the analytical methods used for its quantification.

Natural Occurrence of Calcium Lactate in Foods

The formation of calcium lactate is most prominent in aged and fermented food products. The presence of this compound, particularly in the form of crystals, can be an indicator of a well-aged product.[1][4]

Aged Cheeses

Aged cheeses are the most well-known food products where calcium lactate naturally occurs, often forming visible white crystals on the surface or within the cheese matrix.[1][7] These crystals are sometimes referred to as "flavor crystals" and are considered a desirable trait in many artisanal cheeses, indicating a mature and flavorful product.[1][5]

The formation of calcium lactate crystals in cheese is a multi-step process:

  • Lactose (B1674315) Fermentation: During cheesemaking and ripening, starter and non-starter lactic acid bacteria (NSLAB) metabolize lactose (milk sugar) into lactic acid through fermentation.[5][8]

  • pH Reduction: The accumulation of lactic acid lowers the pH of the cheese.

  • Calcium Solubilization: The decrease in pH causes calcium to be released from the casein protein network into the aqueous phase of the cheese.[9][10][11]

  • Crystal Formation: As the cheese ages, moisture is lost, concentrating the soluble calcium and lactate.[4] When their concentrations exceed the solubility limit, they combine to form calcium lactate crystals.[1][9]

Cheeses that commonly exhibit calcium lactate crystals include aged Cheddar, Parmesan, Gouda, and Colby.[4][5][7] The texture of these crystals is often described as slightly crunchy or gritty.[1][4] It is important to distinguish calcium lactate crystals from tyrosine crystals, another type of crystal found in aged cheeses, which are clusters of the amino acid tyrosine and are typically harder and more granular.[1][5]

Other Fermented Foods

While most prominent in cheese, calcium lactate can also be found in other fermented foods:

  • Fermented Dairy Products: Yogurt and other fermented milk products contain lactic acid and calcium, creating the potential for calcium lactate formation, although it is less common to see visible crystals in these products compared to aged cheeses.[3]

  • Fermented Vegetables: Products like kimchi and sauerkraut undergo lactic acid fermentation, which contributes to their characteristic tangy flavor and preservation.[12] The plant material in these products also contains calcium, which can react with the lactic acid produced.

Biochemical Pathway of Calcium Lactate Formation

The fundamental process underlying the natural formation of calcium lactate in food is lactic acid fermentation.[13] This metabolic process is carried out by various microorganisms, primarily lactic acid bacteria.[12]

The overall pathway can be summarized as follows:

  • Glycolysis: Glucose or other fermentable sugars are converted into two molecules of pyruvate (B1213749).[13] This process also yields a net gain of two ATP and two NADH molecules.

  • Pyruvate to Lactate Conversion: In an anaerobic environment, the enzyme lactate dehydrogenase reduces pyruvate to lactate, regenerating NAD+ from NADH.[13] This regeneration of NAD+ is crucial for glycolysis to continue.

  • Calcium Lactate Formation: The produced lactic acid (lactate in solution) can then react with free calcium ions (Ca²⁺) present in the food to form calcium lactate.

There are two main types of lactic acid fermentation:

  • Homolactic Fermentation: One molecule of glucose is converted into two molecules of lactic acid.[8]

  • Heterolactic Fermentation: This pathway produces carbon dioxide and ethanol (B145695) in addition to lactic acid.[8]

The specific stereoisomer of lactic acid produced (L(+)-lactic acid or D(-)-lactic acid) depends on the species of lactic acid bacteria involved.[13] The racemic mixture of D/L-lactate has been linked to the formation of calcium lactate crystals in some cheeses.[14]

cluster_glycolysis Glycolysis cluster_fermentation Lactic Acid Fermentation cluster_formation Salt Formation Glucose Glucose (C₆H₁₂O₆) Pyruvate 2x Pyruvate (C₃H₄O₃) Glucose->Pyruvate 2 NAD⁺ → 2 NADH 2 ADP → 2 ATP Lactate 2x Lactate (C₃H₅O₃⁻) Pyruvate->Lactate Lactate Dehydrogenase 2 NADH → 2 NAD⁺ CalciumLactate Calcium Lactate (C₆H₁₀CaO₆) Lactate->CalciumLactate Calcium Calcium Ions (Ca²⁺) (from food matrix) Calcium->CalciumLactate

Biochemical pathway of calcium lactate formation.

Quantitative Data on Calcium Lactate in Foods

The concentration of calcium lactate and its precursors in food can vary widely depending on the product, its age, and processing conditions. The following table summarizes some reported values.

Food ProductComponentConcentrationReference
Cheddar Cheese (Low S:M) Total Lactic Acid1.86 to 1.97 g/100 g[10]
Cheddar Cheese (High S:M) Total Lactic Acid0.73 to 0.80 g/100 g[10]
Whole Milk Cheeses Total Calcium954 and 967 mg/100 g[10]
Concentrated Milk Cheeses Total Calcium1,242 and 1,239 mg/100 g[10]
Low S:M Cheeses Soluble Calcium496 and 524 mg/100 g[10]
High S:M Cheeses Soluble Calcium351 and 387 mg/100 g[10]
Cheddar Cheese (167 days) L(+)-lactate1.37 to 1.60%[15]
Cheddar Cheese (167 days) D(-)-lactate<0.03%[15]

*S:M = Salt-in-moisture

Experimental Protocols for Quantification of Calcium Lactate

Several analytical techniques are employed for the quantification of calcium lactate and its components (calcium and lactic acid) in food products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the determination of organic acids, including lactic acid.[16]

Principle: The method separates compounds based on their affinity for a stationary phase and a mobile phase. For lactic acid, a common approach is reverse-phase HPLC with UV or refractive index (RI) detection.[16][17]

Detailed Methodology:

  • Sample Preparation:

    • A representative sample of the food product is homogenized.

    • For solid samples like cheese, an aqueous extraction is performed. This may involve blending the sample with deionized water or a specific extraction buffer.

    • The extract is then clarified by centrifugation and/or filtration (e.g., through a 0.22 µm syringe filter) to remove particulates that could damage the HPLC column.[18]

    • Depending on the expected concentration, the sample may require dilution with the mobile phase.

  • Chromatographic Conditions (Example for Lactic Acid):

    • Column: A C18 column is commonly used.[17]

    • Mobile Phase: An isocratic mobile phase, such as 0.025 M sodium phosphate (B84403) monobasic (NaH₂PO₄) adjusted to an acidic pH (e.g., 2.50), is often employed.[17]

    • Flow Rate: A typical flow rate is around 1.0 to 1.25 mL/min.[17][19]

    • Detection: UV detection at a low wavelength, such as 210 nm, is suitable for lactic acid.[17][18][19]

    • Temperature: The analysis is typically performed at room temperature.[19]

  • Quantification:

    • A calibration curve is generated using standard solutions of lactic acid of known concentrations.

    • The peak area of lactic acid in the sample chromatogram is compared to the calibration curve to determine its concentration.

Sample Food Sample Homogenize Homogenization Sample->Homogenize Extract Aqueous Extraction Homogenize->Extract Centrifuge Centrifugation/ Filtration Extract->Centrifuge Dilute Dilution (if necessary) Centrifuge->Dilute Inject HPLC Injection Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Quantify Quantification (vs. Calibration Curve) Detect->Quantify

Experimental workflow for HPLC analysis of lactic acid.

Enzymatic Assays

Enzymatic assays offer high specificity for the quantification of L-lactic acid and D-lactic acid.[20]

Principle: These assays utilize specific enzymes to catalyze a reaction involving lactate. The change in absorbance of a co-substrate, such as NADH, is measured spectrophotometrically and is directly proportional to the lactate concentration.[21][22]

Detailed Methodology (for L-Lactic Acid):

  • Reaction: L-Lactic acid is oxidized to pyruvate by the enzyme L-lactate dehydrogenase (L-LDH). In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) is reduced to NADH.[22]

    • L-Lactate + NAD⁺ ⇌ Pyruvate + NADH + H⁺

  • Sample Preparation:

    • Clear liquid samples can often be used directly or after dilution.[22]

    • Solid or turbid samples require extraction, clarification (centrifugation/filtration), and pH neutralization.[22]

  • Assay Procedure (Manual Spectrophotometric Method):

    • A reaction mixture is prepared in a cuvette, containing a buffer solution and NAD⁺.

    • The sample solution is added, and an initial absorbance reading (A1) is taken at 340 nm.

    • The reaction is initiated by adding L-LDH.

    • The mixture is incubated to allow the reaction to go to completion.

    • A final absorbance reading (A2) is taken at 340 nm.

  • Calculation: The change in absorbance (ΔA = A2 - A1) is used to calculate the concentration of L-lactic acid based on the molar extinction coefficient of NADH. Commercial test kits provide the necessary reagents and detailed calculation formulas.[20][21]

cluster_prep Sample Preparation cluster_assay Enzymatic Reaction cluster_calc Quantification Sample Food Sample Prep Extraction/ Clarification/ Neutralization Sample->Prep Mix Prepare reaction mixture (Buffer, NAD⁺, Sample) Prep->Mix A1 Read Absorbance A1 (340 nm) Mix->A1 AddEnzyme Add L-Lactate Dehydrogenase (L-LDH) A1->AddEnzyme Incubate Incubate AddEnzyme->Incubate A2 Read Absorbance A2 (340 nm) Incubate->A2 Calc Calculate Lactate Concentration based on ΔA (A2 - A1) A2->Calc

Workflow for the enzymatic assay of L-lactic acid.

Atomic Absorption Spectroscopy (AAS) and Titration for Calcium

To understand the potential for calcium lactate formation, it is also useful to quantify the total and soluble calcium in the food matrix.

Atomic Absorption Spectroscopy (AAS):

  • Principle: AAS measures the absorption of light by free atoms in the gaseous state. It is a highly sensitive method for determining the concentration of specific elements like calcium.

  • Methodology: The food sample is typically digested using strong acids to break down the organic matrix and bring the calcium into solution. The sample is then introduced into the AAS instrument, where it is atomized in a flame. The absorbance of light from a calcium-specific hollow cathode lamp is measured at 422.7 nm.[23] A releasing agent like lanthanum is often added to prevent interference.[23]

Complexometric Titration:

  • Principle: This method determines the concentration of a metal ion by titrating it with a complexing agent (chelator), typically ethylenediaminetetraacetic acid (EDTA).

  • Methodology: A dried sample is dissolved in water, sometimes with the aid of dilute acid. A metal indicator, such as hydroxy-naphthol blue, is added. The solution is then titrated with a standardized EDTA solution. The endpoint, indicated by a color change, occurs when all the free calcium ions have been complexed by the EDTA.[24]

Conclusion

Calcium lactate is a naturally occurring compound in many fermented foods, most notably in aged cheeses where its crystallization is often a sign of maturity. Its formation is a direct consequence of lactic acid fermentation, a fundamental biochemical process in food preservation and flavor development. The concentration of calcium lactate is influenced by factors such as the composition of the raw materials, the specific microorganisms involved in fermentation, and the conditions of aging and storage. Accurate quantification of calcium lactate and its precursors is crucial for quality control and for understanding the complex biochemical changes that occur in these food products. Methodologies such as HPLC and enzymatic assays provide reliable means for this analysis, offering valuable insights for researchers and professionals in the food and pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: Utilizing Calcium Lactate Pentahydrate in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using calcium lactate (B86563) pentahydrate as a crosslinking agent in hydrogel formulations, particularly for alginate-based systems. The information is tailored for applications in drug delivery and tissue engineering, offering detailed protocols and quantitative data to facilitate experimental design and execution.

Introduction: The Role of Calcium Lactate Pentahydrate

Calcium lactate pentahydrate serves as an effective ionic crosslinking agent for anionic polymers like alginate.[1] Its moderate solubility and bioavailability make it a preferred choice in many biomedical applications. The calcium ions (Ca²⁺) interact with the guluronic acid (G) blocks of adjacent alginate polymer chains, forming a stable, three-dimensional hydrogel network often described by the "egg-box model".[2] This process, known as ionic gelation, can be precisely controlled to tailor the hydrogel's physicochemical properties for specific applications.[3][4]

Compared to other calcium salts like calcium chloride, which can cause rapid and heterogeneous gelation, calcium lactate offers a more controlled and slower gelation process.[3] This leads to the formation of more uniform and homogenous hydrogel structures.[2] The choice of calcium salt significantly influences the final characteristics of the hydrogel, including its mechanical strength, swelling behavior, and drug release profile.[3][5][6]

Key Advantages in Hydrogel Formulation

The use of calcium lactate pentahydrate in hydrogel formulations offers several advantages:

  • Controlled Gelation: Its solubility profile allows for a more gradual release of calcium ions, leading to uniform hydrogel formation.[3]

  • Biocompatibility: Calcium lactate is widely used in food and pharmaceutical applications and is considered biocompatible, making it suitable for in vivo applications.[1]

  • Tunable Mechanical Properties: By varying the concentration of calcium lactate and the crosslinking time, the mechanical properties of the hydrogel, such as stiffness and elasticity, can be precisely controlled.[3][7][8]

  • Enhanced Stability: It contributes to the overall stability of the hydrogel network.

  • Versatility: It is suitable for various hydrogel fabrication techniques, including bulk gelation, microsphere preparation, and 3D bioprinting.

Quantitative Data Summary

The concentration of calcium lactate pentahydrate and the duration of crosslinking significantly impact the physical and mechanical properties of alginate hydrogels. The following tables summarize key quantitative data from experimental studies.

Table 1: Effect of Calcium Lactate Concentration on Alginate Hydrogel Bead Properties [3]

Calcium Lactate Concentration (%)Mean Bead Diameter (mm)Bulk Density (g/cm³)Hardness (N)
12.95LowerSofter
2.52.55HigherHarder
52.25HighestHardest

Table 2: Influence of Calcium Source on Alginate Hydrogel Mechanical Properties (Comparative Data)

Calcium SourceYoung's Modulus (E)Swelling RatioMesh Size (nm)Reference
Calcium CitrateLowerLower58 - 221[5][6]
Calcium PolyacrylateHigherHigher68 - 708[5][6]
Calcium Chloride (100 mM)~18.4 kPa (Shear Modulus)Lower19.8 ± 2.8[5]
Calcium Chloride (200 mM)HigherLower16.3 ± 0.3[5]

Note: While direct comparative data for calcium lactate was not available in a single table, the trend of increasing mechanical strength with higher calcium concentration is consistent across studies.[3]

Experimental Protocols

Protocol for Preparation of Alginate Hydrogel Beads

This protocol describes the preparation of alginate hydrogel beads using calcium lactate pentahydrate as a crosslinking agent, a common method for cell encapsulation and controlled drug release.

Materials:

  • Sodium Alginate Powder

  • Calcium Lactate Pentahydrate

  • Deionized Water

  • Syringes and Needles (e.g., 22-gauge)

  • Beakers and Magnetic Stirrer

Procedure:

  • Prepare Sodium Alginate Solution:

    • Dissolve 1% (w/v) sodium alginate in deionized water by stirring gently overnight to ensure complete dissolution and avoid bubble formation.

  • Prepare Calcium Lactate Crosslinking Solution:

    • Prepare calcium lactate solutions at desired concentrations (e.g., 1%, 2.5%, 5% w/v) in deionized water.[3]

  • Hydrogel Bead Formation (Basic Spherification):

    • Draw the 1% sodium alginate solution into a syringe fitted with a needle.

    • Drop the alginate solution dropwise into the calcium lactate solution from a fixed height.

    • Allow the beads to crosslink in the solution for a specified holding time (e.g., 0, 30, or 60 minutes).[3] The holding time will influence the mechanical properties of the beads.

  • Washing and Storage:

    • Gently remove the formed beads from the crosslinking solution using a strainer.

    • Wash the beads with deionized water to remove excess calcium ions.

    • Store the hydrogel beads in a suitable buffer or medium for your application.

Protocol for Preparation of Bulk Alginate Hydrogels

This protocol details the formation of a bulk hydrogel, which can be used for applications like tissue engineering scaffolds or wound dressings.

Materials:

  • Sodium Alginate Solution (as prepared in 4.1)

  • Calcium Lactate Pentahydrate Solution (as prepared in 4.1)

  • Molds (e.g., petri dish, custom-made molds)

Procedure:

  • Mixing:

    • Pour the sodium alginate solution into the desired mold.

    • Gently pour the calcium lactate solution on top of the alginate solution. The gelation will start at the interface.

    • Alternatively, for a more homogenous gel, mix the sodium alginate and calcium lactate solutions rapidly and pour the mixture into the mold before it solidifies. The ratio of the two solutions will determine the final hydrogel properties.

  • Gelation:

    • Allow the mixture to stand undisturbed for a sufficient time for complete gelation. The time will depend on the concentrations of alginate and calcium lactate.

  • Washing and Equilibration:

    • Once the gel has formed, carefully remove it from the mold.

    • Wash the bulk hydrogel with deionized water to remove unreacted crosslinkers.

    • Equilibrate the hydrogel in a suitable buffer or cell culture medium before use.

Visualizations

Ionic_Crosslinking_Mechanism Ionic Crosslinking of Alginate by Calcium Ions A1 G-Block M1 M-Block A2 G-Block A3 G-Block M2 M-Block A4 G-Block B1 G-Block M3 M-Block B2 G-Block B3 G-Block M4 M-Block B4 G-Block Ca Ca²⁺ Ion Ca->A2 Ca->A3 Ca->B2 Ca->B3

Caption: "Egg-box" model of alginate crosslinking by calcium ions.

Hydrogel_Bead_Workflow prep_alginate Prepare Sodium Alginate Solution extrusion Extrude Alginate Solution into Calcium Lactate Bath prep_alginate->extrusion prep_ca_lactate Prepare Calcium Lactate Pentahydrate Solution prep_ca_lactate->extrusion crosslinking Ionic Crosslinking (Bead Formation) extrusion->crosslinking Droplet Formation washing Wash Beads with Deionized Water crosslinking->washing Hardened Beads storage Store Beads in Appropriate Buffer washing->storage

Caption: Experimental workflow for alginate hydrogel bead preparation.

Applications in Research and Development

Drug Delivery

Alginate hydrogels crosslinked with calcium lactate are excellent candidates for controlled drug delivery systems. The porous nature of the hydrogel allows for the encapsulation of therapeutic agents, and the degradation rate of the hydrogel can be tuned to control the release profile of the drug.

Tissue Engineering

In tissue engineering, these hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and differentiation.[9][10][11] The biocompatibility of calcium lactate and alginate makes them ideal for creating scaffolds for bone and cartilage repair.[12][13] The ability to inject the hydrogel in a minimally invasive manner is also a significant advantage.[13]

Conclusion

Calcium lactate pentahydrate is a versatile and effective crosslinking agent for the formulation of hydrogels with tunable properties. Its biocompatibility and controlled gelation kinetics make it particularly well-suited for applications in drug delivery and tissue engineering. By carefully controlling the experimental parameters outlined in these notes, researchers can develop hydrogels with the desired characteristics for their specific research and development needs.

References

Application Notes and Protocols for Preparing Calcium Lactate Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of calcium lactate (B86563) solutions in cell culture experiments. Calcium lactate serves as a bioavailable source of calcium ions (Ca²⁺), which are critical second messengers in a multitude of cellular signaling pathways, influencing processes such as cell proliferation, differentiation, motility, and apoptosis.[1][2] Proper preparation of these solutions is crucial to ensure experimental reproducibility and to avoid cytotoxicity.

Data Presentation: Properties of Calcium Lactate

The following table summarizes the key quantitative data for calcium lactate relevant to its use in cell culture applications.

PropertyValueNotes and References
Chemical Formula C₆H₁₀CaO₆ (anhydrous)The hydrated form is more common.
Molecular Weight 218.22 g/mol (anhydrous)Adjust calculations for hydrated forms.[3]
Solubility in Water 50 mg/mL[3]
Typical Calcium Concentration in Media 0.03 mM - 2 mMVaries by media type (e.g., DMEM, RPMI-1640).[4][5][6]
Recommended Storage of Powder 2-8°C[3]
Recommended Storage of Sterile Solution 4°C for short-term, -20°C for long-termStore in sterile, sealed containers.
Typical Experimental Concentration 2.5 mMAs used in studies on colon cancer cell motility.[7]

Experimental Protocols

Protocol 1: Preparation of a 100 mM Calcium Lactate Stock Solution

This protocol details the preparation of a 100 mM stock solution of calcium lactate that can be further diluted to the desired final concentration in cell culture media.

Materials:

  • Calcium L-lactate powder (cell culture grade)

  • Nuclease-free water

  • 0.22 µm sterile syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

  • pH meter

  • 1 M HCl and 1 M NaOH for pH adjustment

  • Sterile serological pipettes and pipette tips

  • Stir plate and stir bar

Procedure:

  • Weighing the Calcium Lactate:

    • Tare a sterile weighing boat on an analytical balance.

    • Weigh out 2.182 g of anhydrous calcium L-lactate. Note: If using a hydrated form, adjust the weight accordingly.

  • Dissolution:

    • Transfer the weighed calcium lactate into a sterile 100 mL beaker containing a stir bar.

    • Add approximately 80 mL of nuclease-free water.

    • Place the beaker on a stir plate and stir until the powder is completely dissolved. The solution should be clear.

  • pH Adjustment:

    • Calibrate a pH meter according to the manufacturer's instructions.

    • Measure the pH of the calcium lactate solution.

    • Adjust the pH to a range of 7.2-7.4 using 1 M HCl or 1 M NaOH. Add the acid or base dropwise while continuously monitoring the pH. Most cell culture media are buffered in this range.[8][9][10]

  • Final Volume Adjustment:

    • Transfer the pH-adjusted solution to a 100 mL graduated cylinder.

    • Add nuclease-free water to bring the final volume to 100 mL.

  • Sterilization:

    • Draw the solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter to the syringe.

    • Filter the solution into a sterile 50 mL conical tube. This method is suitable for heat-sensitive solutions.

  • Storage:

    • Label the tube clearly with the solution name ("100 mM Calcium Lactate"), preparation date, and your initials.

    • For short-term use (up to two weeks), store the sterile stock solution at 4°C.

    • For long-term storage, aliquot into smaller, sterile cryovials and store at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Supplementing Cell Culture Media with Calcium Lactate

This protocol describes how to dilute the 100 mM stock solution to achieve a desired final concentration in your cell culture medium.

Example: Preparing 50 mL of cell culture medium with a final calcium lactate concentration of 2.5 mM.

  • Aseptic Technique: Perform all steps in a sterile laminar flow hood.

  • Calculation:

    • Use the formula: C₁V₁ = C₂V₂

      • C₁ = Concentration of stock solution (100 mM)

      • V₁ = Volume of stock solution to add (?)

      • C₂ = Desired final concentration (2.5 mM)

      • V₂ = Final volume of media (50 mL)

    • V₁ = (C₂V₂) / C₁ = (2.5 mM * 50 mL) / 100 mM = 1.25 mL

  • Preparation:

    • In a sterile 50 mL conical tube, add 48.75 mL of your complete cell culture medium.

    • Add 1.25 mL of the sterile 100 mM calcium lactate stock solution.

    • Gently mix the solution by pipetting up and down or by inverting the tube several times.

  • Use: The supplemented medium is now ready for use in your cell culture experiments.

Visualizations: Signaling Pathways and Workflows

Calcium-Mediated Signaling Pathway in Cell Motility

Calcium lactate, upon addition to the extracellular environment, increases the intracellular calcium concentration (iCa²⁺).[1][2] This influx of calcium can activate various downstream signaling cascades. One such pathway involves the calcium-dependent protease, calpain, which can cleave focal adhesion kinase (FAK), a key regulator of cell adhesion and motility.[1][2]

CalciumSignaling CaLa Calcium Lactate (Extracellular) Ca_influx ↑ Intracellular Ca²⁺ CaLa->Ca_influx Calpain Calpain Activation Ca_influx->Calpain FAK FAK Cleavage Calpain->FAK Motility Increased Cell Motility FAK->Motility

Caption: Calcium lactate-induced cell motility signaling pathway.

Experimental Workflow for Calcium Lactate Solution Preparation

The following diagram illustrates the sequential steps for preparing a sterile calcium lactate stock solution for cell culture applications.

Workflow start Start weigh Weigh Calcium Lactate Powder start->weigh dissolve Dissolve in Nuclease-Free Water weigh->dissolve ph_adjust Adjust pH to 7.2-7.4 dissolve->ph_adjust volume_adjust Adjust to Final Volume ph_adjust->volume_adjust sterilize Sterile Filter (0.22 µm) volume_adjust->sterilize store Store at 4°C or -20°C sterilize->store end End store->end

Caption: Workflow for preparing sterile calcium lactate solution.

References

Application of Calcium Lactate Pentahydrate in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) pentahydrate, a highly soluble and bioavailable calcium salt, is emerging as a promising biomaterial for the functionalization of tissue engineering scaffolds, particularly in the context of bone regeneration. Its incorporation into biodegradable polymer matrices can enhance the osteoinductive potential of the scaffold by providing a sustained release of calcium ions, which are crucial signaling molecules in osteogenesis. These application notes provide an overview of the utility of calcium lactate pentahydrate in tissue engineering, along with detailed protocols for scaffold fabrication and characterization.

Rationale for Use

The primary role of calcium lactate pentahydrate in tissue engineering scaffolds is to leverage the biological significance of calcium ions (Ca²⁺) in bone formation and regeneration.[1] Extracellular calcium ions are known to influence osteoblast proliferation, differentiation, and mineralization.[2] By creating a localized, calcium-rich microenvironment, scaffolds containing calcium lactate pentahydrate can stimulate endogenous mesenchymal stem cells to differentiate into osteoblasts, thereby promoting bone healing.[3] Furthermore, its high solubility ensures a more readily available source of calcium compared to less soluble calcium salts.

Key Properties and Expected Effects

The incorporation of calcium lactate pentahydrate into polymer scaffolds is anticipated to modulate their physicochemical and biological properties.

Mechanical Properties: The addition of ceramic-like particles such as calcium lactate pentahydrate to a polymer matrix can influence its mechanical strength. While high concentrations may lead to brittleness, optimal loading can reinforce the scaffold structure.

Porosity and Pore Size: The fabrication process will largely dictate the porosity and pore size of the final scaffold. These are critical parameters for cell infiltration, nutrient transport, and tissue ingrowth. A high degree of interconnected porosity is desirable for bone tissue engineering.[4][5]

Bioactivity: The release of calcium ions from the scaffold is expected to enhance its bioactivity, promoting cell attachment, proliferation, and differentiation, and ultimately leading to increased mineralization of the extracellular matrix.

Data Presentation: Physicochemical and Biological Properties of Scaffolds

The following tables summarize typical quantitative data for commonly used scaffold materials. The inclusion of calcium lactate pentahydrate is expected to modify these properties.

Table 1: Mechanical Properties of Polymer Scaffolds

Scaffold MaterialFabrication MethodCompressive ModulusTensile StrengthReference
Poly(L-lactic acid) (PLLA)3D PrintingUp to 548.45 MPa-[6]
Poly(ε-caprolactone) (PCL)Electrospinning-3.48 ± 0.006 MPa[7]
Chitosan (B1678972)Compression5.2 kPa - 520 kPa-[8]
Expected effect of Ca-LactateIncorporationIncreaseVariable

Table 2: Porosity and Pore Size of Tissue Engineering Scaffolds

Scaffold MaterialFabrication MethodPorosity (%)Pore Size (μm)Reference
Poly(lactic-co-glycolic acid) (PLGA)Solvent Casting/Particulate Leaching~85120 - 680[9]
Poly(ε-caprolactone) (PCL)Electrospinning>90-[10]
ChitosanFreeze-Drying82.5 - 94.1-[8]
General RecommendationN/A>70>100[4]

Table 3: Biological Performance of Scaffolds in Osteogenic Differentiation

Scaffold MaterialCell TypeAssayResultReference
PLGA/Calcium GlycerophosphateMC3T3-E1Cell Viability (MTT)99.08 ± 7.05%[11]
PLLA/HydroxyapatiteMesenchymal Stem CellsALP ActivitySignificant increase vs. PLLA[12]
Polyamide-6/Calcium LactateN/AMineralization (SBF)Faster deposition of calcium phosphate (B84403) vs. pristine polyamide-6[13]

Experimental Protocols

Scaffold Fabrication

Protocol 1: Electrospinning of PCL/Calcium Lactate Pentahydrate Scaffolds

  • Solution Preparation:

    • Dissolve Poly(ε-caprolactone) (PCL) in a suitable solvent system (e.g., chloroform (B151607)/methanol, 3:1 v/v) to achieve a desired concentration (e.g., 10% w/v).[14]

    • Disperse micronized calcium lactate pentahydrate powder into the PCL solution at a predetermined weight percentage (e.g., 5%, 10%, 20% w/w with respect to PCL).

    • Homogenize the suspension using a magnetic stirrer for at least 2 hours, followed by ultrasonication for 30 minutes to ensure uniform particle distribution.

  • Electrospinning Process:

    • Load the polymer suspension into a plastic syringe fitted with a metallic needle (e.g., 25-gauge).

    • Mount the syringe on a syringe pump and set a constant flow rate (e.g., 1 mL/h).

    • Apply a high voltage (e.g., 15-25 kV) to the needle tip.[15]

    • Position a grounded collector (e.g., a rotating mandrel or a flat plate covered with aluminum foil) at a fixed distance from the needle tip (e.g., 15 cm).

    • Collect the nanofibers on the collector for a specified duration to achieve the desired scaffold thickness.

  • Post-Processing:

    • Carefully detach the electrospun scaffold from the collector.

    • Dry the scaffold under vacuum at room temperature for at least 48 hours to remove any residual solvent.

    • Sterilize the scaffold using a suitable method, such as ethylene (B1197577) oxide or UV irradiation, prior to cell culture.

Protocol 2: Solvent Casting/Particulate Leaching of PLGA/Calcium Lactate Pentahydrate Scaffolds

  • Polymer Solution and Particle Mixture:

    • Dissolve Poly(lactic-co-glycolic acid) (PLGA) in a volatile solvent like dioxane or chloroform to form a solution (e.g., 10% w/v).

    • Add sieved sodium chloride (NaCl) particles (porogen) of a desired size range (e.g., 200-400 µm) to the PLGA solution. The weight ratio of NaCl to PLGA will determine the scaffold's porosity.

    • Incorporate micronized calcium lactate pentahydrate into the mixture at the desired concentration.

    • Thoroughly mix all components to achieve a homogenous paste.

  • Casting and Solvent Evaporation:

    • Cast the paste into a mold of the desired shape and size (e.g., a Teflon dish).

    • Allow the solvent to evaporate completely in a fume hood for 48-72 hours.

  • Porogen Leaching:

    • Immerse the dried scaffold in deionized water for 48 hours, changing the water frequently to leach out the NaCl particles.

    • Freeze-dry the scaffold to remove all water.

  • Sterilization:

    • Sterilize the scaffold using an appropriate method before use in cell culture.

Protocol 3: Freeze-Drying of Chitosan/Calcium Lactate Pentahydrate Scaffolds

  • Chitosan Solution Preparation:

    • Dissolve chitosan powder in a dilute acidic solution (e.g., 1% acetic acid) to a concentration of 1-2% (w/v) with continuous stirring until fully dissolved.[11]

    • Add calcium lactate pentahydrate solution to the chitosan solution and stir to ensure homogeneity.

  • Freezing and Lyophilization:

    • Pour the solution into a mold and freeze it at a controlled temperature (e.g., -20°C or -80°C) for at least 12 hours. The freezing temperature will influence the pore structure.[16]

    • Lyophilize the frozen solution under vacuum for 24-48 hours to sublimate the solvent, resulting in a porous scaffold.[11]

  • Neutralization and Sterilization:

    • Neutralize the scaffold by immersing it in an ethanol/sodium hydroxide (B78521) solution series, followed by washing with deionized water until the pH is neutral.

    • Sterilize the scaffold before cell seeding.

Biological Characterization

Protocol 4: Cell Viability Assessment (MTT Assay)

  • Cell Seeding:

    • Place sterile scaffold samples into a 96-well plate.

    • Seed cells (e.g., Mesenchymal Stem Cells, Osteoblasts) onto the scaffolds at a density of 1 x 10⁴ cells per scaffold.

    • Culture for desired time points (e.g., 1, 3, and 7 days).

  • MTT Assay:

    • At each time point, add 10 µL of MTT solution (5 mg/mL in PBS) to each well containing 100 µL of culture medium.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes with shaking.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 5: Alkaline Phosphatase (ALP) Activity Assay

  • Cell Culture and Lysis:

    • Culture cells on scaffolds in osteogenic induction medium for 7, 14, and 21 days.

    • At each time point, wash the scaffolds with PBS and lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • ALP Activity Measurement:

    • Add p-nitrophenyl phosphate (pNPP) substrate to the cell lysate.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction by adding NaOH solution.

    • Measure the absorbance at 405 nm.

    • Normalize the ALP activity to the total protein content of the cell lysate, determined by a BCA or Bradford protein assay.

Protocol 6: Mineralization Assessment (Alizarin Red S Staining)

  • Cell Culture and Fixation:

    • Culture cells on scaffolds in osteogenic medium for 21 days.

    • Wash the scaffolds with PBS and fix the cells with 4% paraformaldehyde for 15 minutes.

  • Staining:

    • Rinse the fixed scaffolds with deionized water.

    • Stain with 2% Alizarin Red S solution (pH 4.2) for 20 minutes at room temperature.

    • Wash thoroughly with deionized water to remove excess stain.

  • Quantification (Optional):

    • Destain the scaffolds using a solution of 10% cetylpyridinium (B1207926) chloride in 10 mM sodium phosphate.

    • Measure the absorbance of the extracted stain at 562 nm.

Visualizations

Signaling Pathway

osteogenesis_signaling cluster_extracellular Extracellular cluster_cell Osteoprogenitor Cell Ca2+ Ca²⁺ VGCC Voltage-Gated Ca²⁺ Channel Ca2+->VGCC Enters cell PLC PLC Ca2+->PLC Activates Ca_int Intracellular Ca²⁺ VGCC->Ca_int Increases IP3 IP3 PLC->IP3 Generates IP3->Ca_int Releases from ER Calmodulin Calmodulin Ca_int->Calmodulin Activates Calcineurin Calcineurin Calmodulin->Calcineurin Activates NFAT NFAT Calcineurin->NFAT Dephosphorylates & Activates Osteogenic_Genes Osteogenic Gene Expression (e.g., Runx2, ALP, OCN) NFAT->Osteogenic_Genes Translocates to nucleus & induces

Caption: Calcium signaling pathway in osteogenic differentiation.

Experimental Workflow

scaffold_workflow cluster_fabrication Scaffold Fabrication cluster_characterization Characterization cluster_outcome Outcome Polymer Polymer (PCL, PLGA, Chitosan) Method Fabrication Method (Electrospinning, Solvent Casting, Freeze-Drying) Polymer->Method CaLac Calcium Lactate Pentahydrate CaLac->Method Scaffold Porous Scaffold Method->Scaffold PhysChem Physicochemical (SEM, Mechanical Testing, Porosity) Scaffold->PhysChem Bio Biological (Cell Seeding) Scaffold->Bio Assays In Vitro Assays (MTT, ALP, Alizarin Red) Bio->Assays Data Quantitative Data (Viability, Differentiation, Mineralization) Assays->Data logical_relationship CaLac Calcium Lactate Pentahydrate Composite Composite Scaffold CaLac->Composite Scaffold Polymer Scaffold Scaffold->Composite Properties Enhanced Bioactivity & Osteoinductivity Composite->Properties Outcome Bone Tissue Regeneration Properties->Outcome

References

Application Notes and Protocols for Calcium Lactate Pentahydrate in 3D Bioprinting Ink Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Three-dimensional (3D) bioprinting has emerged as a pivotal technology in tissue engineering and regenerative medicine, enabling the fabrication of complex, cell-laden constructs that mimic native tissue architecture. A critical component of this process is the "bioink," a printable hydrogel matrix that encapsulates cells, providing both structural support and a biocompatible environment.

Alginate, a natural polysaccharide derived from brown seaweed, is one of the most widely used biomaterials for bioinks due to its excellent biocompatibility, low cytotoxicity, and straightforward gelation mechanism.[1] Alginate hydrogels are formed through ionic crosslinking, where divalent cations, such as calcium (Ca2+), interact with the guluronic acid blocks of adjacent alginate polymer chains, forming a stable, three-dimensional network often described by the "egg-box model."

While calcium chloride (CaCl2) is the most conventionally used crosslinking agent, its rapid gelation can lead to heterogeneous hydrogel structures and induce osmotic stress on encapsulated cells.[2] This has led to the exploration of alternative calcium sources that offer a more controlled gelation process.

Calcium lactate (B86563) pentahydrate (C₆H₁₀CaO₆·5H₂O) presents itself as a superior alternative for ionic crosslinking in 3D bioprinting. Its moderate solubility compared to CaCl2 facilitates a slower, more uniform release of Ca2+ ions, resulting in more homogenous hydrogel networks with improved mechanical properties.[2][3] Furthermore, calcium lactate is widely recognized for its high biocompatibility, being used as a calcium supplement in pharmaceuticals and cell culture reagents.[4][5] Its milder, less bitter taste profile compared to calcium chloride is indicative of its gentle nature, which can translate to a less harsh environment for cells during the crosslinking process.[6]

These application notes provide a comprehensive guide to utilizing calcium lactate pentahydrate as a crosslinking agent for alginate-based bioinks, covering its advantages, quantitative data, and detailed experimental protocols for bioink formulation, 3D bioprinting, and post-fabrication analysis.

Data Presentation: Quantitative Analysis

The selection of a crosslinking agent significantly impacts the final properties of the bioprinted construct. The following tables summarize key quantitative data for calcium lactate pentahydrate in comparison to other common calcium-based crosslinkers and detail its effect on hydrogel properties.

Table 1: Comparison of Common Calcium-Based Crosslinking Agents

PropertyCalcium Lactate PentahydrateCalcium Chloride (Anhydrous)Calcium Sulfate Dihydrate
Chemical Formula C₆H₁₀CaO₆·5H₂OCaCl₂CaSO₄·2H₂O
Molecular Weight 308.3 g/mol 110.98 g/mol 172.17 g/mol
Calcium Content (% w/w) ~13.0%~36.1%~23.3%
Solubility in Water (25°C) ~7.9 g/100 mL[7]~74.5 g/100 mL~0.24 g/100 mL
Key Advantage Controlled gelation, high biocompatibility[6]Fast gelation, high solubilityVery slow gelation, low solubility

Table 2: Recommended Concentration Ranges for Bioink Crosslinking

Crosslinking AgentMolar Concentration (mM)Weight/Volume (w/v) ConcentrationNotes
Calcium Chloride50 - 200 mM[8]0.55 - 2.22 g / 100 mLStandard range for rapid crosslinking of alginate constructs.
Calcium Lactate Pentahydrate 50 - 200 mM 1.54 - 6.17 g / 100 mL Calculated equivalent range. Provides a more controlled gelation rate. Starting with 1-3% (w/v) is recommended.[6]

Table 3: Influence of Ca2+ Concentration on Alginate Hydrogel Properties

ParameterEffect of Increasing Ca2+ ConcentrationTypical Values (Alginate Gels)Reference
Storage Modulus (G') Increases1 - 100 kPa[2]
Compressive Modulus Increases10 - 200 kPa[9]
Crosslinking Density Increases-[2]
Pore Size / Mesh Size Decreases5 - 200 nm[10]
Swelling Ratio Decreases-[10]

Note: The mechanical properties are highly dependent on the alginate type (M/G ratio, molecular weight) and concentration.

Table 4: Summary of Cell Viability in Ionically Crosslinked Alginate Bioinks

Cell TypeBioink CompositionViability (%)Key FindingsReference
Human Dermal Fibroblasts (HDFn)Alginate/Gelatin/Hydroxyapatite>70% (at 24h)Shear stress during printing is a critical factor, but viability is maintained.[11]
Osteogenic CellsAlginate-RGD or GelXA Bone80 - 90%Viability remains high over time in different bioink formulations.[4]
NIH/3T3 FibroblastsAlginate>80%Supplementing bioinks with physiological calcium concentrations can reduce shear stress-induced cell damage.[2]

Mandatory Visualizations

Alginate_Crosslinking Alginate Crosslinking Mechanism cluster_0 Before Crosslinking cluster_1 After Crosslinking ('Egg-Box' Model) A1 Alginate Chain A2 Alginate Chain Ca_Link1 Ca Ca²⁺ Ca_cross1 Ca²⁺ Ca->Ca_cross1 Ionic Interaction B1 Crosslinked Alginate B1:e->Ca_Link1:c Ca_Link2 B1:e->Ca_Link2:c B2 Crosslinked Alginate B2:e->Ca_Link1:c B2:e->Ca_Link2:c Ca_cross2 Ca²⁺

Caption: Ionic crosslinking of alginate via the "egg-box" model.

Experimental_Workflow 3D Bioprinting Experimental Workflow cluster_prep Phase 1: Preparation cluster_print Phase 2: Bioprinting cluster_analysis Phase 3: Analysis Bioink_Prep 1. Bioink Preparation (e.g., 2-5% Sodium Alginate in Media) Cell_Encapsulation 4. Cell Encapsulation (Mix cells with bioink) Bioink_Prep->Cell_Encapsulation Cell_Prep 2. Cell Suspension (Harvest and count cells) Cell_Prep->Cell_Encapsulation Crosslinker_Prep 3. Crosslinker Preparation (e.g., 1-3% Calcium Lactate Pentahydrate) Printing 5. 3D Bioprinting (Extrude bioink into crosslinker bath) Crosslinker_Prep->Printing Cell_Encapsulation->Printing Crosslinking 6. Ionic Crosslinking (Incubate in bath for 5-15 min) Printing->Crosslinking Washing 7. Washing & Culture (Rinse with media, incubate) Crosslinking->Washing Analysis 8. Post-Print Analysis Washing->Analysis Viability Cell Viability Assay (Live/Dead) Analysis->Viability Mechanical Mechanical Testing (Rheology/Compression) Analysis->Mechanical

Caption: General experimental workflow for 3D bioprinting.

Calcium_Signaling Overview of Intracellular Calcium Signaling Extracellular Extracellular Space (High Ca²⁺ concentration from crosslinking bath) Ca_Influx Ca²⁺ Influx Plasma_Membrane Plasma Membrane Cytosol Cytosol (Low Resting Ca²⁺) Calmodulin Calmodulin (CaM) Ca_Channel Ca²⁺ Channels (e.g., SOCs, VOCs) Ca_Influx->Cytosol Ca_Influx->Calmodulin Activates PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates Downstream Downstream Cellular Responses (Gene Expression, Proliferation, Apoptosis) Calmodulin->Downstream PKC->Downstream

Caption: Extracellular calcium can trigger intracellular signaling.

Experimental Protocols

The following protocols provide a framework for using calcium lactate pentahydrate to crosslink alginate-based bioinks. Note: All procedures involving cells must be performed under sterile conditions in a biosafety cabinet.

Protocol 1: Preparation of Alginate-Based Bioink

This protocol describes the preparation of a 3% (w/v) sodium alginate solution. The concentration can be adjusted (2-5% w/v) depending on the desired viscosity and mechanical properties.

Materials:

  • Sodium Alginate (medium viscosity, suitable for cell culture)

  • Basal cell culture medium (e.g., DMEM, without calcium)

  • Sterile magnetic stir bar and stir plate

  • Sterile container (e.g., media bottle)

  • Sterile 0.45 µm syringe filter

Method:

  • Weigh 3 g of sodium alginate powder.

  • Measure 100 mL of calcium-free cell culture medium.

  • Slowly add the sodium alginate powder to the medium while stirring vigorously with a sterile magnetic stir bar to prevent clumping.

  • Cover the container and leave it to stir at room temperature (or 37°C to speed up dissolution) for 4-6 hours, or until the powder is completely dissolved and the solution is homogenous.

  • (Optional but recommended) Sterilize the final alginate solution by filtering through a 0.45 µm syringe filter. This step can be challenging with high-concentration solutions; warming the solution to 37°C can reduce viscosity and aid filtration.

  • Store the sterile bioink at 4°C for up to two weeks. Before use, warm the bioink to 37°C.

Protocol 2: Preparation of Sterile Calcium Lactate Pentahydrate Crosslinking Solution

This protocol describes the preparation of a 2% (w/v) crosslinking solution, which is within the recommended effective range.[6]

Materials:

  • Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O)

  • Deionized (DI) water or Phosphate-Buffered Saline (PBS)

  • Sterile container

  • Sterile 0.22 µm syringe filter

Method:

  • Weigh 2 g of calcium lactate pentahydrate powder.

  • Add the powder to 100 mL of DI water or PBS in a sterile container.

  • Mix thoroughly until the powder is completely dissolved. The solution should be clear.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile container (e.g., a petri dish or well plate to be used as the printing bath).

  • The crosslinking solution is ready for immediate use.

Protocol 3: 3D Bioprinting and Crosslinking of Cell-Laden Construct

This protocol outlines the process of mixing cells with the bioink and printing a construct using an extrusion-based bioprinter.

Materials:

  • Prepared sterile alginate bioink (from Protocol 1)

  • Prepared sterile calcium lactate crosslinking solution (from Protocol 2)

  • Cell suspension at a known concentration (e.g., 10 x 10⁶ cells/mL)

  • Sterile printing cartridge and nozzle (e.g., 25-27G)

  • Extrusion-based 3D bioprinter

  • Sterile Luer-lock syringes and a Luer-lock connector

Method:

  • Cell Encapsulation: a. Warm the alginate bioink to 37°C to reduce its viscosity. b. In a sterile tube, mix the bioink with the cell suspension. A common ratio is 9:1 (bioink:cell suspension) to achieve a final cell concentration of 1 x 10⁶ cells/mL. c. Mix gently but thoroughly by pipetting up and down to ensure a homogenous cell distribution. Avoid introducing air bubbles. d. For more viscous inks, use two Luer-lock syringes and a connector to mix the components back and forth.

  • Printer Setup: a. Load the cell-laden bioink into a sterile printing cartridge, centrifuging briefly if necessary to remove air bubbles. b. Install the cartridge and a sterile nozzle onto the bioprinter's printhead. c. Fill a sterile petri dish with the prepared calcium lactate crosslinking solution, ensuring the depth is sufficient to submerge the printed construct. Place it on the printer's build plate.

  • Bioprinting: a. Load the desired 3D model (e.g., a lattice or disc) into the printer software. b. Calibrate the printer and set the printing parameters. Typical starting parameters for a 3% alginate bioink are:

    • Pressure: 10-30 kPa (adjust to achieve a continuous filament)
    • Print Speed: 5-15 mm/s
    • Nozzle Temperature: Room Temperature (20-25°C) c. Begin the print, extruding the bioink directly into the calcium lactate crosslinking bath. The filament should begin to gel upon contact with the solution.

  • Post-Print Crosslinking: a. Once printing is complete, leave the construct submerged in the crosslinking solution for an additional 5-15 minutes to ensure complete and uniform crosslinking. The duration depends on the size and density of the construct. b. Carefully remove the construct from the crosslinking bath using a sterile spatula or forceps. c. Transfer the construct to a well plate containing fresh, sterile cell culture medium. Wash twice with medium to remove excess calcium ions. d. Add fresh culture medium and place the construct in an incubator (37°C, 5% CO₂).

Protocol 4: Assessment of Cell Viability (Live/Dead Assay)

This protocol is used to qualitatively and quantitatively assess the viability of cells within the 3D bioprinted construct.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (containing Calcein-AM and Ethidium homodimer-1, EthD-1)

  • Sterile PBS

  • Fluorescence microscope

Method:

  • Prepare a 2X working solution of the staining dyes in sterile PBS according to the manufacturer's instructions (e.g., 2 µL Calcein-AM and 4 µL EthD-1 per 1 mL PBS).

  • Remove the culture medium from the well containing the bioprinted construct.

  • Wash the construct once with sterile PBS.

  • Add a sufficient volume of the staining solution to fully cover the construct.

  • Incubate the construct at 37°C for 30-45 minutes, protected from light.

  • After incubation, carefully remove the staining solution and wash the construct again with PBS.

  • Immediately visualize the construct using a fluorescence microscope equipped with appropriate filters (FITC/GFP filter for Calcein-AM, TRITC/RFP filter for EthD-1). Live cells will fluoresce green, and the nuclei of dead cells will fluoresce red.

  • Capture images from multiple regions and depths of the construct for analysis. Cell viability can be quantified using image analysis software (e.g., ImageJ) by counting the number of green and red cells.

    Viability (%) = (Number of Live Cells / Total Number of Cells) x 100

Conclusion

Calcium lactate pentahydrate is a highly effective and biocompatible crosslinking agent for alginate-based bioinks in 3D bioprinting. Its primary advantage lies in its moderate solubility, which promotes a more controlled and uniform gelation process compared to the rapid crosslinking induced by calcium chloride. This leads to the formation of more homogenous hydrogel structures, which can improve both the mechanical integrity of the construct and the viability of encapsulated cells. The protocols and data provided herein offer a robust starting point for researchers to incorporate calcium lactate pentahydrate into their 3D bioprinting workflows, paving the way for the fabrication of more reliable and functional engineered tissues. Further optimization of concentration and crosslinking time for specific bioink formulations and cell types is encouraged to achieve application-specific goals.

References

Application Notes and Protocols for the Use of Calcium Lactate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcium lactate (B86563), a salt of lactic acid, is a versatile and biocompatible excipient with increasing applications in pharmaceutical drug delivery systems. Its properties, including good solubility and bioavailability, make it a valuable component in various formulations.[1][2] This document provides detailed application notes, experimental protocols, and quantitative data on the use of calcium lactate in direct compression tablet manufacturing and as a cross-linking agent in the formation of hydrogel-based microparticles for controlled drug release.

Application I: Calcium Lactate as a Filler-Binder in Direct Compression Tablets

Application Notes:

Direct compression is a streamlined and cost-effective method for tablet manufacturing as it involves fewer processing steps.[3][4] Calcium lactate, particularly in its pentahydrate form, serves as an excellent filler-binder for direct compression.[5][6] Its brittle crystalline structure provides good compaction properties and low sensitivity to compaction speed, making it suitable for high-speed tablet presses.[5][6] Tablets formulated with directly compressible calcium lactate often exhibit rapid disintegration and drug release.[5][6] Furthermore, calcium lactate is a bioavailable source of calcium, which can be an added benefit in certain formulations.[1][2]

Data Presentation:

Table 1: Compaction Properties of Calcium Lactate Pentahydrate Compared to Other Excipients.

ExcipientCompaction PropertyObservationReference(s)
Calcium Lactate Pentahydrate (Puracal® DC)Compaction Speed SensitivityLow[5][6]
Compaction PropertiesBetter than calcium lactate trihydrate and dicalcium phosphate (B84403) dihydrate[5][6]
Lubricant SensitivityExhibits some sensitivity due to low fragmentation[6]
Dicalcium Phosphate DihydrateCompaction PropertiesInferior to calcium lactate pentahydrate[5][6]

Experimental Protocols:

Protocol 1: Formulation of Immediate-Release Tablets by Direct Compression

This protocol describes the formulation of immediate-release tablets using calcium lactate as a filler-binder.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • Directly Compressible Calcium Lactate Pentahydrate

  • Microcrystalline Cellulose (e.g., Avicel® PH-102)

  • Sodium Starch Glycolate (B3277807) (as a superdisintegrant)

  • Magnesium Stearate (B1226849) (as a lubricant)

Equipment:

  • V-blender

  • Tablet press with appropriate tooling

  • Hardness tester

  • Friability tester

  • Disintegration tester

  • USP Dissolution Apparatus 2 (Paddle)

Methodology:

  • Milling and Sieving: Pass the API and all excipients (except magnesium stearate) through a suitable mesh sieve (e.g., 20-mesh) to ensure particle size uniformity and break up any agglomerates.[7]

  • Blending:

    • Accurately weigh all the components based on the desired formulation.

    • Geometrically mix the API with a portion of the calcium lactate in a V-blender for 5 minutes.

    • Add the remaining calcium lactate, microcrystalline cellulose, and sodium starch glycolate to the blender and mix for 15 minutes to achieve a homogenous blend.[8]

  • Lubrication:

    • Pass the magnesium stearate through a fine-mesh sieve (e.g., 40-mesh).

    • Add the sieved magnesium stearate to the powder blend in the V-blender and mix for a further 3-5 minutes.[8] Note: Prolonged mixing with the lubricant can negatively affect tablet hardness.

  • Compression:

    • Transfer the final blend to the hopper of a tablet press.

    • Compress the blend into tablets using appropriate tooling and compression force to achieve the target tablet weight, hardness, and thickness.

  • Characterization:

    • Weight Variation: Weigh 20 individual tablets and calculate the average weight and standard deviation.

    • Hardness: Measure the crushing strength of at least 10 tablets using a hardness tester.

    • Friability: Subject a known weight of tablets to abrasion in a friability tester and calculate the percentage of weight loss.

    • Disintegration Time: Determine the time taken for tablets to disintegrate in a specified medium (e.g., water at 37°C) using a disintegration tester.

    • In Vitro Drug Release: Perform dissolution testing using a USP Apparatus 2 (Paddle) in a suitable dissolution medium.[9] Collect samples at predetermined time intervals and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).[9]

Logical Workflow for Direct Compression Tablet Formulation:

G A Milling & Sieving of API and Excipients B Blending of API and Excipients (except lubricant) A->B C Sieving and Addition of Lubricant B->C D Final Blending C->D E Tablet Compression D->E F In-Process Quality Control (Weight, Hardness) E->F G Finished Tablet Characterization (Friability, Disintegration, Dissolution) E->G

Workflow for direct compression tablet manufacturing.

Application II: Calcium Lactate in Alginate-Based Microparticles for Controlled Release

Application Notes:

Calcium lactate is an effective source of calcium ions for the ionotropic gelation of sodium alginate to form hydrogel beads or microparticles.[10] This method is widely used for the encapsulation of drugs, proteins, and cells. The lactate anion is biocompatible, and calcium lactate's good solubility allows for a controlled and uniform release of calcium ions, leading to the formation of homogenous alginate matrices.[10] The properties of the resulting microparticles, such as size, drug loading, and release kinetics, can be modulated by varying the concentrations of sodium alginate and calcium lactate.[11][12]

Data Presentation:

Table 2: Influence of Formulation Variables on Calcium Alginate Bead Properties.

Formulation VariableEffect on Bead PropertiesObservationReference(s)
Sodium Alginate ConcentrationDrug Entrapment EfficiencyIncreased with higher alginate concentration.[11][13]
Drug Release RateDecreased with higher alginate concentration.[14]
Particle SizeIncreased with higher alginate concentration.[15]
Calcium Chloride/Lactate ConcentrationDrug Entrapment EfficiencyGenerally increases with higher calcium concentration.[11]
Drug Release RateDecreased with higher calcium concentration.[12]
Drug:Polymer RatioDrug Loading EfficiencyIncreases with a higher proportion of the drug in the initial mixture.[15]

Experimental Protocols:

Protocol 2: Preparation of Calcium Alginate Microparticles by Ionotropic Gelation

This protocol details the preparation of drug-loaded calcium alginate microparticles using calcium lactate as a cross-linking agent.

Materials:

  • Sodium Alginate

  • Calcium Lactate

  • Active Pharmaceutical Ingredient (API)

  • Deionized Water

Equipment:

  • Magnetic stirrer

  • Syringe with a fine-gauge needle (e.g., 22G)

  • Beakers

  • Filtration apparatus

  • Oven or freeze-dryer

Methodology:

  • Preparation of Sodium Alginate-Drug Solution:

    • Dissolve sodium alginate in deionized water with gentle stirring to form a homogenous solution (e.g., 2% w/v). Avoid vigorous stirring to prevent air bubble entrapment.

    • Disperse or dissolve the accurately weighed API in the sodium alginate solution.

  • Preparation of Calcium Lactate Solution:

    • Dissolve calcium lactate in deionized water to prepare the cross-linking solution (e.g., 2% w/v).

  • Formation of Microparticles:

    • Fill a syringe with the sodium alginate-drug solution.

    • Extrude the solution dropwise through the needle into the calcium lactate solution, which is being gently stirred.

    • Spherical beads will form instantaneously upon contact with the calcium ions.

    • Allow the beads to cure in the calcium lactate solution for a specified time (e.g., 30 minutes) to ensure complete gelation.

  • Washing and Drying:

    • Separate the formed beads from the solution by filtration.

    • Wash the beads with deionized water to remove any unreacted calcium lactate and surface-adhered drug.

    • Dry the beads using a suitable method, such as air-drying at room temperature or freeze-drying, to obtain the final microparticles.

Protocol 3: Determination of Drug Loading and Encapsulation Efficiency

This protocol outlines the procedure for quantifying the amount of drug encapsulated within the calcium alginate microparticles.

Materials:

  • Drug-loaded microparticles

  • Phosphate buffer (pH 7.4) or other suitable solvent to dissolve the beads

  • Validated analytical method for the drug (e.g., UV-Vis spectrophotometer, HPLC)

Methodology:

  • Sample Preparation:

    • Accurately weigh a specific amount of dried drug-loaded microparticles.

    • Transfer the microparticles to a volumetric flask and add a suitable solvent (e.g., phosphate buffer pH 7.4) to dissolve the alginate matrix and release the encapsulated drug.[5]

    • Use sonication or vigorous stirring to ensure complete dissolution of the microparticles.

  • Drug Quantification:

    • Filter the resulting solution to remove any polymeric debris.

    • Analyze the filtrate for drug content using a pre-validated analytical method.

  • Calculations:

    • Drug Loading (%): (Weight of drug in microparticles / Weight of microparticles) x 100

    • Encapsulation Efficiency (%): (Actual drug loading / Theoretical drug loading) x 100

Signaling Pathways and Calcium Lactate in Drug Delivery:

The dissociation of calcium lactate in the local microenvironment of the drug delivery system can release calcium and lactate ions, which may interact with cellular signaling pathways, particularly in oral drug delivery.

1. Calpain-Mediated Signaling: An increase in intracellular calcium concentration is a known activator of calpains, a family of calcium-dependent proteases.[6][16] In the context of drug delivery to cancer cells, calcium lactate has been shown to increase intracellular calcium, leading to calpain activation and subsequent cleavage of Focal Adhesion Kinase (FAK).[6] This can impact cell motility and adhesion, which could be a relevant mechanism for targeted drug delivery systems.[6]

G cluster_0 Extracellular cluster_1 Intracellular Calcium Lactate Calcium Lactate Ca2+ Ca2+ Calcium Lactate->Ca2+ Dissociation iCa2+ Increased Intracellular Ca2+ Ca2+->iCa2+ Influx Calpain Calpain iCa2+->Calpain Activation FAK Focal Adhesion Kinase (FAK) Calpain->FAK Cleavage cFAK Cleaved FAK FAK->cFAK Motility Altered Cell Motility cFAK->Motility G cluster_0 Lumen cluster_1 Intestinal Epithelial Cell Calcium Lactate Calcium Lactate Lactate Lactate Calcium Lactate->Lactate Dissociation GPR81 GPR81 Receptor Lactate->GPR81 Activation Gi Gi Protein GPR81->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases NF-kB NF-kB Pathway cAMP->NF-kB Inhibition TJ Tight Junction Integrity NF-kB->TJ Modulates Absorption Modulated Drug Absorption TJ->Absorption

References

Application Note: HPLC Analysis of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of calcium lactate (B86563) pentahydrate using High-Performance Liquid Chromatography (HPLC). This method is applicable to the analysis of the lactate moiety in bulk drug substances, pharmaceutical formulations, and other relevant matrices.

Introduction

Calcium lactate pentahydrate is a widely used calcium salt of lactic acid, commonly employed as a calcium supplement and food additive. Accurate and reliable quantification of calcium lactate is crucial for quality control and formulation development. HPLC offers a sensitive and specific method for the determination of the lactate component. This document outlines two common HPLC approaches: Reversed-Phase HPLC and Ion-Exclusion HPLC.

Quantitative Data Summary

The following tables summarize typical quantitative data and chromatographic conditions for the analysis of lactate using HPLC, based on established methods for organic acids.

Table 1: Reversed-Phase HPLC Method Parameters

ParameterValueReference
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase 0.025 mol/L NaH₂PO₄ (pH 2.50)[2]
or 40 mmol/L KH₂PO₄ (pH 2.4) : Methanol (98:2 v/v)[1]
Flow Rate 0.8 mL/min[1]
Injection Volume 20 µL[1]
Detector UV at 210 nm[1][2]
Column Temperature 25°C[3]
Linearity Range (Lactic Acid) 0.7194 - 46.04 mmol/L[2]
Recovery 99.01% - 100.4%[2]
RSD (Intra-day & Inter-day) < 2.0%[2]

Table 2: Ion-Exclusion HPLC Method Parameters

ParameterValueReference
Column Ion-Exclusion Column[4]
Mobile Phase Acidified aqueous solution (e.g., dilute H₂SO₄)[4]
Flow Rate Not Specified
Injection Volume Not Specified
Detector UV at 217 nm or Refractive Index (RI)[4]
Column Temperature Not Specified
Recovery Rate 89% - 107%[4]
LOQ (Lactic Acid in feedingstuffs) 0.46 g/kg[4]
RSDr 1.8% - 3.6%[4]
RSDR 10.7% - 14.7%[4]

Experimental Protocols

Reversed-Phase HPLC Method

This method is suitable for the direct analysis of the lactate anion.

3.1.1. Materials and Reagents

  • Calcium Lactate Pentahydrate Reference Standard

  • Sodium Dihydrogen Phosphate (NaH₂PO₄)

  • Phosphoric Acid

  • HPLC Grade Water

  • HPLC Grade Methanol

  • Sample containing Calcium Lactate Pentahydrate

3.1.2. Equipment

  • HPLC system with a UV detector

  • C18 analytical column

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.45 µm)

3.1.3. Preparation of Solutions

  • Mobile Phase (0.025 mol/L NaH₂PO₄, pH 2.50): Dissolve an appropriate amount of NaH₂PO₄ in HPLC grade water. Adjust the pH to 2.50 using phosphoric acid. Filter and degas the solution.

  • Standard Solution: Accurately weigh a suitable amount of Calcium Lactate Pentahydrate Reference Standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.[1]

  • Sample Solution: Accurately weigh a sample containing calcium lactate pentahydrate and dissolve it in the mobile phase. Dilute as necessary to fall within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3.1.4. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: 0.025 mol/L NaH₂PO₄ (pH 2.50)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Detector Wavelength: 210 nm

  • Column Temperature: 25°C

3.1.5. Analysis

Inject the standard solutions and the sample solution into the HPLC system. Identify the lactate peak based on the retention time of the standard. Quantify the amount of lactate in the sample using the peak area and the calibration curve generated from the standard solutions.

Ion-Exclusion HPLC Method

This method is effective for separating organic acids from other components.

3.2.1. Materials and Reagents

  • Calcium Lactate Pentahydrate Reference Standard

  • Sulfuric Acid (H₂SO₄)

  • Sodium Hydroxide (B78521) (NaOH)

  • HPLC Grade Water

  • Sample containing Calcium Lactate Pentahydrate

3.2.2. Equipment

  • HPLC system with a UV or RI detector

  • Ion-exclusion analytical column

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Centrifuge or filtration apparatus

3.2.3. Sample Preparation

For samples requiring extraction, the following procedure can be used:

  • Extract the sample with a 0.1 M or 10 M sodium hydroxide solution.[4]

  • After extraction, cool the alkaline solution and adjust the pH to a range of 2 to 3.5 with 2 M sulfuric acid.[4]

  • Centrifuge or filter the acidified solution to remove any precipitate.[4] The resulting solution is then used for HPLC analysis.

3.2.4. Chromatographic Conditions

  • Column: Ion-Exclusion Column

  • Mobile Phase: Dilute sulfuric acid (e.g., 0.005 N)

  • Detector: UV at 217 nm or RI

3.2.5. Analysis

Inject the prepared sample and standard solutions. Quantify the lactate peak using an external calibration. This method measures the total lactic acid content.[4]

Visualizations

Experimental Workflow Diagramdot

// Node styles node [fillcolor="#F1F3F4", fontcolor="#202124"];

// Start node start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Process nodes prep_mobile_phase [label="Prepare Mobile Phase"]; prep_standards [label="Prepare Standard Solutions"]; prep_sample [label="Prepare Sample Solution"]; hplc_system [label="HPLC System Setup\n(Column, Flow Rate, Detector)", shape=box3d, fillcolor="#FBBC05", fontcolor="#202124"]; injection [label="Inject Samples and Standards"]; data_acq [label="Data Acquisition"]; data_proc [label="Data Processing\n(Peak Integration, Calibration)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF"];

// End node end [label="Report Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prep_mobile_phase; start -> prep_standards; start -> prep_sample;

prep_mobile_phase -> hplc_system; prep_standards -> injection; prep_sample -> injection;

hplc_system -> injection; injection -> data_acq; data_acq -> data_proc; data_proc -> end; }

References

Application Notes and Protocols for the Characterization of Calcium Lactate Pentahydrate by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of pharmaceutical compounds. For hydrated salts such as calcium lactate (B86563) pentahydrate ([CH₃CH(OH)COO]₂Ca·5H₂O), NMR serves as an indispensable tool for confirming identity, determining purity, and characterizing the hydration state. This document provides detailed application notes and protocols for the characterization of calcium lactate pentahydrate using both solution-state and solid-state NMR spectroscopy.

Calcium lactate is widely used as a calcium supplement and a food additive (E327)[1][2]. Its pentahydrate form is a common hydrate[1][2]. The characterization of its structure and water content is crucial for quality control and to ensure its performance in pharmaceutical formulations.

Logical Workflow for NMR Characterization

The following diagram illustrates the general workflow for the comprehensive NMR analysis of calcium lactate pentahydrate.

workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Interpretation cluster_report Final Characterization Sample Calcium Lactate Pentahydrate Sample Prep_Solution Dissolve in D₂O for Solution NMR Sample->Prep_Solution Prep_Solid Pack Rotor for Solid-State NMR Sample->Prep_Solid Solution_NMR Solution-State NMR (¹H, ¹³C, qNMR) Prep_Solution->Solution_NMR Solid_NMR Solid-State NMR (¹H MAS) Prep_Solid->Solid_NMR Interpret_Solution Structural Confirmation & Purity Assessment Solution_NMR->Interpret_Solution Interpret_Solid Analysis of Hydration State Solid_NMR->Interpret_Solid Report Comprehensive Characterization Report Interpret_Solution->Report Interpret_Solid->Report

Caption: NMR analysis workflow for calcium lactate pentahydrate.

Part 1: Solution-State NMR Analysis

Solution-state NMR in deuterium (B1214612) oxide (D₂O) is ideal for confirming the chemical structure of the lactate anion and for quantitative purity assessment.

Quantitative Data Summary

The expected chemical shifts for the lactate anion in D₂O are summarized below. These values are based on data for lactate and are expected to be highly similar for calcium lactate.

Table 1: ¹H and ¹³C NMR Chemical Shifts for Lactate in D₂O

NucleusAtomChemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
¹HCH~4.10Quartet (q)~6.9
¹HCH₃~1.32Doublet (d)~6.9
¹³CC=O~185.3SingletN/A
¹³CCH~71.2SingletN/A
¹³CCH₃~22.8SingletN/A

Note: Chemical shifts can vary slightly depending on concentration, pH, and temperature.

Experimental Protocol: ¹H and ¹³C NMR

This protocol outlines the procedure for acquiring standard ¹H and ¹³C NMR spectra for structural confirmation.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of calcium lactate pentahydrate into a clean, dry vial.

  • Add 0.6-0.7 mL of deuterium oxide (D₂O).

  • Vortex the vial until the sample is fully dissolved.

  • Filter the solution through a pipette with a glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

2. NMR Instrument Parameters (Example for a 400 MHz Spectrometer):

For ¹H NMR:

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 10-12 ppm.

  • Number of Scans: 8-16.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Referencing: The residual HDO peak is typically set to 4.79 ppm.

For ¹³C NMR:

  • Pulse Program: Proton-decoupled single pulse with NOE (e.g., 'zgpg30').

  • Solvent: D₂O.

  • Temperature: 298 K (25 °C).

  • Spectral Width: 200-220 ppm.

  • Number of Scans: 1024 or more, depending on concentration.

  • Relaxation Delay (D1): 2-5 seconds.

  • Acquisition Time: 1-2 seconds.

  • Referencing: An external standard or the solvent signal can be used. Alternatively, referencing can be done relative to the ¹H spectrum.

Protocol: Quantitative NMR (qNMR) for Purity Assessment

qNMR can be used for the accurate determination of the purity of calcium lactate pentahydrate without the need for a specific reference standard of the analyte itself.

1. Selection of Internal Standard:

  • Choose a certified reference material (CRM) that is soluble in D₂O, stable, and has at least one signal that is well-resolved from the analyte signals. Maleic acid or dimethyl sulfone are suitable choices.

2. Sample Preparation:

  • Accurately weigh about 20 mg of calcium lactate pentahydrate and about 10 mg of the internal standard into the same vial. Record the weights precisely.

  • Dissolve the mixture in a known volume of D₂O (e.g., 1.0 mL).

  • Transfer the solution to an NMR tube.

3. NMR Instrument Parameters for qNMR:

  • Pulse Program: A calibrated 90° pulse sequence.

  • Relaxation Delay (D1): Ensure full relaxation of all relevant nuclei. This should be at least 5 times the longest T₁ relaxation time of both the analyte and the standard (a D1 of 30-60 seconds is often sufficient).

  • Number of Scans: 16-64, ensuring a high signal-to-noise ratio.

  • Other parameters can be similar to the standard ¹H NMR protocol.

4. Data Processing and Purity Calculation:

  • Carefully integrate a well-resolved signal from calcium lactate (e.g., the CH quartet) and a signal from the internal standard.

  • The purity of the calcium lactate is calculated using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

    Where:

    • I: Integral value

    • N: Number of protons for the integrated signal

    • M: Molar mass

    • m: Mass

    • P_std: Purity of the internal standard

Part 2: Solid-State NMR (ssNMR) Analysis

Solid-state NMR is particularly useful for studying the crystalline form and the water of hydration directly in the solid powder. ¹H Magic Angle Spinning (MAS) NMR can distinguish between water molecules in different environments.

Experimental Protocol: ¹H MAS Solid-State NMR

This protocol provides a general methodology for the analysis of hydrated organic salts like calcium lactate pentahydrate.

1. Sample Preparation:

  • No solvent is required.

  • Carefully pack the solid calcium lactate pentahydrate powder into an appropriate MAS rotor (e.g., 4 mm or smaller). Ensure the packing is uniform to maintain spinning stability.

2. NMR Instrument Parameters (Example):

  • Spectrometer: A solid-state NMR spectrometer.

  • Probe: A suitable MAS probe.

  • MAS Rate: 10-14 kHz. Higher spinning speeds can help to average out anisotropic interactions and improve resolution.

  • Pulse Program: A simple one-pulse experiment (Bloch decay) or a spin-echo sequence can be used.

  • Temperature: Ambient temperature. Low-temperature experiments can also be performed to reduce molecular motion and sharpen signals from water.

  • Recycle Delay: Should be set to allow for full relaxation of the protons, which can be determined with a T₁ measurement.

  • Referencing: An external standard like adamantane (B196018) can be used for chemical shift referencing.

3. Data Interpretation:

  • The resulting ¹H MAS spectrum is expected to show distinct signals for the lactate protons (CH and CH₃) and the water of hydration.

  • The chemical shift and linewidth of the water signal can provide information about its mobility and hydrogen bonding environment within the crystal lattice.

  • The presence of multiple water resonances could indicate different water environments in the crystal structure.

  • Variable temperature experiments can be used to study the dynamics of the water molecules.

Data Presentation for ssNMR

Quantitative data from ssNMR can be more complex to interpret due to anisotropic interactions. However, a qualitative and semi-quantitative analysis is highly valuable.

Table 2: Expected ¹H Solid-State NMR Signals

AssignmentExpected Chemical Shift (δ) [ppm]LinewidthNotes
Water of HydrationBroad range (typically 4-6 ppm)BroadSensitive to hydration state, temperature, and molecular motion.
Lactate CH~4.0 ppmBroadAnisotropic broadening is expected.
Lactate CH₃~1.5 ppmBroadMay show rotational effects.

Note: These are approximate values and will be highly dependent on the specific crystalline form and experimental conditions.

Experimental Workflow Diagram

The following diagram details the decision-making process and experimental steps for NMR analysis.

G cluster_solution Solution-State Analysis cluster_solid Solid-State Analysis start Start: Calcium Lactate Pentahydrate Sample q1 Analysis Goal? start->q1 identity Identity Confirmation q1->identity  Identity purity Purity Determination q1->purity  Purity hydration Hydration State Characterization q1->hydration  Hydration State prep_solution Prepare D₂O Solution identity->prep_solution run_qnmr Acquire qNMR with Internal Standard purity->run_qnmr run_1h Acquire ¹H NMR prep_solution->run_1h run_13c Acquire ¹³C NMR prep_solution->run_13c analyze_solution Compare spectra to reference data run_1h->analyze_solution run_13c->analyze_solution run_qnmr->analyze_solution end_report Generate Characterization Report analyze_solution->end_report prep_solid Pack MAS Rotor hydration->prep_solid run_ssnmr Acquire ¹H MAS NMR prep_solid->run_ssnmr analyze_solid Analyze water and lactate signals run_ssnmr->analyze_solid analyze_solid->end_report

Caption: Decision and experimental workflow for NMR analysis.

References

Application Note: FT-IR Analysis of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calcium lactate (B86563) pentahydrate is a common calcium salt of lactic acid, widely utilized in the pharmaceutical, food, and cosmetic industries as a calcium supplement, firming agent, and pH regulator.[1] Its chemical formula is C₆H₁₀CaO₆·5H₂O.[2] The pentahydrate form is notable for its high solubility in water, which enhances its bioavailability.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the qualitative and quantitative analysis of calcium lactate pentahydrate. It provides a unique molecular fingerprint by identifying the vibrational modes of its functional groups, allowing for confirmation of its identity, assessment of its purity, and detection of its hydration state.

This application note provides a detailed protocol for the analysis of calcium lactate pentahydrate using FT-IR spectroscopy, presents its characteristic spectral data, and outlines the interpretation of the results.

Data Presentation

The FT-IR spectrum of calcium lactate pentahydrate is characterized by several distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The key spectral data is summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3000-3500Strong, BroadO-H stretching of water molecules and hydroxyl group of lactate[3][4]
~2950-3000MediumC-H stretching of the methyl group[3]
~1500-1750StrongAsymmetric C=O stretching of the carboxylate group[3][4]
~1300-1500MediumC-H bending of the methyl group[3][4]
~1315-C-H bending vibrations[5]
~1127-C-O stretching of the secondary alcohol
~1040-C-C stretching

Note: The exact peak positions and intensities may vary slightly depending on the sample preparation method and the specific instrument used.

Experimental Protocols

This section details the recommended methodologies for the FT-IR analysis of solid calcium lactate pentahydrate samples. The Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellet methods are described.

Method 1: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR is a rapid and simple method that requires minimal sample preparation.

Materials:

Protocol:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the calcium lactate pentahydrate powder onto the ATR crystal using a clean spatula. Ensure the crystal surface is completely covered.

  • Apply Pressure: Use the ATR's pressure clamp to apply firm and even pressure to the sample, ensuring good contact with the crystal.

  • Spectrum Acquisition: Collect the FT-IR spectrum of the sample. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Cleaning: After analysis, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or ethanol.

Method 2: Potassium Bromide (KBr) Pellet Technique

This traditional method involves dispersing the sample in a KBr matrix and pressing it into a thin, transparent pellet.

Materials:

  • FT-IR Spectrometer

  • Potassium Bromide (KBr), spectroscopy grade

  • Calcium Lactate Pentahydrate sample

  • Agate mortar and pestle

  • Pellet press and die set

  • Spatula

  • Infrared lamp (optional, for drying)

Protocol:

  • Drying: Gently dry the KBr powder under an infrared lamp to remove any absorbed moisture, which can interfere with the spectrum.

  • Sample Grinding: Weigh approximately 1-2 mg of the calcium lactate pentahydrate sample.

  • Mixing: Weigh approximately 100-200 mg of the dry KBr powder. Add the sample to the KBr in an agate mortar.

  • Homogenization: Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.

  • Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and press it under high pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum.

  • Background: A background spectrum of a pure KBr pellet or of the empty sample compartment should be collected.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_data Data Processing & Interpretation Sample Calcium Lactate Pentahydrate Sample Prep Choose Method: ATR or KBr Pellet Sample->Prep ATR_Prep Place sample on ATR crystal Prep->ATR_Prep ATR KBr_Prep Grind sample with KBr and press into pellet Prep->KBr_Prep KBr Background Collect Background Spectrum ATR_Prep->Background KBr_Prep->Background Acquire Acquire Sample Spectrum Background->Acquire Process Process Spectrum (e.g., Baseline Correction) Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Report Generate Report Compare->Report

Caption: Experimental workflow for FT-IR analysis.

logical_relationship cluster_molecule Calcium Lactate Pentahydrate Structure cluster_groups Functional Groups cluster_peaks Characteristic IR Bands (cm⁻¹) Molecule [CH₃CH(OH)COO]₂Ca·5H₂O OH Hydroxyl (O-H) Molecule->OH CH Methyl (C-H) Molecule->CH COO Carboxylate (C=O) Molecule->COO H2O Water (H₂O) Molecule->H2O OH_peak ~3000-3500 OH->OH_peak CH_peak ~2950-3000, ~1300-1500 CH->CH_peak COO_peak ~1500-1750 COO->COO_peak H2O->OH_peak

Caption: Structure-Spectrum relationship.

References

The Role of Calcium Lactate in Molecular Gastronomy Spherification: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spherification, a cornerstone technique in molecular gastronomy, enables the encapsulation of liquids within a delicate gel membrane, creating spheres that burst with flavor upon consumption. This process relies on the reaction between sodium alginate, a natural polysaccharide from brown seaweed, and a calcium salt. While various calcium salts can be employed, calcium lactate (B86563) has emerged as a preferred source due to its neutral flavor profile, which does not interfere with the encapsulated liquid's taste.[1][2][3] This document provides detailed application notes and experimental protocols for the use of calcium lactate in both basic and reverse spherification, tailored for a scientific audience. It includes quantitative data on reactant concentrations and their effects, as well as diagrams illustrating the underlying chemical principles and experimental workflows.

Introduction

The fundamental principle of spherification is the ionotropic gelation of sodium alginate. When sodium alginate is exposed to a solution containing divalent cations, such as calcium (Ca²⁺), the calcium ions replace the sodium ions in the alginate polymer, creating cross-links that form a stable gel matrix.[4][5] This reaction can be manipulated to create a thin, gelled membrane around a liquid core, a technique pioneered by Chef Ferran Adrià at elBulli in 2003.[6]

Calcium lactate (C₆H₁₀CaO₆) is a calcium salt of lactic acid that is highly soluble in cold liquids and is favored in spherification for its lack of bitterness, a common issue with calcium chloride.[2][7][8] This makes it ideal for applications where the calcium salt is incorporated directly into the flavorful liquid, as in reverse spherification.[1][3]

Spherification Methodologies

There are two primary methods of spherification utilizing calcium lactate: basic spherification and reverse spherification. The choice of method depends on the properties of the liquid to be encapsulated, particularly its intrinsic calcium content and acidity.[6][9]

Basic Spherification

In basic spherification, a liquid mixed with sodium alginate is dropped into a setting bath containing calcium lactate.[10] This method is suitable for liquids with low calcium content and a pH above 3.6.[6] The gelation process begins from the outside and proceeds inward, meaning the spheres must be served promptly to maintain a liquid center.[10]

Reverse Spherification

Reverse spherification is employed for liquids that are naturally high in calcium (e.g., dairy products) or are acidic.[1][11] In this technique, the flavorful liquid is mixed with calcium lactate and then dropped into a setting bath of sodium alginate.[11] This method forms a more durable outer membrane, and the gelation process stops once the sphere is removed from the alginate bath, allowing for longer storage.[1][11]

Quantitative Data and Optimization

The success of spherification is highly dependent on the precise concentrations of sodium alginate and calcium lactate, as well as the immersion time. The following tables summarize typical concentration ranges and findings from optimization studies.

Table 1: Typical Concentration Ranges for Spherification

ComponentBasic SpherificationReverse SpherificationReference
Sodium Alginate in Flavored Liquid0.5% - 2.5% (w/v)-[12][13]
Calcium Lactate in Setting Bath0.5% - 2.0% (w/v)-[7][14]
Calcium Lactate in Flavored Liquid-1.0% - 2.0% (w/v)[14][15]
Sodium Alginate in Setting Bath-0.5% (w/v)[15]

Table 2: Optimization of Probiotic Orange Juice Spherification [16][17]

ParameterOptimal ConditionPredicted Outcome
Sodium Alginate Concentration2.98% (w/w)Encapsulation Efficiency: 83.89%
Calcium Lactate Concentration2.87% (w/w)Roundness: 0.8459
Hardening Time40 minutesCircularity: 0.8476
--Encapsulation Yield: 81.44%

Table 3: Effect of Calcium Source on Gel Strength and Formation Time [18]

Calcium Salt (1 wt% solution)Time to Reach Gel Strength PlateauRelative Gelation Speed
Calcium Chloride~100 secondsFastest
Calcium Lactate~500 secondsIntermediate
Calcium Gluconate~2000 secondsSlowest

Experimental Protocols

The following are detailed protocols for performing basic and reverse spherification using calcium lactate.

Protocol for Basic Spherification

Materials:

  • Flavored liquid (low calcium, pH > 3.6)

  • Sodium Alginate

  • Calcium Lactate

  • Distilled water

  • Immersion blender

  • Syringe or pipette

  • Slotted spoon

Procedure:

  • Prepare the Flavored Alginate Solution:

    • Weigh sodium alginate to achieve a concentration of 0.5% - 2.5% of the flavored liquid's weight.

    • Using an immersion blender, disperse the sodium alginate into the flavored liquid until fully dissolved.

    • Let the solution rest for at least 30 minutes, or until all air bubbles have dissipated, to prevent imperfections in the spheres.[6][13]

  • Prepare the Calcium Lactate Bath:

    • Dissolve calcium lactate in distilled water to a concentration of 0.5% - 2.0% (w/v).[7][14] Ensure it is completely dissolved.

  • Form the Spheres:

    • Using a syringe or pipette, carefully drip the flavored alginate solution into the calcium lactate bath from a height that allows for sphere formation without flattening.

    • Allow the spheres to remain in the bath for 30 seconds to 3 minutes, depending on the desired membrane thickness.[12][19]

  • Rinse and Serve:

    • Gently remove the spheres from the calcium lactate bath using a slotted spoon.

    • Rinse the spheres in a clean water bath to remove any excess calcium lactate.[12]

    • Serve immediately.

Protocol for Reverse Spherification

Materials:

  • Flavored liquid (can be high in calcium or acidic)

  • Calcium Lactate

  • Sodium Alginate

  • Distilled water

  • Xanthan Gum (optional, for thickening)

  • Immersion blender

  • Spherical molds (optional, for frozen reverse spherification)

  • Slotted spoon

Procedure:

  • Prepare the Calcium-Enriched Flavored Liquid:

    • Dissolve calcium lactate into the flavored liquid to a concentration of 1.0% - 2.0% (w/v).[14][15]

    • If the liquid is not viscous enough to form spheres, add a small amount of xanthan gum (0.1% - 0.5%) and blend until thickened.[1]

    • Let the mixture rest to eliminate air bubbles.

  • Prepare the Sodium Alginate Bath:

    • Disperse sodium alginate in distilled water to a concentration of 0.5% (w/v) using an immersion blender.[15]

    • It is crucial to let this solution rest, ideally for several hours or overnight, to become completely clear and free of air bubbles.[11]

  • Form the Spheres:

    • Gently drop spoonfuls of the calcium-enriched liquid into the sodium alginate bath.

    • Alternatively, for perfectly spherical results, freeze the flavored liquid in spherical molds before dropping the frozen shapes into the alginate bath (Frozen Reverse Spherification).[6][15]

    • Allow the spheres to "cook" in the bath for 1 to 5 minutes to form a stable membrane.[19]

  • Rinse and Store:

    • Carefully remove the spheres with a slotted spoon and rinse them in a clean water bath.[15]

    • The spheres can be stored in a neutral oil or the original flavored liquid.[15]

Visualizations

Chemical Pathway of Spherification

G Chemical Principle of Spherification cluster_0 Initial State cluster_1 Reaction cluster_2 Final Product Sodium Alginate Sodium Alginate Cross-linking Cross-linking Sodium Alginate->Cross-linking Na⁺ replaced by Ca²⁺ Calcium Lactate Calcium Lactate Calcium Lactate->Cross-linking Provides Ca²⁺ ions Calcium Alginate Gel Calcium Alginate Gel Cross-linking->Calcium Alginate Gel Forms gel matrix

Caption: The chemical reaction driving spherification.

Experimental Workflow for Basic Spherification

G Basic Spherification Workflow A Prepare Flavored Alginate Solution C Drop Alginate Solution into Calcium Bath A->C B Prepare Calcium Lactate Bath B->C D Sphere Formation (Gelation) C->D E Rinse Spheres D->E F Serve Immediately E->F G Reverse Spherification Workflow A Prepare Calcium-Enriched Flavored Liquid C Drop Flavored Liquid into Alginate Bath A->C B Prepare Sodium Alginate Bath B->C D Sphere Formation (Gelation) C->D E Rinse Spheres D->E F Store or Serve E->F

References

Application Notes and Protocols: Calcium Lactate Pentahydrate as a Buffer in Biological Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium lactate (B86563) pentahydrate, a salt of lactic acid, is a versatile reagent in biological research. While well-known as a calcium source in cell culture media and a metabolic substrate, its utility as a pH buffer is a specific application of interest. This document provides detailed application notes and protocols for the use of calcium lactate pentahydrate as a buffering agent in biological experiments, particularly in acidic conditions.

Lactate's role in biological systems extends beyond a metabolic byproduct; it is now recognized as a significant signaling molecule and a component of the body's metabolic buffering system. Understanding its properties as a chemical buffer in vitro can provide researchers with a valuable tool for experimental design.

Physicochemical Properties and Buffering Capacity

The buffering capacity of a lactate-based buffer is determined by the pKa of lactic acid, which is approximately 3.86. This makes lactate buffers most effective in the pH range of 2.9 to 4.9.

Table 1: Physicochemical Properties of Calcium Lactate Pentahydrate

PropertyValue
Chemical Formula C₆H₁₀CaO₆·5H₂O
Molecular Weight 308.3 g/mol
pKa of Lactic Acid ~3.86
Effective Buffering Range pH 2.9 - 4.9
Appearance White crystalline powder
Solubility in Water Readily soluble

Table 2: Comparison of Common Biological Buffers

BufferpKa (at 25°C)Useful pH RangeNotes
Lactate ~3.862.9 - 4.9Suitable for acidic conditions; provides calcium ions.
MES 6.155.5 - 6.7Good's buffer, minimal metal ion binding.[1][2][3][4][5]
HEPES 7.56.8 - 8.2Commonly used in cell culture; zwitterionic.[][7][8][9][10]
Tris 8.17.0 - 9.0Temperature-sensitive pH; primary amine can be reactive.[11][12][13][14][15]

Applications in Biological Research

A calcium lactate-based buffer can be particularly useful in experimental settings that require a stable acidic pH and the presence of calcium ions. Potential applications include:

  • Enzyme assays: For enzymes that are active in acidic environments.

  • Protein characterization: Studying protein stability and function at low pH.

  • Cellular studies: Investigating cellular processes that are influenced by acidic extracellular environments, such as in the tumor microenvironment.

  • Formulation studies: As a buffering agent in the development of acidic drug formulations.

Experimental Protocols

Protocol 1: Preparation of a 0.1 M Calcium Lactate Buffer (pH 4.0)

This protocol describes the preparation of a 0.1 M lactate buffer at pH 4.0 using lactic acid and calcium lactate pentahydrate.

Materials:

  • Lactic acid (solution, e.g., 85%)

  • Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O, MW = 308.3 g/mol )

  • Deionized water

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and graduated cylinders

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment (e.g., 1 M solutions)

Calculations (Henderson-Hasselbalch Equation):

The Henderson-Hasselbalch equation is used to determine the ratio of the conjugate base (lactate) to the weak acid (lactic acid) needed for a desired pH:

pH = pKa + log ([Lactate⁻] / [Lactic Acid])

For a target pH of 4.0 and a pKa of 3.86:

4.0 = 3.86 + log ([Lactate⁻] / [Lactic Acid]) 0.14 = log ([Lactate⁻] / [Lactic Acid]) 10^0.14 = [Lactate⁻] / [Lactic Acid] 1.38 ≈ [Lactate⁻] / [Lactic Acid]

This means the molar ratio of lactate to lactic acid should be approximately 1.38:1.

Since calcium lactate [Ca(C₃H₅O₃)₂] provides two lactate ions per molecule, this needs to be considered in the calculations.

Procedure:

  • Prepare a 0.1 M Lactic Acid Solution:

    • Accurately measure the required volume of the concentrated lactic acid solution to prepare a 0.1 M solution. Note: The exact volume will depend on the concentration of the stock lactic acid.

  • Prepare a 0.05 M Calcium Lactate Pentahydrate Solution (provides 0.1 M Lactate):

    • Weigh out 15.415 g of calcium lactate pentahydrate (0.05 mol).

    • Dissolve the powder in approximately 800 mL of deionized water in a 1 L volumetric flask.

    • Stir until fully dissolved.

    • Bring the final volume to 1 L with deionized water.

  • Mix the Acid and Base Components:

    • Based on the calculated molar ratio of 1.38 (Lactate:Lactic Acid), you will mix the two solutions. For a total volume of 100 mL of 0.1 M lactate buffer:

      • Volume of 0.1 M Lactic Acid = (1 / (1 + 1.38)) * 100 mL ≈ 42 mL

      • Volume of 0.1 M Lactate (from 0.05 M Calcium Lactate solution) = (1.38 / (1 + 1.38)) * 100 mL ≈ 58 mL

  • pH Adjustment:

    • In a beaker, combine approximately 42 mL of the 0.1 M lactic acid solution and 58 mL of the 0.05 M calcium lactate pentahydrate solution.

    • Place the beaker on a stir plate with a stir bar.

    • Immerse a calibrated pH electrode in the solution.

    • Slowly add small volumes of 1 M HCl or 1 M NaOH to adjust the pH to exactly 4.0.

  • Final Volume Adjustment:

    • Transfer the pH-adjusted buffer to a 100 mL volumetric flask.

    • Add deionized water to bring the final volume to 100 mL.

  • Sterilization (if required):

    • For use in cell culture or other sterile applications, filter-sterilize the buffer through a 0.22 µm filter.

Visualizations

Lactate Signaling Pathway via GPR81

Lactate can act as a signaling molecule by binding to the G protein-coupled receptor 81 (GPR81). This interaction inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is involved in regulating various cellular processes, including lipolysis and inflammation.

GPR81_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Lactate Lactate GPR81 GPR81 Lactate->GPR81 Binds to Gi Gi GPR81->Gi Activates Adenylyl_Cyclase Adenylyl_Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Cellular_Response cAMP->Cellular_Response Leads to

Lactate signaling through the GPR81 receptor.
Experimental Workflow for Buffer Preparation

The following diagram outlines the general workflow for preparing a biological buffer.

Buffer_Preparation_Workflow start Start calculate Calculate required amounts of acid and conjugate base (Henderson-Hasselbalch) start->calculate weigh_dissolve Weigh solids and/or measure liquid volumes calculate->weigh_dissolve mix Dissolve and mix components in a partial volume of solvent weigh_dissolve->mix ph_adjust Adjust pH with strong acid or base using a calibrated pH meter mix->ph_adjust final_volume Bring to final volume in a volumetric flask ph_adjust->final_volume sterilize Sterilize (if necessary) by autoclaving or filtration final_volume->sterilize end Buffer Ready for Use sterilize->end

General workflow for preparing a biological buffer.

References

Troubleshooting & Optimization

Technical Support Center: Dissolving Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calcium lactate (B86563) pentahydrate, particularly concerning its dissolution in ethanol-based systems.

Frequently Asked Questions (FAQs)

Q1: Is calcium lactate pentahydrate soluble in pure ethanol (B145695)?

A1: No, calcium lactate pentahydrate is considered practically insoluble in pure or absolute ethanol.[1][2][3] Several sources confirm that it is very slightly soluble in ethanol (96 per cent).[3]

Q2: Why is my calcium lactate pentahydrate not dissolving in ethanol?

A2: The primary reason for the insolubility of calcium lactate pentahydrate in high-concentration ethanol is the polarity difference between the solute and the solvent. Calcium lactate is an ionic compound and requires a more polar solvent to dissolve.[4] Ethanol is significantly less polar than water, leading to poor solubility.

Q3: Can I dissolve calcium lactate pentahydrate in an ethanol-water mixture?

A3: Yes, using a mixture of ethanol and water can facilitate the dissolution of calcium lactate pentahydrate.[5][6][7] The solubility is influenced by both the temperature and the concentration of ethanol in the mixture.[6][7][8]

Q4: How does temperature affect the solubility of calcium lactate pentahydrate in ethanol-water mixtures?

A4: The solubility of calcium lactate pentahydrate in ethanol-water mixtures increases with increasing temperature.[5][6][7][8] If you are facing dissolution issues, gently heating the solution may help.

Q5: How does the ethanol concentration in an ethanol-water mixture affect solubility?

A5: The solubility of calcium lactate pentahydrate decreases as the mole fraction of ethanol in the aqueous solution increases.[5][6][7][8] Therefore, if you are having trouble dissolving the compound, reducing the ethanol concentration (increasing the water content) may be necessary. It has been suggested that using a 70-80% ethanol solution could be a viable option.[4]

Troubleshooting Guide

Encountering issues while dissolving calcium lactate pentahydrate in ethanol-based solvents is a common challenge. This guide provides a systematic approach to troubleshoot and resolve these issues.

Problem: Calcium lactate pentahydrate precipitates out of the ethanol solution.

Root Cause Analysis:

  • High Ethanol Concentration: The most likely cause is that the concentration of ethanol is too high, leading to the precipitation of the salt.

  • Low Temperature: A decrease in temperature can reduce the solubility of calcium lactate pentahydrate, causing it to crystallize out of the solution.[9]

  • Supersaturation: The solution might be supersaturated, leading to precipitation over time.

Solutions:

  • Adjust Solvent Composition: Gradually add water to the solution to decrease the overall ethanol concentration. This should increase the solubility of the calcium lactate pentahydrate.

  • Increase Temperature: Gently warm the solution while stirring. This can help redissolve the precipitate. Be mindful of the boiling point of your ethanol-water mixture.

  • Filtration and Redissolution: If a significant amount has precipitated, filter the solid, and attempt to redissolve it in a solvent mixture with a higher water content.

Data Presentation

Solubility of Calcium Lactate Pentahydrate in Ethanol-Water Mixtures

The following table summarizes the mole fraction solubility of calcium L-lactate pentahydrate (CLLP) in various ethanol-water mixtures at different temperatures. As shown, solubility decreases with an increasing initial mole fraction of ethanol (x_EtOH) and increases with temperature.

Temperature (K)Initial Mole Fraction of Ethanol (x_EtOH = 0.1)Initial Mole Fraction of Ethanol (x_EtOH = 0.2)Initial Mole Fraction of Ethanol (x_EtOH = 0.3)Initial Mole Fraction of Ethanol (x_EtOH = 0.4)Initial Mole Fraction of Ethanol (x_EtOH = 0.5)
278.15 0.005420.002150.000980.000490.00027
283.15 0.00620.00250.001150.000580.00032
288.15 0.007080.00290.001350.000680.00038
293.15 0.008060.003350.001580.00080.00045
298.15 0.009170.003880.001850.000940.00054
303.15 0.010430.004490.002160.001110.00064
308.15 0.011850.005190.002530.001310.00076
313.15 0.013460.0060.002960.001540.00091

Data sourced from the Journal of Chemical & Engineering Data.[5]

Experimental Protocols

Methodology for Dissolving Calcium Lactate Pentahydrate in an Ethanol-Water Mixture

This protocol outlines a general procedure for dissolving calcium lactate pentahydrate in a binary solvent system of ethanol and water.

Materials:

  • Calcium Lactate Pentahydrate

  • Ethanol (95% or as required)

  • Distilled or Deionized Water

  • Magnetic Stirrer and Stir Bar

  • Heating Mantle or Water Bath

  • Thermometer or Temperature Probe

  • Beaker or Erlenmeyer Flask

  • Graduated Cylinders

Procedure:

  • Solvent Preparation: Prepare the desired ethanol-water solvent mixture by measuring the required volumes of ethanol and water using graduated cylinders. For example, to prepare a 70% ethanol solution, mix 70 mL of ethanol with 30 mL of water.

  • Initial Mixing: Place the desired amount of the ethanol-water mixture into a beaker or Erlenmeyer flask equipped with a magnetic stir bar.

  • Gradual Addition of Solute: While stirring, slowly add the pre-weighed calcium lactate pentahydrate to the solvent.

  • Heating (if necessary): If the calcium lactate pentahydrate does not dissolve at room temperature, begin to gently heat the solution using a heating mantle or water bath. Monitor the temperature closely with a thermometer.

  • Observation: Continue to stir and heat until the solid is completely dissolved. Avoid boiling the solution.

  • Cooling: Once dissolved, the solution can be allowed to cool to the desired experimental temperature. Be aware that precipitation may occur upon cooling if the solution is close to saturation.

Visualizations

Logical Workflow for Troubleshooting Dissolution Issues

Troubleshooting_Workflow start Start: Dissolving Calcium Lactate Pentahydrate in Ethanol issue Issue: Solid is not dissolving or is precipitating start->issue check_ethanol Check Ethanol Concentration issue->check_ethanol is_high Is Ethanol Concentration High? check_ethanol->is_high add_water Action: Add Water to Decrease Ethanol Concentration is_high->add_water Yes check_temp Check Temperature is_high->check_temp No reassess Reassess Dissolution add_water->reassess is_low Is Temperature Low? check_temp->is_low heat Action: Gently Heat Solution is_low->heat Yes is_low->reassess No heat->reassess success Success: Solid Dissolved reassess->success Resolved fail Further Action Needed: Consider Co-solvents or Alternative Solvents reassess->fail Unresolved

Caption: Troubleshooting flowchart for dissolving calcium lactate pentahydrate.

Experimental Workflow for Dissolution

Experimental_Workflow start Start prep_solvent 1. Prepare Ethanol-Water Mixture start->prep_solvent add_solute 2. Add Calcium Lactate Pentahydrate prep_solvent->add_solute stir 3. Stir at Room Temperature add_solute->stir check_dissolution 4. Check for Complete Dissolution stir->check_dissolution heat 5. Gently Heat and Stir check_dissolution->heat No dissolved End: Solution Prepared check_dissolution->dissolved Yes heat->check_dissolution

Caption: Step-by-step experimental workflow for dissolving calcium lactate pentahydrate.

References

Preventing precipitation of calcium lactate in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on preventing the precipitation of calcium lactate (B86563) in cell culture media. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Troubleshooting Guide: Preventing Calcium Lactate Precipitation

Calcium lactate precipitation can appear as fine, crystalline structures in your cell culture medium, potentially impacting cell health and experimental outcomes. This guide provides a systematic approach to identifying and resolving this issue.

Issue 1: Precipitate Forms Immediately or Shortly After Preparing the Medium

Question: I've just prepared my cell culture medium containing calcium lactate, and I'm already seeing a precipitate. What could be the cause, and how can I fix it?

Answer: Immediate precipitation is often due to the supersaturation of calcium lactate, influenced by factors such as temperature, pH, and the concentration of other ions.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Local Concentration Adding a concentrated calcium lactate solution or powder directly to the bulk medium can create localized areas of high concentration, triggering precipitation before it can fully dissolve and disperse.Prepare a separate, sterile stock solution of calcium lactate in cell culture-grade water. Add this stock solution dropwise to the final medium volume while gently stirring.[1][2]
Incorrect Order of Addition The order in which components are added to create a complex solution like cell culture media is critical. Adding calcium and phosphate (B84403) salts in close succession can lead to the formation of insoluble calcium phosphate, which can act as a seed for calcium lactate precipitation.When preparing media from powder or individual components, dissolve calcium salts separately in a significant volume of water before adding them to the final mixture.[1][2] Ensure phosphate buffers are well diluted before the addition of calcium.
Low Temperature of Media The solubility of calcium lactate is temperature-dependent, with lower temperatures generally reducing its solubility.[3][4][5]Always use pre-warmed (37°C) cell culture-grade water and other media components during preparation.[1]
pH Instability The pH of the medium can influence the solubility of calcium lactate.[4]Ensure the pH of the final medium is within the desired physiological range (typically 7.2-7.4) before adding the calcium lactate stock solution. Use a calibrated pH meter.
Issue 2: Precipitate Forms After a Few Hours or Days of Incubation

Question: My medium was clear after preparation, but after some time in the incubator, I'm observing crystal formation. What is happening?

Answer: Delayed precipitation is often a result of changes in the media's physical and chemical properties during incubation.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Evaporation of Media Evaporation of water from the culture vessel increases the concentration of all solutes, including calcium and lactate, potentially exceeding the solubility limit.[1][2]Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which may affect the solubility of calcium lactate.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, use a microscope with an integrated environmental chamber.
Cellular Metabolism High cellular metabolic activity can lead to the production of lactic acid, increasing the lactate concentration in the medium and potentially contributing to the common ion effect, which can reduce the solubility of calcium lactate.[4]Monitor the pH of the culture medium regularly, as a drop in pH can indicate high metabolic activity. Consider more frequent media changes for high-density cultures.

Data Presentation: Solubility of Calcium L-Lactate

The solubility of calcium L-lactate is influenced by several factors. The following table summarizes key solubility data in aqueous solutions. Note that solubility in complex cell culture media may vary.

Temperature (°C)pHAdditional ComponentsSolubility ( g/100 mL)
10Not SpecifiedWater4.8[6]
20Not SpecifiedWater5.8[6]
25Not SpecifiedWater6.7[6]
30Not SpecifiedWater8.5[6]
37Not SpecifiedWater~8.0[5]
25Not Specified0.50 M Sodium D-gluconateIncreased by 45%[7]
25Not Specified0.50 M Sodium D-lactobionateIncreased by 37%[7]

Experimental Protocols

Protocol for Preparing Cell Culture Media with High Concentrations of Calcium Lactate

This protocol is designed to minimize the risk of calcium lactate precipitation during media preparation.

Materials:

  • Cell culture-grade water, pre-warmed to 37°C

  • Powdered or concentrated basal medium (calcium-free formulation recommended as a starting point)

  • Calcium Lactate (cell culture grade)

  • Other required media supplements (e.g., L-glutamine, antibiotics)

  • Sterile filtration unit (0.22 µm pore size)

  • Sterile storage bottles

  • Calibrated pH meter

Methodology:

  • Prepare Basal Medium: In a sterile container, dissolve the powdered basal medium in 80% of the final volume of pre-warmed (37°C) cell culture-grade water. Allow it to dissolve completely with gentle stirring.

  • Add Supplements (Except Calcium Lactate): Add other required supplements such as L-glutamine and antibiotics.

  • Prepare Calcium Lactate Stock Solution: In a separate sterile container, dissolve the required amount of calcium lactate in a small volume of pre-warmed cell culture-grade water to create a concentrated stock solution. Ensure it is fully dissolved.

  • Adjust pH: Adjust the pH of the basal medium to the desired final working pH (e.g., 7.2-7.4).

  • Add Calcium Lactate: Slowly add the calcium lactate stock solution dropwise to the basal medium while gently stirring.

  • Final Volume Adjustment: Bring the medium to the final volume with pre-warmed cell culture-grade water.

  • Sterile Filtration: Immediately filter the complete medium through a 0.22 µm sterile filter.

  • Storage: Store the medium at 2-8°C and protect it from light. Before use, warm the medium to 37°C in a water bath and visually inspect for any precipitation.

Mandatory Visualization

Logical Workflow for Troubleshooting Calcium Lactate Precipitation

G Start Precipitate Observed in Cell Culture Medium CheckTiming When did the precipitate form? Start->CheckTiming Immediate Immediately/Shortly after preparation CheckTiming->Immediate Immediate Delayed After hours/days of incubation CheckTiming->Delayed Delayed Cause_Immediate Potential Causes: - High Local Concentration - Incorrect Order of Addition - Low Temperature - pH Instability Immediate->Cause_Immediate Cause_Delayed Potential Causes: - Evaporation - Temperature Fluctuations - Cellular Metabolism Delayed->Cause_Delayed Solution_Immediate Solutions: - Prepare & add Ca-Lactate stock slowly - Dissolve Ca salts separately - Use pre-warmed components (37°C) - Adjust pH before adding Ca-Lactate Cause_Immediate->Solution_Immediate End Clear Medium Solution_Immediate->End Solution_Delayed Solutions: - Ensure proper incubator humidity - Minimize time outside incubator - Monitor pH & consider media changes Cause_Delayed->Solution_Delayed Solution_Delayed->End G cluster_0 Calcium Lactate Influence cluster_1 Intracellular Signaling Cascade CaLactate Calcium Lactate (Extracellular) iCa Increased Intracellular Ca²⁺ CaLactate->iCa Increases Lactate Lactate HCA1 HCA1 Receptor Activation Lactate->HCA1 Calpain Calpain Activation iCa->Calpain PKC PKC Activation iCa->PKC Contributes to activation FAK FAK Cleavage Calpain->FAK Cleaves CellMotility Altered Cell Motility FAK->CellMotility Affects HCA1->PKC via Gᵢ protein ERK ERK1/2 Pathway Activation PKC->ERK

References

Technical Support Center: Optimizing Hydrogel Stiffness with Calcium Lactate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing hydrogel stiffness using calcium lactate (B86563). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help you achieve consistent and reproducible results.

Troubleshooting Guides

This section addresses common issues encountered when using calcium lactate to modulate hydrogel stiffness.

Question: My hydrogel is too soft or not gelling at all. What are the possible causes and solutions?

Answer:

This is a common issue that can arise from several factors related to the crosslinking process.

  • Insufficient Calcium Lactate Concentration: The concentration of calcium ions is directly proportional to the crosslinking density and, therefore, the stiffness of the hydrogel.[1][2]

    • Solution: Gradually increase the concentration of the calcium lactate solution. It is recommended to perform a concentration gradient experiment to identify the optimal concentration for your desired stiffness.

  • Inadequate Incubation Time: The crosslinking process is time-dependent. Insufficient time for the calcium ions to interact with the polymer chains will result in a weaker gel.

    • Solution: Increase the incubation time of the hydrogel in the calcium lactate solution. Monitor the stiffness at different time points to determine the saturation point.

  • Suboptimal Temperature: Gelation temperature can influence the rate of calcium diffusion and the final structure of the hydrogel network.[3]

    • Solution: Ensure your gelation process is performed at a consistent and optimized temperature. Lower temperatures can slow down the diffusion of calcium ions, potentially leading to a more uniform and stronger gel.[3]

  • Polymer Concentration and Type: The type and concentration of the polymer (e.g., sodium alginate) are critical. A lower polymer concentration will require a higher calcium concentration to achieve the same stiffness.

    • Solution: Verify the concentration and quality of your polymer solution. Ensure it is fully dissolved and free of clumps before crosslinking.

Question: The stiffness of my hydrogels is inconsistent between batches. How can I improve reproducibility?

Answer:

Inconsistent results are often due to minor variations in the experimental protocol.

  • Precise Control of Concentrations: Small variations in the concentrations of both the polymer and the calcium lactate solution can lead to significant differences in stiffness.

    • Solution: Use calibrated equipment for all measurements. Prepare stock solutions in larger volumes to minimize weighing errors for individual experiments.

  • Standardized Incubation Conditions: Variations in incubation time, temperature, and agitation can affect the crosslinking process.

    • Solution: Standardize all incubation parameters. Use a temperature-controlled environment and ensure consistent, gentle agitation if required for your protocol.

  • Homogeneous Mixing: Incomplete mixing of the polymer solution or uneven exposure to the calcium lactate can result in hydrogels with variable stiffness.

    • Solution: Ensure thorough but gentle mixing of the polymer solution before crosslinking. When immersing the hydrogel in the calcium lactate bath, ensure all surfaces are equally exposed.

Question: My hydrogel is shrinking and exhibiting high syneresis. What's happening and how can I fix it?

Answer:

Syneresis, the expulsion of water from the gel, is often a result of excessive crosslinking.

  • Excessive Calcium Lactate Concentration: High concentrations of calcium ions can lead to the formation of a very dense polymer network, which then contracts and expels water.[4][5]

    • Solution: Reduce the concentration of the calcium lactate solution. Finding the right balance is key to achieving a stable, well-hydrated hydrogel with the desired stiffness.

  • Prolonged Incubation Time: Leaving the hydrogel in the calcium lactate solution for too long can also lead to over-crosslinking.

    • Solution: Optimize the incubation time. For many applications, a shorter incubation is sufficient to achieve the desired stiffness without causing significant syneresis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism by which calcium lactate increases hydrogel stiffness?

A1: Calcium lactate provides divalent calcium ions (Ca²⁺) that act as crosslinkers for certain polymer chains, most notably alginate. These Ca²⁺ ions interact with negatively charged groups on the polymer chains (specifically the guluronic acid blocks in alginate), forming ionic bridges between them. This creates a three-dimensional network structure, and the density of these crosslinks determines the hydrogel's stiffness.[1][6] This is often referred to as the "egg-box model".[1][3]

Q2: How does calcium lactate compare to other calcium salts like calcium chloride for hydrogel crosslinking?

A2: While both provide the necessary Ca²⁺ ions for crosslinking, they have different properties. Calcium chloride is highly soluble and leads to very rapid, almost instantaneous gelation, which can result in a heterogeneous hydrogel structure.[7] Calcium lactate, being less soluble, provides a slower and more controlled release of Ca²⁺ ions. This can lead to a more uniform and homogeneous hydrogel network.[7] Additionally, calcium lactate is often preferred in biomedical applications due to its more neutral taste compared to the bitter taste of calcium chloride.[8][9]

Q3: Can I reuse the calcium lactate crosslinking solution?

A3: It is generally not recommended to reuse the calcium lactate solution for multiple experiments, especially where high reproducibility is required. The concentration of calcium ions will decrease as they are incorporated into the hydrogels. Additionally, there is a risk of contamination. For consistent results, it is best to use a fresh solution for each batch of hydrogels.

Q4: How does the molecular weight of the polymer affect the stiffness of the resulting hydrogel?

A4: The molecular weight of the polymer plays a significant role. Generally, higher molecular weight polymers will result in a stiffer hydrogel at the same calcium lactate concentration because the longer polymer chains can form more crosslinks per chain, leading to a more entangled and robust network.

Data Presentation

The following tables summarize the quantitative relationship between calcium lactate concentration and various hydrogel properties based on findings from the literature.

Table 1: Effect of Calcium Lactate Concentration on Alginate Hydrogel Bead Properties

Calcium Lactate Concentration (%)Mean Diameter (mm)Bulk Density (g/mL)Hardness (N)
12.950.6411.2
2.52.550.5802.5
52.250.5354.8

Data adapted from a study on caviar-like chicken broth hydrogel beads.[4][5][10]

Table 2: Influence of Calcium Concentration on the Mechanical Properties of Chondrocyte-Alginate Constructs

Calcium Concentration (mM)Shear Modulus Geq (kPa)Compressive Modulus Eeq (kPa)
1.01.26 ± 0.28Not significantly affected
4.02.72 ± 0.11Not significantly affected

This study highlights that shear modulus is more significantly affected by calcium concentration than compressive modulus in this specific application.[1]

Experimental Protocols

Protocol 1: Preparation of Alginate Hydrogels with Varying Stiffness

This protocol describes a general method for preparing alginate hydrogels with tunable stiffness by varying the calcium lactate concentration.

Materials:

  • Sodium alginate powder

  • Deionized water

  • Calcium lactate

  • Molds for hydrogel casting (e.g., petri dishes, custom PDMS molds)

Procedure:

  • Prepare Sodium Alginate Solution:

    • Slowly dissolve sodium alginate powder in deionized water to the desired concentration (e.g., 1-3% w/v) while stirring continuously to avoid clumping.

    • Allow the solution to stir for several hours or overnight to ensure complete dissolution.

  • Prepare Calcium Lactate Crosslinking Solutions:

    • Prepare a series of calcium lactate solutions with varying concentrations (e.g., 1%, 2.5%, 5% w/v) in deionized water.

  • Hydrogel Casting and Crosslinking:

    • Pour the sodium alginate solution into the molds.

    • Gently immerse the molds containing the alginate solution into the different calcium lactate crosslinking baths.

    • Allow the hydrogels to crosslink for a standardized period (e.g., 30-60 minutes).

  • Washing and Storage:

    • Carefully remove the crosslinked hydrogels from the molds.

    • Wash the hydrogels with deionized water to remove excess calcium ions.

    • Store the hydrogels in a suitable buffer or media at 4°C.

Protocol 2: Measurement of Hydrogel Stiffness using Macroindentation

This protocol provides a simplified method for assessing hydrogel stiffness.[11][12][13]

Materials:

  • Hydrogel sample of known thickness

  • A small spherical indenter of known radius and weight

  • A high-resolution camera

  • Image analysis software (e.g., ImageJ)

Procedure:

  • Place the hydrogel sample on a flat, level surface.

  • Gently place the spherical indenter onto the center of the hydrogel surface.

  • Allow the system to reach equilibrium.

  • Capture a high-resolution image of the indentation from the side.

  • Use image analysis software to measure the depth of indentation.

  • Calculate the Young's Modulus using the Hertz model, which relates the indentation depth to the applied force and the material's elastic properties.

Visualizations

Hydrogel_Crosslinking cluster_solution Polymer Solution cluster_crosslinking Crosslinking Bath cluster_gel Hydrogel Formation Alginate Alginate Chains Crosslinked_Network Crosslinked Alginate Network 'Egg-Box' Structure Alginate->Crosslinked_Network Crosslinking Na_ions Na⁺ Ions Ca_ions Ca²⁺ Ions Na_ions->Ca_ions Ion Exchange Ca_Lactate Calcium Lactate Ca_Lactate->Ca_ions Lactate_ions Lactate⁻ Ions Ca_Lactate->Lactate_ions Ca_ions->Crosslinked_Network Ionic Bonds

Caption: Ionic crosslinking of alginate with calcium lactate.

Troubleshooting_Workflow Start Problem: Hydrogel Stiffness Incorrect Check_Ca Check Calcium Lactate Concentration Start->Check_Ca Check_Time Check Incubation Time Check_Ca->Check_Time [Concentration OK] Adjust_Ca Adjust Concentration Check_Ca->Adjust_Ca [Incorrect] Check_Polymer Check Polymer Concentration Check_Time->Check_Polymer [Time OK] Adjust_Time Adjust Time Check_Time->Adjust_Time [Incorrect] Adjust_Polymer Adjust Concentration Check_Polymer->Adjust_Polymer [Incorrect] Solution Optimal Stiffness Achieved Check_Polymer->Solution [Concentration OK] Adjust_Ca->Check_Time Adjust_Time->Check_Polymer Adjust_Polymer->Solution

Caption: Troubleshooting workflow for incorrect hydrogel stiffness.

References

Troubleshooting crystallization of calcium lactate in solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of calcium lactate (B86563) in solutions.

Troubleshooting Guides

This section addresses common issues encountered during the crystallization of calcium lactate.

Question: My calcium lactate solution is not crystallizing. What are the potential causes and how can I induce crystallization?

Answer:

Failure to crystallize can be attributed to several factors, often related to supersaturation and nucleation. Here is a step-by-step troubleshooting guide:

  • Verify Supersaturation: Ensure the concentration of calcium lactate exceeds its solubility limit at the given temperature and in the specific solvent system. Solutions that are too dilute will not crystallize.

    • Action: Increase the concentration by evaporating the solvent or by adding more calcium lactate.

  • Check Temperature: Temperature significantly impacts solubility. For calcium lactate in water, solubility increases with temperature.[1][2]

    • Action: If crystallization is desired upon cooling, ensure the initial temperature is high enough to dissolve a sufficient amount of calcium lactate to create a supersaturated solution upon cooling. A controlled, slow cooling process can promote the growth of larger crystals.[3]

  • Induce Nucleation: Spontaneous nucleation may be slow.

    • Action: Introduce seed crystals of calcium lactate to provide a template for crystal growth.[3] Alternatively, mechanical shock (scratching the inner surface of the crystallization vessel with a glass rod) can sometimes induce nucleation.

  • Consider Solvent Composition: The presence of co-solvents like ethanol (B145695) can significantly decrease the solubility of calcium lactate, thereby promoting crystallization.[1][2]

    • Action: Gradually add a poor solvent (like ethanol) to the aqueous solution (anti-solvent crystallization) to induce precipitation.

Question: The calcium lactate crystals I've obtained are very small (fines). How can I grow larger crystals?

Answer:

The formation of small crystals, or "fines," is typically due to rapid nucleation and insufficient time for crystal growth.

  • Control the Rate of Supersaturation: A rapid increase in supersaturation leads to the formation of many small nuclei.

    • Action: Employ a slower cooling rate or a slower addition of anti-solvent. This allows existing crystals to grow larger rather than forming new nuclei.[3]

  • Optimize Agitation: The stirring rate affects crystal size.

    • Action: A lower stirring rate can sometimes lead to larger crystals, although it's crucial to maintain homogeneity. An optimal stirring rate of around 220 rpm has been suggested in some studies.[3]

  • Utilize a Maturation Step (Ostwald Ripening): This process involves holding the crystalline slurry at a constant temperature, allowing larger crystals to grow at the expense of smaller ones which redissolve.

    • Action: After initial crystallization, maintain the solution at a constant temperature with gentle stirring for a period to encourage the growth of larger, more stable crystals.

Question: I am observing unexpected crystal forms (polymorphs/hydrates). How can I control the crystal form?

Answer:

Calcium lactate can exist in various forms, including anhydrous, monohydrate, and pentahydrate forms.[4][5] The formation of a specific polymorph or hydrate (B1144303) is influenced by several factors:

  • Crystallization Temperature: Different crystal forms can be stable at different temperatures.

    • Action: Carefully control and monitor the crystallization temperature. For example, calcium lactate pentahydrate is a common form obtained from aqueous solutions at lower temperatures.[3][5]

  • Solvent System: The solvent used can influence which crystal form is produced.

    • Action: The presence of co-solvents can alter the crystal habit and form. Experiment with different solvent systems if a specific polymorph is desired.

  • Drying Conditions: The method and temperature of drying can cause transformations between different hydrate forms.

    • Action: Control the temperature and pressure during the drying process to preserve the desired hydrate form. For instance, heating to 106°C can cause the loss of water molecules.[3]

Frequently Asked Questions (FAQs)

Q1: What is the typical solubility of calcium lactate in water and other solvents?

A1: The solubility of calcium lactate is dependent on temperature, the specific isomer (L- or DL-), and the solvent. In water, solubility increases with temperature. The L(+) form is generally more soluble than the DL(±) racemic mixture.[1] The addition of ethanol to water significantly reduces the solubility of calcium lactate.[1][2]

Q2: How does pH affect the crystallization of calcium lactate?

A2: A lower pH (below 5.2) can increase the solubility of calcium, which might seem counterintuitive to crystallization.[6] However, in systems like cheese, a lower pH is also associated with higher concentrations of lactic acid, a key component for calcium lactate formation.[6][7] For controlled crystallization, maintaining a pH where calcium lactate has lower solubility is generally advisable. In some preparation methods, the pH is adjusted to around 6.0 before crystallization.[8]

Q3: Can impurities in my solution affect crystallization?

A3: Yes, impurities can have a significant impact. Some impurities can inhibit crystal growth or alter the crystal habit. For example, in cheese, components like sodium gluconate, sodium malate, and sodium lactobionate (B10762962) have been shown to inhibit the formation of calcium lactate crystals.[9][10] Conversely, some substances can act as nucleating agents. It is crucial to use a pure solution for predictable and controlled crystallization.

Q4: What are the best analytical techniques to characterize my calcium lactate crystals?

A4: A variety of techniques can be used to characterize the different properties of crystals:[11][12][13][14]

  • Powder X-Ray Diffraction (PXRD): To identify the crystal form (polymorph/hydrate) and assess crystallinity.[14][15]

  • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the material and detect the presence of water in hydrates.[14]

  • Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To determine the water content and study thermal transitions between different forms.[12]

  • Microscopy (e.g., Optical, Scanning Electron Microscopy - SEM): To observe the crystal morphology (shape and size).[11][12]

Data Presentation

Table 1: Solubility of L(+)-Calcium Lactate and DL(±)-Calcium Lactate in Water at Various Temperatures

Temperature (°C)L(+)-Calcium Lactate Solubility ( g/100g solution)DL(±)-Calcium Lactate Solubility ( g/100g solution)
5~5~4
20~8~6
50~15~12
8045.8836.48

Source: Data adapted from Cao et al. (2002).[1]

Table 2: Solubility of L(+)-Calcium Lactate and DL(±)-Calcium Lactate in Water-Ethanol Mixtures at 20°C

Ethanol Concentration (w/w %)L(+)-Calcium Lactate Solubility ( g/100g solution)DL(±)-Calcium Lactate Solubility ( g/100g solution)
0~8~6
10~3.5~1.1
20~2~0.5
30~1.5~0.3
40~1~0.2
50~0.8~0.15

Source: Data adapted from Cao et al. (2002).[1]

Experimental Protocols

Protocol 1: Cooling Crystallization of Calcium Lactate

  • Preparation of Supersaturated Solution:

    • Heat a known volume of deionized water to 70-80°C.

    • Gradually add calcium lactate powder while stirring until no more solute dissolves. Ensure an excess of solid remains to confirm saturation at this temperature.

    • Filter the hot solution to remove any undissolved solids.

  • Crystallization:

    • Transfer the clear, hot solution to a clean crystallization vessel.

    • Cover the vessel and allow it to cool slowly and undisturbed to room temperature. For larger crystals, insulate the vessel to slow the cooling rate.

  • Crystal Harvesting:

    • Once crystallization is complete, separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of cold deionized water or an ethanol-water mixture to remove residual mother liquor.

  • Drying:

    • Dry the crystals at a low temperature (e.g., 30-40°C) under vacuum to obtain calcium lactate pentahydrate.[8]

Protocol 2: Anti-Solvent Crystallization of Calcium Lactate

  • Preparation of Saturated Solution:

    • Prepare a concentrated aqueous solution of calcium lactate at room temperature.

  • Crystallization:

    • While stirring the calcium lactate solution, slowly add a poor solvent (e.g., ethanol or acetone) dropwise.[8]

    • Continue adding the anti-solvent until a significant amount of precipitate has formed.

  • Crystal Harvesting and Drying:

    • Follow steps 3 and 4 from the Cooling Crystallization protocol. Wash the crystals with a mixture of the solvent and anti-solvent used for crystallization.

Visualizations

Troubleshooting_Crystallization_Failure start No Crystals Formed check_super Is the solution supersaturated? start->check_super increase_conc Increase Concentration: - Evaporate solvent - Add more solute check_super->increase_conc No check_temp Is the temperature appropriate for low solubility? check_super->check_temp Yes increase_conc->check_super adjust_temp Adjust Temperature: - Controlled cooling check_temp->adjust_temp No check_solvent Is the solvent system optimized? check_temp->check_solvent Yes success Crystals Formed adjust_temp->success induce_nuc Induce Nucleation: - Add seed crystals - Scratch vessel surface induce_nuc->success check_solvent->induce_nuc Yes add_antisolvent Add Anti-Solvent: - e.g., Ethanol check_solvent->add_antisolvent No add_antisolvent->success Factors_Affecting_Crystallization cluster_params Controllable Parameters cluster_outcomes Crystallization Outcomes param_conc Concentration outcome_yield Crystal Yield param_conc->outcome_yield param_temp Temperature param_temp->outcome_yield outcome_size Crystal Size param_temp->outcome_size outcome_form Crystal Form (Polymorph/Hydrate) param_temp->outcome_form param_ph pH param_ph->outcome_yield param_agitation Agitation param_agitation->outcome_size param_solvent Solvent System param_solvent->outcome_yield param_solvent->outcome_form param_impurities Impurities param_impurities->outcome_size param_impurities->outcome_form outcome_purity Crystal Purity param_impurities->outcome_purity

References

Technical Support Center: Calcium Lactate Pentahydrate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of calcium lactate (B86563) pentahydrate solutions. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of a calcium lactate pentahydrate solution?

Calcium lactate pentahydrate is generally stable in aqueous solutions under normal conditions.[1] However, its stability can be influenced by factors such as temperature, pH, and exposure to moisture and microorganisms.[2][3] The solid form is a white, crystalline powder that is sensitive to heat and moisture.[2] In solution, it forms a slightly alkaline pH, typically between 6.0 and 8.5.[2][4]

Q2: What are the optimal storage conditions for a calcium lactate pentahydrate solution?

To ensure stability, aqueous solutions of calcium lactate pentahydrate should be stored in tightly sealed containers in a cool, dry place.[5][6] Recommended storage temperatures for the solid form are often between 15°C and 25°C (59°F and 77°F), and in some cases, refrigeration at 2°C to 8°C is suggested.[5][7] Protecting the solution from light can also prevent potential degradation.

Q3: What are the primary signs of degradation or instability in the solution?

Signs of degradation in a calcium lactate pentahydrate solution include:

  • Crystallization or Precipitation: The formation of solid particles is a common issue, often due to changes in temperature or concentration.[3]

  • Changes in pH: A significant shift in the solution's pH outside the typical 6.0-8.5 range can indicate chemical changes.[2][4]

  • Cloudiness or Discoloration: The appearance of turbidity or a change from a clear, colorless solution may suggest microbial contamination or the formation of insoluble impurities.

  • Odor: The development of any unusual odor may indicate microbial growth or chemical breakdown.

Q4: How does temperature affect the stability and solubility of the solution?

Temperature is a critical factor influencing both the solubility and stability of calcium lactate pentahydrate.

  • Solubility: The solubility of calcium lactate increases significantly with temperature.[4][8] Conversely, cooling a saturated solution can lead to crystallization.

  • Stability: Elevated temperatures can accelerate the loss of water of hydration from the pentahydrate form, potentially leading to the formation of less soluble anhydrous or lower hydrate (B1144303) forms.[4][9] Thermal degradation at very high temperatures (above 240°C) results in the decomposition of the molecule into water and carbon dioxide.[10][11]

Q5: Is the solution susceptible to microbial contamination?

While calcium lactate can inhibit the growth of some bacteria and yeasts, it is not effective against all microorganisms, particularly molds.[12][13] Therefore, solutions, especially if prepared without preservatives and not stored properly, can be susceptible to microbial contamination. Using sterile water and aseptic techniques during preparation is recommended for applications requiring sterility.

Troubleshooting Guide

This section addresses specific problems that users may encounter with calcium lactate pentahydrate solutions.

Issue 1: Precipitation or Crystallization Observed in the Solution

Potential Causes:

  • Temperature Fluctuation: The solution may have been stored at a lower temperature than its preparation temperature, reducing the solubility of calcium lactate.[3]

  • Supersaturation: The initial concentration of the solution may be too high for the storage temperature, leading to precipitation over time.

  • pH Shift: A change in pH can affect the solubility of calcium lactate, although this effect is generally less pronounced than temperature.[3]

  • Evaporation: If the container is not properly sealed, solvent evaporation can increase the concentration and lead to crystallization.

  • Presence of Different Isomers: The racemic (DL) form of calcium lactate is significantly less soluble than the pure L or D isomers.[4] Contamination with the D-isomer in an L-lactate solution can cause the less soluble racemic form to precipitate.[4]

Recommended Actions:

  • Gently warm the solution while stirring to redissolve the precipitate.

  • Verify the saturation concentration for your storage temperature (see Table 1). If necessary, dilute the solution.

  • Ensure the container is tightly sealed to prevent evaporation.

  • If the issue persists, consider filtering the solution to remove the precipitate before use, and re-assay the concentration.

Issue 2: The pH of the Solution Has Shifted Significantly

Potential Causes:

  • CO₂ Absorption: Absorption of atmospheric carbon dioxide can lower the pH of the slightly alkaline solution.

  • Microbial Contamination: Microbial growth can alter the pH by producing acidic or basic byproducts.

  • Interaction with Container: Leaching of substances from the storage container could potentially alter the pH.

Recommended Actions:

  • Measure the pH upon preparation and monitor it over time.

  • If microbial contamination is suspected, discard the solution and prepare a fresh one using sterile techniques.

  • Store solutions in high-quality, inert containers (e.g., borosilicate glass).

Issue 3: Solution Appears Cloudy, Discolored, or Has an Odor

Potential Causes:

  • Microbial Growth: This is the most common cause of turbidity, discoloration, and odor.[13]

  • Insoluble Impurities: The starting material may have contained insoluble impurities.

  • Formation of Degradation Products: Although less common under proper storage, chemical degradation could lead to insoluble products.

Recommended Actions:

  • Immediately discard any solution showing signs of microbial contamination.

  • When preparing a new batch, filter the solution through a 0.22 µm or 0.45 µm filter to remove any initial particulate matter.

  • Ensure the starting calcium lactate pentahydrate is of high purity.

Data Presentation

Table 1: Solubility of L(+)-Calcium Lactate in Water at Different Temperatures
Temperature (°C)Solubility (g / 100 mL of water)
104.8[4]
205.8[4]
24~7.1 (Interpolated from data)[3]
256.7[4]
308.5[4]

Note: Solubility can be affected by other factors such as pH and the presence of other ions, but temperature has the most significant impact.[3]

Experimental Protocols

Protocol 1: Preparation of a Standard Calcium Lactate Pentahydrate Solution

Objective: To prepare a 100 mL solution of calcium lactate pentahydrate at a specified concentration.

Materials:

  • Calcium Lactate Pentahydrate (C₆H₁₀CaO₆·5H₂O, M.W. 308.30 g/mol )[5]

  • High-purity water (e.g., deionized or distilled)

  • Volumetric flask (100 mL)

  • Magnetic stirrer and stir bar

  • Weighing balance

Procedure:

  • Calculate the mass of calcium lactate pentahydrate required. For example, for a 5% (w/v) solution: Mass = 0.05 g/mL * 100 mL = 5.0 g.

  • Accurately weigh the calculated mass of calcium lactate pentahydrate.

  • Add approximately 70 mL of high-purity water to the volumetric flask.

  • Transfer the weighed powder into the flask.

  • Place the flask on a magnetic stirrer and stir until the solid is completely dissolved. Gentle warming may be applied to aid dissolution, but the solution must be cooled to room temperature before final volume adjustment.[9]

  • Once dissolved and cooled, add water to bring the volume to the 100 mL mark.

  • Cap the flask and invert it several times to ensure homogeneity.

  • Transfer the solution to a clean, tightly sealed storage bottle. Label with the name, concentration, and date of preparation.

Protocol 2: Stability Testing of Calcium Lactate Solution

Objective: To monitor the physical and chemical stability of a prepared solution over time.

Materials:

  • Stored calcium lactate solution

  • pH meter

  • UV-Vis spectrophotometer (optional, for color/clarity)

  • Titration equipment (as per Protocol 3)

Procedure:

  • Initial Analysis (Time 0):

    • Visual Inspection: Record the appearance (clear, colorless), and check for any particulate matter.

    • pH Measurement: Calibrate the pH meter and measure the initial pH of the solution.

    • Assay: Determine the initial concentration of calcium lactate using a suitable analytical method like complexometric titration (see Protocol 3).[14]

  • Storage: Store the solution under the desired conditions (e.g., 4°C, 25°C, 40°C) in a tightly sealed container.

  • Follow-up Analysis: At predetermined time points (e.g., 1 week, 1 month, 3 months), repeat the visual inspection, pH measurement, and assay.

  • Data Evaluation: Compare the results at each time point to the initial data. A significant change (e.g., >5-10% change in concentration, significant pH shift, or change in appearance) may indicate instability.

Protocol 3: Assay by Complexometric Titration

Objective: To determine the concentration of calcium in the calcium lactate solution.

Principle: Calcium ions are titrated with a standard solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. A specific indicator is used to detect the endpoint.

Materials:

  • Calcium lactate solution (sample)

  • 0.05 M EDTA disodium (B8443419) standard solution (Titrant)

  • 3 N Hydrochloric acid

  • 1 N Sodium hydroxide (B78521)

  • Hydroxy naphthol blue indicator

  • Buret, pipettes, and magnetic stirrer

Procedure:

  • Pipette a known volume of the calcium lactate solution (e.g., 20 mL) into a flask. The amount should be equivalent to approximately 350 mg of anhydrous calcium lactate.[15]

  • Add approximately 150 mL of water and 2 mL of 3 N hydrochloric acid.[15]

  • While stirring, add about 30 mL of the 0.05 M EDTA titrant from a buret.

  • Add 15 mL of 1 N sodium hydroxide and ~300 mg of hydroxy naphthol blue indicator. The solution should turn a reddish-purple color.[15][16]

  • Continue the titration with the EDTA solution until the color changes to a clear blue endpoint.[15]

  • Record the total volume of EDTA used.

  • Perform a blank titration using the same procedure without the calcium lactate sample.

  • Calculate the percentage of calcium lactate in the sample.

Mandatory Visualizations

TroubleshootingWorkflow start Instability Observed (Precipitate, Cloudiness, pH Shift) check_precipitate Is there a precipitate or crystallization? start->check_precipitate check_clarity Is the solution cloudy, colored, or odorous? check_precipitate->check_clarity No cause_temp Potential Cause: Temperature Fluctuation or Supersaturation check_precipitate->cause_temp Yes check_ph Has the pH shifted significantly? check_clarity->check_ph No cause_microbe Potential Cause: Microbial Contamination check_clarity->cause_microbe Yes cause_co2 Potential Cause: CO2 Absorption from Air check_ph->cause_co2 Yes end Problem Resolved check_ph->end No action_temp Action: Gently warm to redissolve. Verify concentration vs. temp. Ensure container is sealed. cause_temp->action_temp action_microbe Action: Discard solution. Prepare fresh batch using sterile techniques. cause_microbe->action_microbe action_ph Action: Store in tightly sealed inert container. Monitor pH over time. cause_co2->action_ph action_temp->end action_microbe->end action_ph->end

Caption: Troubleshooting workflow for unstable calcium lactate solutions.

PrecipitationDecisionTree start Precipitate Observed in Solution check_storage_temp Was solution stored below preparation temp? start->check_storage_temp check_container_seal Is the container seal intact? check_storage_temp->check_container_seal No cause_solubility Cause: Reduced Solubility Due to Lower Temperature check_storage_temp->cause_solubility Yes check_isomer Is the starting material pure L-lactate? check_container_seal->check_isomer Yes cause_evaporation Cause: Evaporation Increased Solution Concentration check_container_seal->cause_evaporation No cause_racemic Cause: Precipitation of Less Soluble Racemic (DL) Form check_isomer->cause_racemic No cause_unknown Cause: Likely Supersaturation at Storage Temperature check_isomer->cause_unknown Yes

Caption: Decision tree for identifying the cause of precipitation.

StabilityTestingWorkflow prep 1. Prepare Solution (Protocol 1) t0 2. Initial Analysis (T=0) - Visual Inspection - pH Measurement - Assay (Protocol 3) prep->t0 storage 3. Store Solution (Specified Conditions) t0->storage pull 4. Pull Samples (Scheduled Intervals) storage->pull pull->storage Continue Storage reanalyze 5. Re-analyze Samples - Visual Inspection - pH Measurement - Assay (Protocol 3) pull->reanalyze evaluate 6. Evaluate Data (Compare T=x to T=0) reanalyze->evaluate report 7. Report Stability Profile evaluate->report

Caption: Experimental workflow for stability testing.

References

Impact of pH on calcium lactate pentahydrate stability and solubility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Calcium Lactate (B86563) Pentahydrate

Welcome to the technical support center for Calcium Lactate Pentahydrate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments, with a focus on the impact of pH on stability and solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected pH of an aqueous solution of calcium lactate pentahydrate?

A1: An aqueous solution of calcium lactate is slightly alkaline. The lactate ion (C₃H₅O₃⁻) is the conjugate base of a weak acid (lactic acid) and undergoes slight hydrolysis in water, producing hydroxide (B78521) ions (OH⁻). This results in a pH slightly above 7.[1] The pH increases with the concentration of the solution.

Q2: How does pH affect the aqueous solubility of calcium lactate pentahydrate?

A2: The effect of pH on the solubility of calcium lactate is complex and depends on the acid or base used for pH adjustment.

  • Acidic pH (using a non-lactic acid): As the pH is lowered below the pKa of lactic acid (~3.86), the lactate anion (Lac⁻) is converted to its protonated, non-ionized form, lactic acid (HLac). This reduction in free lactate ions shifts the dissolution equilibrium (Ca(Lac)₂ ⇌ Ca²⁺ + 2Lac⁻) to the right, generally increasing the salt's solubility.

  • Acidic pH (using lactic acid): If lactic acid itself is used to lower the pH, the common ion effect occurs. The addition of lactate ions from the acid can suppress the dissolution of calcium lactate, leading to a decrease in solubility.[2][3]

  • Alkaline pH: In neutral to moderately alkaline solutions, solubility is not significantly impacted by pH. However, at high pH values, the solubility can be limited by the potential precipitation of other, less soluble calcium salts, such as calcium hydroxide (Ca(OH)₂).

Q3: What factors influence the stability of calcium lactate pentahydrate?

A3: The stability of calcium lactate pentahydrate is influenced by both physical and chemical factors.

  • Temperature and Humidity: The pentahydrate form is sensitive to heat. It can begin to lose its water of hydration in a dry atmosphere at temperatures between 35°C and 135°C, eventually converting to the anhydrous form.[1] This dehydration can alter the material's crystalline structure and mechanical properties, such as tablet crushing strength.[4] The process can be reversible under conditions of high humidity (e.g., 75% relative humidity at 25°C).[1]

  • High pH: In strongly alkaline solutions, calcium lactate can become unstable due to the potential formation of calcium hydroxide precipitate, which has a very low solubility.

  • Presence of Carbon Dioxide: In alkaline solutions exposed to the atmosphere, dissolved carbon dioxide can react with calcium ions to form calcium carbonate (CaCO₃), a highly insoluble precipitate.

Q4: Is there a difference in solubility between the isomers of calcium lactate?

A4: Yes. The racemic (DL) form of calcium lactate is significantly less soluble in water than the pure L- or D-isomers.[1] If a solution contains a sufficient concentration of both isomers (e.g., as little as 25% of the D-form in an L-lactate solution), the less soluble racemic crystals may precipitate.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with calcium lactate pentahydrate solutions.

ProblemPossible Cause(s)Recommended Solution(s)
Unexpected precipitation or cloudiness in a newly prepared solution. The solution is supersaturated. The less soluble racemic (DL) form is precipitating.[1]Ensure the concentration is below the solubility limit at the working temperature. Use an isomerically pure form (L-calcium lactate is most common) if precipitation of the racemic form is suspected.
Precipitate forms after increasing the solution pH with a strong base (e.g., NaOH). Formation of insoluble calcium hydroxide (Ca(OH)₂).Avoid raising the pH to highly alkaline levels where the solubility product of Ca(OH)₂ may be exceeded. Maintain the solution in the neutral to slightly alkaline range (pH 7.0-8.5).
A solution becomes cloudy over time when left open to the air at alkaline pH. Precipitation of calcium carbonate (CaCO₃) due to absorption of atmospheric CO₂.Keep alkaline solutions tightly sealed or blanketed with an inert gas like nitrogen to prevent CO₂ absorption.
Solubility decreases when trying to dissolve more calcium lactate by adding lactic acid. This is the common ion effect. The excess lactate ions from the lactic acid are suppressing the dissolution of the calcium lactate salt.[2][3]To increase solubility in an acidic medium, use a different acidulant that does not introduce a common ion (e.g., hydrochloric acid or citric acid).
The physical form of the powder changes (e.g., loss of crystallinity) after heating. Dehydration of the pentahydrate form.[1][4]Avoid exposing calcium lactate pentahydrate to high temperatures (>35-55°C) if the hydrated crystalline form is critical for your application (e.g., direct compression tableting).[4] Store in a cool, dry place.

Data & Tables

Table 1: Approximate pH of Aqueous Calcium Lactate Solutions

This table shows the expected pH range for different concentrations of calcium lactate in water at room temperature, demonstrating the increase in alkalinity with concentration.[1]

Concentration (mol/L)Approximate pH Range
0.017.4 – 7.6
0.057.6 – 7.8
0.107.8 – 8.0
0.208.0 – 8.2

Table 2: General pH-Solubility Trends for Calcium Lactate

This table summarizes the expected solubility behavior of calcium lactate when the pH is adjusted with different types of acidulants.

pH RangeAcidulant TypeGoverning PrincipleExpected Solubility Trend
Acidic (< 4) Non-Lactate Acid (e.g., HCl)Le Chatelier's Principle (Protonation of Lactate)Increases
Acidic (< 4) Lactic AcidCommon Ion EffectDecreases [2][3]
Neutral to Mildly Alkaline (6-9) N/ASalt SolubilityRelatively Stable
Strongly Alkaline (> 10) Strong Base (e.g., NaOH)Precipitation of Ca(OH)₂ / CaCO₃Decreases (due to precipitation of other salts)

Visualizations & Diagrams

G Troubleshooting Precipitation in Calcium Lactate Solutions start Precipitate Observed q1 Was the pH recently adjusted upwards with a strong base? start->q1 q2 Was the solution alkaline and exposed to air? q1->q2 No res1 Likely Ca(OH)₂ precipitation. Solution: Avoid excessively high pH. q1->res1 Yes q3 Was lactic acid used as an acidulant? q2->q3 No res2 Likely CaCO₃ precipitation. Solution: Protect from atmospheric CO₂. q2->res2 Yes q4 Is the product a mix of D and L isomers? q3->q4 No res3 Common ion effect reduced solubility. Solution: Use a non-lactate acid. q3->res3 Yes res4 Precipitation of less soluble racemic (DL) form. Solution: Use isomerically pure material. q4->res4 Yes res_default Could be simple supersaturation. Solution: Re-evaluate concentration vs. solubility limit. q4->res_default No

Caption: Troubleshooting decision tree for precipitation issues.

G pH Effect on Calcium Lactate Dissolution Equilibrium cluster_solid Solid Phase cluster_solution Aqueous Phase solid Ca(Lac)₂ (solid) ca_ion Ca²⁺ (aq) solid->ca_ion Dissolution lac_ion 2 Lac⁻ (aq) (Lactate Ion) solid->lac_ion Dissolution hlac HLac (aq) (Lactic Acid) lac_ion->hlac + H⁺ (pH < pKa) note Lowering pH with a non-lactate acid consumes Lac⁻, pulling dissolution equilibrium to the right, increasing solubility. lac_ion->note hlac->lac_ion - H⁺ (pH > pKa)

Caption: Relationship between pH, lactate species, and solubility.

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile (Shake-Flask Method)

This protocol outlines the equilibrium solubility measurement of calcium lactate pentahydrate at various pH values, adapted from standard pharmaceutical guidelines.

  • Objective: To determine the saturation solubility of calcium lactate pentahydrate at different pH points (e.g., pH 1.2, 4.5, 6.8, and 8.0) at a constant temperature (e.g., 25°C or 37°C).

  • Materials:

    • Calcium Lactate Pentahydrate

    • Buffer solutions (e.g., HCl for pH 1.2, acetate (B1210297) for pH 4.5, phosphate (B84403) for pH 6.8).

    • Calibrated pH meter

    • Orbital shaker with temperature control

    • Centrifuge

    • Syringe filters (e.g., 0.45 µm)

    • Analytical method for calcium or lactate quantification (e.g., HPLC, IC, titration).

  • Procedure:

    • Preparation: Prepare buffer solutions for each target pH.

    • Addition of Solute: Add an excess amount of calcium lactate pentahydrate to flasks containing a known volume of each buffer solution. The presence of undissolved solid material must be maintained throughout the experiment.

    • Equilibration: Place the sealed flasks in a temperature-controlled shaker and agitate at a constant speed (e.g., 150-300 RPM). Allow the suspensions to equilibrate for a sufficient time (typically 24-72 hours).

    • pH Measurement: After equilibration, measure and record the final pH of the suspension.

    • Sample Separation: Withdraw an aliquot from each flask. Separate the undissolved solid from the saturated solution immediately using centrifugation followed by filtration with a syringe filter to prevent any solid carry-over.

    • Analysis: Accurately dilute the clear filtrate and analyze for the concentration of calcium lactate using a validated analytical method.

    • Replication: Perform each pH condition in triplicate to ensure reproducibility. The solubility is reported as the average concentration of the saturated solution.

Protocol 2: pH-Stability Assessment in Aqueous Solution

This protocol provides a general framework for evaluating the chemical stability of calcium lactate in aqueous solutions across a range of pH values.

  • Objective: To assess the degradation of calcium lactate and the formation of any precipitates in aqueous solutions at various pH levels over time under specific storage conditions.

  • Materials:

    • Calcium Lactate Pentahydrate solution of known concentration

    • Buffer solutions covering the desired pH range (e.g., pH 4, 7, 9)

    • Stability chambers with controlled temperature and humidity

    • Validated stability-indicating analytical method (e.g., HPLC) capable of separating the parent compound from potential degradants or impurities.

    • Visual inspection apparatus (for color and clarity)

    • Calibrated pH meter

  • Procedure:

    • Solution Preparation: Prepare solutions of calcium lactate in each of the selected buffer systems.

    • Initial Analysis (Time Zero): Immediately after preparation, analyze each solution for:

      • Appearance (clarity, color)

      • pH

      • Assay of calcium lactate (initial concentration)

      • Purity/degradation products

    • Storage: Store aliquots of each solution in sealed, inert containers under specified stability conditions (e.g., long-term: 25°C/60% RH; accelerated: 40°C/75% RH).

    • Time-Point Testing: At predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies), withdraw samples from each storage condition.

    • Analysis at Each Time Point: Repeat the analyses performed at time zero (Appearance, pH, Assay, Purity).

    • Evaluation: Compare the results at each time point to the initial data. A "significant change" is typically defined as a failure to meet the specification, such as a significant drop in assay value, a change in pH, or the appearance of precipitates or color. The data are used to establish the stability profile of the substance under different pH conditions.

References

Dehydration of calcium lactate pentahydrate and its effects on experiments

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with calcium lactate (B86563) pentahydrate. It focuses on the challenges presented by its dehydration and the subsequent impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is calcium lactate pentahydrate, and why is its hydration state critical?

Calcium lactate is a crystalline salt consisting of two lactate anions for each calcium cation[1]. It commonly exists as a pentahydrate (C₆H₁₀CaO₆·5H₂O), meaning five water molecules are incorporated into its crystal structure[1][2]. The hydration state is critical because the loss of this "water of hydration" can significantly alter the material's physical and chemical properties, leading to experimental inconsistencies[3][4]. These changes can affect everything from sample weight and powder flow to the performance of a final formulation, such as the hardness of a tablet[4][5].

Q2: At what temperature does calcium lactate pentahydrate lose its water of hydration?

The dehydration process occurs over a temperature range. The pentahydrate form begins to lose water in a dry atmosphere at temperatures between 35°C and 135°C[1]. Dehydration is reported to be rapid at 55°C and above[3][4]. One thermogravimetric analysis (TGA) study showed the main dehydration event occurring between 70°C and 186°C[6]. By 120°C, the material is expected to become anhydrous[2].

Q3: What are the physical consequences of dehydrating calcium lactate pentahydrate?

Dehydration induces several significant physical changes:

  • Loss of Crystallinity: The removal of water from the crystal lattice causes a transition from a crystalline solid to a more amorphous (non-crystalline) state[3][7].

  • Particle Aggregation: The process can result in the aggregation of particles, leading to an increase in the average particle size[7].

  • Reduced Tablet Hardness: In pharmaceutical manufacturing, the dehydration of calcium lactate pentahydrate used as an excipient can lead to a significant reduction in the crushing strength and hardness of tablets[3][4][5].

  • Altered Morphology: Scanning electron microscopy has shown that dehydration changes the surface morphology of the particles[6].

Q4: How does the hydration state affect the solubility of calcium lactate?

Calcium lactate pentahydrate is soluble in water, with a solubility of approximately 7.9 to 9 g per 100 mL at 25°C[1][3]. While the anhydrous form is also soluble, the transition between hydrated and anhydrous states can affect the dissolution kinetics. The change in crystal structure and particle size upon dehydration can alter the rate at which the compound dissolves.

Q5: How should calcium lactate pentahydrate be stored to ensure its stability?

To prevent unwanted dehydration, it should be stored in a well-closed container at controlled room temperature, away from high heat. Conversely, to prevent the anhydrous form from absorbing atmospheric moisture, it should be stored in a desiccator or a tightly sealed container in a low-humidity environment. The dehydration process is reversible; the anhydrous form will reabsorb moisture from the air at 75% relative humidity and 25°C[1].

Troubleshooting Guide

Problem 1: My sample weight is inconsistent and changes over time.

  • Possible Cause: This is a classic sign of changes in the hydration state. If the ambient relative humidity is low, the pentahydrate form may be losing water (efflorescence), causing a decrease in weight. If you are working with the anhydrous form in a humid environment, it may be absorbing atmospheric water, causing a weight gain.

  • Solution: Always weigh your sample immediately after removal from its controlled storage environment. For precise measurements, especially when preparing standards or formulations, it is crucial to first determine the exact water content of your batch of calcium lactate (see protocols below) or to convert it fully to the anhydrous state if required for the experiment.

Problem 2: The tablets I've formulated with calcium lactate pentahydrate are too soft and fail hardness tests.

  • Possible Cause: The processing temperature during manufacturing (e.g., drying) may have exceeded the dehydration temperature of calcium lactate pentahydrate. The loss of crystal water disrupts the intermolecular bonding that contributes to tablet hardness. Even storage of the tablets at elevated temperatures can cause dehydration and reduce crushing strength[3].

  • Solution:

    • Review your manufacturing process to identify any steps where temperatures exceed 55°C.

    • Consider using analytical techniques like DSC or TGA (see protocols below) to analyze the calcium lactate before and after your manufacturing process to detect dehydration.

    • Ensure final product storage conditions are controlled for temperature and humidity.

Problem 3: My analytical results (TGA/DSC) don't match literature values.

  • Possible Cause: Discrepancies can arise from several factors:

    • Heating Rate: Different heating rates during TGA or DSC analysis will shift the observed dehydration temperatures. Faster rates typically result in higher apparent dehydration temperatures.

    • Atmosphere: The type of purge gas (e.g., nitrogen vs. air) and its flow rate can influence the dehydration profile.

    • Sample Preparation: The particle size and packing of the sample in the analysis pan can affect heat transfer and the diffusion of water vapor, altering the results[5].

    • Instrument Calibration: Incorrect temperature or weight calibration will lead to inaccurate results.

  • Solution: Standardize your analytical method, including heating rate, atmosphere, and sample preparation. Report all experimental parameters when comparing results. Calibrate your instrument regularly using certified standards.

Quantitative Data Summary

The following tables summarize key quantitative data related to the dehydration of calcium lactate pentahydrate.

Table 1: Thermal Dehydration Profile of Calcium Lactate Pentahydrate

ParameterValueSource
Dehydration Onset Temperature35°C - 70°C[1][6]
Rapid Dehydration Temperature≥ 55°C[3][4]
Temperature for Anhydrous State~120°C[2]
TGA Dehydration Range70°C - 186°C[6]
Theoretical Weight Loss (5 H₂O)29.2%Calculated
Observed TGA Weight Loss~28.0%[6]

Table 2: Effects of Dehydration on Physical Properties

PropertyEffect of DehydrationSource
Crystallinity Decreases (becomes amorphous)[3]
Tablet Hardness Significantly decreases[4]
Particle Size Increases due to aggregation[7]
Micropore Radius (in tablets) Increases[5]

Experimental Protocols

Protocol 1: Determination of Water Content by Thermogravimetric Analysis (TGA)

This method measures the change in mass of a sample as it is heated at a controlled rate.

  • Instrument Setup: Calibrate the TGA instrument for mass and temperature. Set the purge gas to dry nitrogen at a flow rate of 30-50 mL/min[6].

  • Sample Preparation: Place 5-10 mg of the calcium lactate pentahydrate sample into a standard TGA pan (e.g., aluminum or platinum).

  • Thermal Program: Heat the sample from ambient temperature (e.g., 25°C) to approximately 200°C at a controlled heating rate of 10°C/min[6]. The upper temperature is chosen to be well above the dehydration range but below the decomposition temperature.

  • Data Analysis: The TGA curve will show a distinct weight loss step corresponding to the loss of water. Calculate the percentage weight loss in this step. A weight loss of ~29.2% corresponds to the complete loss of all five water molecules.

Protocol 2: Characterization of Dehydration by Differential Scanning Calorimetry (DSC)

This method measures the heat flow into or out of a sample during a temperature change, identifying endothermic processes like dehydration.

  • Instrument Setup: Calibrate the DSC instrument for temperature and enthalpy. Use a nitrogen purge gas.

  • Sample Preparation: Accurately weigh 3-5 mg of the calcium lactate pentahydrate sample into a vented aluminum DSC pan. Seal the pan.

  • Thermal Program: Heat the sample from ambient temperature to 200°C at a heating rate of 10°C/min.

  • Data Analysis: The DSC thermogram will show a broad endothermic peak corresponding to the energy required to remove the water of hydration. The peak temperature and the area under the peak (enthalpy of dehydration) can be used to characterize the process.

Protocol 3: Gravimetric Determination of Water of Hydration

This is a fundamental laboratory method to determine water content.

  • Preparation: Heat a clean, dry porcelain crucible and lid to redness with a Bunsen burner for 10 minutes, cool in a desiccator, and weigh accurately[8][9]. Repeat until a constant weight is achieved.

  • Sample Addition: Add approximately 2-3 g of calcium lactate pentahydrate to the crucible and weigh the crucible, lid, and sample accurately[10].

  • Heating: Place the crucible on a clay triangle with the lid slightly ajar to allow water vapor to escape[8][10]. Heat gently at first, then increase the temperature to maintain the sample at approximately 120°C - 130°C for at least 1 hour.

  • Cooling and Weighing: Using tongs, transfer the crucible and lid to a desiccator to cool to room temperature. Once cool, weigh accurately.

  • Heating to Constant Weight: Repeat the heating, cooling, and weighing cycle until two consecutive weighings agree to within ±0.005 g[11]. This ensures all water has been removed.

  • Calculation:

    • Mass of water lost = (Mass of crucible + hydrate) - (Mass of crucible + anhydrous salt).

    • % Water = (Mass of water lost / Initial mass of hydrate (B1144303) sample) x 100.

Visualizations

The following diagrams illustrate key workflows and relationships concerning the dehydration of calcium lactate pentahydrate.

Dehydration_Workflow cluster_prep Preparation of Anhydrous Calcium Lactate start Start: Weigh Calcium Lactate Pentahydrate heat Heat Sample (e.g., 120°C in oven or under vacuum) start->heat cool Cool to Room Temp in a Desiccator heat->cool weigh Weigh Anhydrous Sample cool->weigh check Constant Weight Achieved? weigh->check end End: Anhydrous Sample Ready check->end Yes reheat Re-heat Sample check->reheat No reheat->cool

Caption: Experimental workflow for preparing anhydrous calcium lactate.

Troubleshooting_Flowchart cluster_weight Weight & Potency Issues cluster_physical Physical Property Issues start Unexpected Result in Experiment q_weight Inconsistent Sample Weight or Assay? start->q_weight q_physical Poor Tablet Hardness or Altered Powder Flow? start->q_physical a_weight Potential Dehydration or Hydration. Verify water content via TGA or gravimetric method. q_weight->a_weight Yes a_physical Dehydration is a likely cause. Review processing/storage temperatures. Analyze material with DSC/PXRD. q_physical->a_physical Yes

Caption: Troubleshooting flowchart for common experimental issues.

Cause_Effect_Diagram cause Stimulus: Heating (>55°C) or Low Relative Humidity process Process: Dehydration (Loss of H₂O) cause->process clp Initial State: Calcium Lactate Pentahydrate (Crystalline) clp->process cla Resulting State: Anhydrous/Partially Dehydrated Form (Amorphous) process->cla effect1 Effect 1: Loss of Crystallinity cla->effect1 effect2 Effect 2: Reduced Tablet Hardness cla->effect2 effect3 Effect 3: Altered Dissolution Kinetics cla->effect3 effect4 Effect 4: Inaccurate Weighing (if uncontrolled) cla->effect4

Caption: The relationship between dehydration and its effects.

References

Technical Support Center: Purification of Synthesized Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of synthesized calcium lactate (B86563) pentahydrate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of calcium lactate pentahydrate.

Question: Why is the yield of my recrystallized calcium lactate pentahydrate low?

Answer:

Low yield during recrystallization can be attributed to several factors:

  • Incomplete Precipitation: The cooling process may be too rapid, or the final temperature may not be low enough to induce complete crystallization. A slower, controlled cooling rate allows for the formation of larger, more stable crystals.[1]

  • Excessive Washing: Washing the crystals with a large volume of solvent, especially if the solvent is not ice-cold, can lead to the dissolution of the product.

  • High Solubility in the Chosen Solvent: Calcium lactate has significant solubility in water, which increases with temperature.[2][3][4] If water is the sole recrystallization solvent, some product will remain in the mother liquor.

  • Incorrect Solvent Ratio in Anti-Solvent Crystallization: When using an anti-solvent like ethanol (B145695) or acetone (B3395972), an incorrect ratio can lead to either incomplete precipitation or the "oiling out" of the product instead of crystallization. The solubility of calcium lactate pentahydrate decreases as the proportion of ethanol or acetone in an aqueous solution increases.[2][3][4]

Troubleshooting Steps:

  • Optimize Cooling: Employ a gradual cooling process. If possible, cool the solution to a lower temperature (e.g., 4°C) and allow sufficient time for crystallization to complete.[5]

  • Minimize Washing Solvent: Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.

  • Utilize an Anti-Solvent: Consider using a water-miscible anti-solvent, such as ethanol or acetone, to decrease the solubility of calcium lactate in the mother liquor and improve yield.[6][7]

  • Concentrate the Solution: Before cooling, concentrate the aqueous solution of calcium lactate to a higher concentration to ensure supersaturation is reached effectively upon cooling.[8][9]

Question: The purified calcium lactate pentahydrate crystals are very fine and difficult to filter. What can be done?

Answer:

The formation of fine crystals is a common issue in the crystallization of calcium lactate.[10] This is often due to rapid nucleation relative to crystal growth.

Troubleshooting Steps:

  • Control Supersaturation: Avoid excessively high levels of supersaturation, which can be caused by rapid cooling or the fast addition of an anti-solvent. A slower, more controlled process will favor the growth of existing crystals over the formation of new nuclei.

  • Optimize Stirring: The stirring rate can influence crystal size. While adequate mixing is necessary, overly vigorous agitation can lead to secondary nucleation and the formation of smaller crystals. An optimal stirring rate of around 220 rpm has been suggested in some studies.[1]

  • Seeding: Introduce a small quantity of pre-existing, high-quality calcium lactate pentahydrate crystals (seed crystals) to the supersaturated solution. This provides a surface for crystal growth to occur, which can lead to a larger average crystal size.[1]

  • Temperature Control: Maintain a constant and optimal crystallization temperature. For instance, one study identified 39°C as an optimal temperature for crystallization.[1]

Question: My final product is discolored. How can I remove colored impurities?

Answer:

Discoloration in the final product often arises from impurities present in the starting materials or formed during the synthesis process, particularly if a fermentation broth is the source.[10]

Troubleshooting Steps:

  • Activated Carbon Treatment: Before crystallization, treat the calcium lactate solution with activated carbon. The activated carbon can adsorb colored impurities, which can then be removed by filtration.[5][7] A typical procedure involves adding activated carbon to the solution, stirring for a period at an elevated temperature (e.g., 70°C), and then filtering to remove the carbon particles.[5]

  • Recrystallization: One or more recrystallization steps can effectively remove impurities that are less soluble in the chosen solvent system than calcium lactate.

  • Solvent Washing: Washing the isolated crystals with a suitable solvent, such as a mixture of ethanol and water, can help remove colored impurities adsorbed on the crystal surface.[6]

Frequently Asked Questions (FAQs)

What are the most common methods for purifying synthesized calcium lactate pentahydrate?

The most prevalent and effective method for purifying calcium lactate pentahydrate is crystallization from an aqueous solution.[10] Variations of this method include:

  • Cooling Crystallization: This involves dissolving the crude calcium lactate in hot water and then gradually cooling the solution to induce crystallization.[8]

  • Anti-Solvent (Drowning-Out) Crystallization: In this technique, a solvent in which calcium lactate is poorly soluble (an anti-solvent), such as ethanol or acetone, is added to an aqueous solution of the product.[7] This reduces the solubility of the calcium lactate, causing it to precipitate.

  • Recrystallization: This is a purification technique where the crude crystalline material is dissolved in a suitable solvent and then crystallized again to obtain a product with higher purity.[8]

What are the common impurities found in synthesized calcium lactate pentahydrate?

Common impurities can include:

  • Residual Reactants: Unreacted lactic acid or calcium carbonate/hydroxide.[11]

  • Byproducts from Fermentation: If produced via fermentation, impurities can include other metabolites from the fermentation broth.[10]

  • Heavy Metals: These can be introduced from the raw materials or equipment.[12][13]

  • Magnesium and Alkali Salts: These are often present as impurities in the calcium source.[13]

  • Volatile Fatty Acids: These can be present as impurities and may impart an odor.[14]

How can the purity of calcium lactate pentahydrate be determined?

Several analytical methods can be used to assess the purity of calcium lactate pentahydrate:

  • Complexometric Titration: This is a common method for determining the calcium content. It often involves titrating a solution of the sample with a standardized solution of ethylenediaminetetraacetic acid (EDTA).[11][13][14][15]

  • Loss on Drying: This test determines the water content of the hydrate. For calcium lactate pentahydrate, the expected loss on drying is between 22.0% and 27.0%.[14][16]

  • pH Measurement: The pH of a solution of calcium lactate should be between 6.0 and 8.0.[13][16]

  • Instrumental Methods: Techniques such as High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify organic impurities, while Atomic Absorption Spectroscopy can be used to determine the concentration of heavy metals.[5][13]

Quantitative Data Summary

Table 1: Solubility of Calcium Lactate Pentahydrate

Solvent SystemTemperature (°C)Solubility (g / 100 mL)Reference
Water203.4[17]
Water259[17]
Hot Water-Very Soluble[17]
Ethanol-Practically Insoluble[13][16]

Table 2: Purity Specifications for Calcium Lactate

ParameterSpecificationReference
Purity (on dried basis)Not less than 97.0%[12]
Purity (on dried basis)98.0% - 101.0%[14]
Heavy MetalsNot more than 20 ppm[12][14]
Magnesium and Alkali SaltsNot more than 1%[13]
LeadNot more than 2 mg/kg[13]
Loss on Drying (Pentahydrate)22.0% - 27.0%[14]
pH (1 in 20 solution)6.0 - 8.0[13]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Water

  • Dissolution: Dissolve the crude calcium lactate pentahydrate in a minimal amount of hot deionized water (e.g., 70-80°C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution to room temperature without agitation. Then, transfer the flask to an ice bath or refrigerator (4°C) to maximize crystal formation. Allow the solution to stand for several hours or overnight.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining mother liquor.

  • Drying: Dry the purified crystals. Note that calcium lactate pentahydrate becomes anhydrous at 120°C.[12][16] For maintaining the pentahydrate form, drying at a lower temperature or under vacuum is recommended.

Protocol 2: Purification by Anti-Solvent Crystallization with Ethanol

  • Dissolution: Dissolve the crude calcium lactate pentahydrate in a minimal amount of deionized water at room temperature or with gentle warming.

  • Anti-Solvent Addition: While stirring, slowly add ethanol to the aqueous solution. The volume of ethanol added will depend on the desired yield and can be several times the volume of the water used.

  • Crystallization: As the ethanol is added, the solubility of the calcium lactate will decrease, leading to the precipitation of crystals. Continue stirring for a period to ensure complete crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of an ethanol/water mixture, followed by pure ethanol.

  • Drying: Dry the crystals under appropriate conditions to remove the residual solvents.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Quality Control Crude_Product Crude Synthesized Calcium Lactate Dissolution Dissolution (in Water) Crude_Product->Dissolution Activated_Carbon Activated Carbon Treatment (Optional) Dissolution->Activated_Carbon Filtration1 Filtration Activated_Carbon->Filtration1 Crystallization Crystallization Filtration1->Crystallization Cooling or Anti-solvent Addition Filtration2 Filtration Crystallization->Filtration2 Washing Washing Filtration2->Washing Drying Drying Washing->Drying Pure_Product Pure Calcium Lactate Pentahydrate Drying->Pure_Product Analysis Purity Analysis (e.g., Titration, LOD) Pure_Product->Analysis

Caption: General workflow for the purification of calcium lactate pentahydrate.

Troubleshooting_Logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Fine_Crystals Fine Crystals? Low_Yield->Fine_Crystals No Sol_Cooling Optimize Cooling & Solvent Volume Low_Yield->Sol_Cooling Yes Discoloration Discoloration? Fine_Crystals->Discoloration No Sol_Stirring Adjust Stirring Rate & Cooling Fine_Crystals->Sol_Stirring Yes Sol_Carbon Use Activated Carbon & Recrystallize Discoloration->Sol_Carbon Yes End Problem Resolved Discoloration->End No Sol_Cooling->End Sol_Stirring->End Sol_Carbon->End

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: Calcium Lactate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of calcium lactate (B86563).

Troubleshooting Guide

This guide addresses common issues encountered during calcium lactate synthesis, providing potential causes and recommended solutions.

Issue Potential Causes Recommended Solutions
Low Yield of Calcium Lactate - Incomplete reaction between lactic acid and calcium source.[1] - Suboptimal reaction temperature.[2] - Incorrect molar ratio of reactants.[1] - High viscosity of the reaction slurry hindering mass transfer.[2] - Loss of product during filtration and washing.[3]- Ensure the reaction goes to completion by monitoring pH (should be around 6.0-8.0).[4] - Optimize the reaction temperature. A temperature of around 60°C has been shown to produce a high yield.[2] - Use a correct molar ratio, for instance, a 1:2 ratio of calcium carbonate to lactic acid.[1] - Avoid excessively high concentrations of lactic acid (e.g., over 2.0 mol%) to prevent high slurry viscosity.[2] - Minimize the amount of washing solvent (e.g., cold water or ethanol) to reduce dissolution of the product.[3]
Discoloration of Calcium Lactate Product - Presence of impurities from the fermentation broth (e.g., residual sugars, proteins).[5] - Caramelization of sugars at high temperatures.[5]- Treat the calcium lactate solution with activated carbon to adsorb colored impurities.[6][7] - Maintain a controlled reaction temperature to prevent caramelization.
Presence of Heavy Metal Impurities - Contamination from raw materials (lactic acid or calcium source). - Leaching from reaction vessels.- Use high-purity, food-grade or pharmaceutical-grade reactants. - Adjusting the pH to a higher value (e.g., 8-11) can facilitate the precipitation of many heavy metal hydroxides.[8] - Employ appropriate analytical techniques like Atomic Absorption Spectroscopy (AAS) to quantify heavy metal content and ensure it is within acceptable limits (e.g., NMT 20 ppm).[9]
Formation of Fine or Irregular Crystals - Suboptimal crystallization kinetics.[5] - Rapid cooling or high supersaturation.[5]- Control the cooling rate during crystallization; a slower cooling process generally yields larger, more uniform crystals.[3] - Use seeding with previously formed calcium lactate crystals to promote controlled crystal growth. - Consider using an anti-solvent like ethanol (B145695) to induce crystallization in a more controlled manner.[1]
Product Fails Purity Assay (e.g., Complexometric Titration) - Incomplete removal of unreacted starting materials or by-products. - Co-precipitation of impurities during crystallization.- Recrystallize the crude calcium lactate from a suitable solvent system (e.g., an ethanol-water mixture) to remove soluble impurities.[10] - Thoroughly wash the filtered crystals with a small amount of cold solvent to remove adhering mother liquor.[3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the synthesis of calcium lactate from lactic acid and calcium carbonate?

A1: The optimal reaction temperature can vary, but studies have shown that a temperature of around 60°C can lead to a high yield of calcium lactate.[2] Another protocol suggests a reaction temperature of 28-32°C, which can achieve a purity of up to 99.9%.[1]

Q2: How can I remove colored impurities from my calcium lactate solution?

A2: Treatment with activated carbon is an effective method for decolorizing calcium lactate solutions.[7][11] The activated carbon adsorbs colored compounds, which can then be removed by filtration.[11]

Q3: What is the recommended method for determining the purity of my synthesized calcium lactate?

A3: A common and reliable method for determining the purity of calcium lactate is complexometric titration with EDTA (ethylenediaminetetraacetic acid).[12][13] This method allows for the accurate quantification of the calcium content, and therefore the purity of the calcium lactate. A purity of 98.64% w/w has been reported using this method.[14]

Q4: What causes the formation of white crystals on the surface of some products containing calcium lactate, and how can it be prevented?

A4: The formation of white crystals, often seen in aged cheeses, is typically due to the crystallization of calcium lactate.[15] This can be influenced by factors such as high concentrations of calcium and lactate, temperature fluctuations, and moisture migration.[15][16] To minimize this, it is recommended to control the pH, avoid excessive lactate levels, and ensure consistent, cool storage temperatures.[4][16]

Q5: Can ethanol be used in the purification of calcium lactate?

A5: Yes, ethanol is often used in the purification of calcium lactate. It can be used as an anti-solvent to induce crystallization and as a washing solvent to remove impurities from the final product.[1][17] Recrystallization from an ethanol-water mixture can significantly improve purity.[10]

Experimental Protocols

Protocol 1: Synthesis of High-Purity Calcium Lactate

This protocol describes a one-step synthesis method to produce high-purity calcium lactate.[1]

Materials:

  • Lactic Acid

  • Calcium Carbonate

  • Deionized Water

  • Ethanol

Procedure:

  • Dissolve lactic acid in a specific volume of deionized water in a reaction vessel.

  • Slowly add calcium carbonate to the lactic acid solution under constant agitation. The molar ratio of calcium carbonate to lactic acid should be approximately 1:2.[1]

  • Maintain the reaction temperature between 28-32°C for 8-12 minutes.[1]

  • After the reaction is complete, add a volume of ethanol that is 1/4 to 3/4 of the water volume to the solution to induce crystallization.

  • Cool the solution to 10-20°C and allow it to stand for 5-7 hours for complete crystallization.

  • Separate the crystals by filtration.

  • Wash the collected crystals with ethanol.

  • Dry the purified calcium lactate crystals.

Expected Outcome:

  • Yield: Up to 87.2%[1]

  • Purity: Up to 99.9%[1]

Protocol 2: Purification of Calcium Lactate by Recrystallization

This protocol details the purification of crude calcium lactate using an ethanol-water solvent system.[10][18]

Materials:

  • Crude Calcium Lactate

  • Ethanol

  • Deionized Water

Procedure:

  • Dissolve the crude calcium lactate in a minimal amount of hot deionized water.

  • Slowly add ethanol to the hot solution until a slight turbidity is observed.

  • Heat the solution again until it becomes clear.

  • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to promote crystallization. Standing without stirring has been shown to have a positive effect on crystallization.[10]

  • Collect the recrystallized calcium lactate by filtration.

  • Wash the crystals with a small amount of a cold ethanol-water mixture.

  • Dry the purified crystals in an oven or under a vacuum.

Protocol 3: Decolorization of Calcium Lactate Solution

This protocol describes the use of activated carbon to remove colored impurities.[6][7]

Materials:

  • Colored Calcium Lactate Solution

  • Powdered Activated Carbon

Procedure:

  • Add activated carbon to the calcium lactate solution. The amount of activated carbon will depend on the level of discoloration.

  • Stir the mixture continuously for a set period (e.g., 30-60 minutes).

  • Filter the solution to remove the activated carbon and adsorbed impurities.

  • The resulting filtrate should be a clear, colorless solution ready for crystallization.

Data Presentation

Table 1: Effect of Reaction Temperature on Calcium Lactate Yield and Purity

Temperature (°C)Yield (%)Purity (%)Reference
28 - 32-99.9[1]
6088.7 (using calcite)-[2]
75--[19]

Table 2: Purity Analysis of Calcium Lactate

Analytical MethodReported PurityReference
Complexometric Titration98.64% w/w[14]
One-step Synthesis ProtocolUp to 99.9%[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Lactic Acid & Calcium Carbonate Reaction Reaction (28-32°C, 8-12 min) Reactants->Reaction Molar Ratio 2:1 Crude_Solution Crude Calcium Lactate Solution Reaction->Crude_Solution Decolorization Activated Carbon Treatment Crude_Solution->Decolorization Filtration1 Filtration Decolorization->Filtration1 Crystallization Crystallization (Ethanol Addition, Cooling) Filtration1->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Drying Drying Filtration2->Drying Final_Product High-Purity Calcium Lactate Drying->Final_Product

Caption: Workflow for High-Purity Calcium Lactate Synthesis.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_color Discoloration Troubleshooting cluster_purity Purity Troubleshooting Start Problem Identified Low_Yield Low Yield Start->Low_Yield Discoloration Product Discoloration Start->Discoloration Impurity Fails Purity Assay Start->Impurity Check_Temp Optimize Temperature (e.g., 60°C) Low_Yield->Check_Temp Check_Ratio Verify Molar Ratio (e.g., 2:1 Lactic Acid: CaCO3) Low_Yield->Check_Ratio Activated_Carbon Implement Activated Carbon Treatment Discoloration->Activated_Carbon Control_Temp Control Reaction Temperature Discoloration->Control_Temp Recrystallize Recrystallize Product (e.g., Ethanol/Water) Impurity->Recrystallize Wash_Crystals Thoroughly Wash Crystals Impurity->Wash_Crystals

Caption: Troubleshooting Logic for Common Synthesis Issues.

References

Technical Support Center: Enhancing the Dissolution Rate of Calcium Lactate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the dissolution rate of calcium lactate (B86563) pentahydrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the dissolution rate of calcium lactate pentahydrate?

The dissolution rate of calcium lactate pentahydrate is primarily influenced by several key factors:

  • Temperature: Higher temperatures generally lead to a significant increase in the solubility and dissolution rate of calcium lactate pentahydrate.

  • pH of the Medium: The pH of the dissolution medium can affect the solubility of calcium lactate. A decrease in pH by the addition of lactic acid has been shown to decrease its solubility.[1]

  • Particle Size: Reducing the particle size of the calcium lactate pentahydrate powder increases the surface area available for dissolution, which can lead to a faster dissolution rate.

  • Presence of Other Ions: Certain ions can interact with calcium and lactate, affecting solubility. For instance, the presence of sodium gluconate has been demonstrated to increase the solubility of calcium lactate.[2]

  • Crystalline Form: Calcium lactate can exist in different crystalline forms (hydrates and anhydrates), which may exhibit different dissolution characteristics.[3]

Q2: How does temperature quantitatively affect the solubility of calcium lactate pentahydrate?

The solubility of calcium lactate pentahydrate in water is highly dependent on temperature. As the temperature increases, the solubility also increases significantly.

Table 1: Solubility of Calcium Lactate in Water at Various Temperatures

Temperature (°C)Solubility (g anhydrous calcium lactate / 100 g water)
0~2
104.8
205.8
256.7 - 9
308.5
60~50
80~50

Data compiled from multiple sources.[1][4][5]

Q3: What is the effect of pH on the dissolution of calcium lactate pentahydrate?

Aqueous solutions of calcium lactate are slightly basic, with a pH typically ranging from 6.0 to 8.5 depending on the concentration.[4] The limited available data suggests that decreasing the pH through the addition of lactic acid can decrease the solubility of calcium lactate.[1] While one study investigated the dissolution velocity of various calcium preparations at different pH values, it focused on calcium lactogluconate, a mixed salt, rather than pure calcium lactate pentahydrate.[6] Therefore, a detailed quantitative relationship between the dissolution rate of pure calcium lactate pentahydrate and a range of pH values is not well-documented in the readily available literature.

Q4: Can the dissolution rate be improved by altering the particle size?

Yes, reducing the particle size, a process known as micronization, can significantly enhance the dissolution rate by increasing the surface area of the powder. However, it's important to note that excessive reduction in particle size (e.g., to less than 100 microns) can sometimes lead to slower dissolution due to particle agglomeration.

Table 2: Effect of Particle Size on the Dissolution Rate of Calcium Lactate

Particle Size Range (microns)Dissolution Rate
< 100Slower
150 - 710Faster
280 - 550Rapid (dissolution in ≤ 3 minutes)

Data is indicative and compiled from patent literature.

Q5: How does sodium gluconate enhance the solubility of calcium lactate pentahydrate?

Sodium gluconate increases the solubility of calcium lactate by forming soluble complexes with calcium ions. This reduces the concentration of free calcium ions available to precipitate with lactate, thereby keeping more calcium lactate dissolved in the solution.

Table 3: Influence of Sodium Gluconate on Calcium Lactate Solubility

Concentration of Sodium D-Gluconate (M)Increase in Solubility of Calcium L-Lactate
0.5045%

Data from a study conducted in 1.0 M NaCl at 25°C.[2]

Troubleshooting Guides

Issue 1: Slow or Incomplete Dissolution in Aqueous Media

Possible Causes and Solutions:

  • Low Temperature: The dissolution of calcium lactate pentahydrate is an endothermic process.

    • Troubleshooting Step: Increase the temperature of the dissolution medium. Refer to Table 1 for solubility at different temperatures.

  • Suboptimal pH: The pH of the medium may not be optimal for dissolution.

    • Troubleshooting Step: While comprehensive data is lacking, avoid highly acidic conditions created by adding excess lactic acid, which can decrease solubility.[1] Experiment with pH values in the neutral to slightly basic range.

  • Large Particle Size: The powder may have a large particle size distribution, reducing the surface area for dissolution.

    • Troubleshooting Step: Consider particle size reduction techniques such as micronization (see Experimental Protocols section).

  • Agglomeration of Fine Particles: Very fine powders may clump together, reducing the effective surface area.

    • Troubleshooting Step: Ensure adequate agitation to break up agglomerates. Consider using a wetting agent or a different particle size range if agglomeration is persistent.

Issue 2: Precipitation of Calcium Lactate from Solution

Possible Causes and Solutions:

  • Supersaturation: The concentration of calcium lactate may have exceeded its solubility limit at the given temperature and pH.

    • Troubleshooting Step: Increase the temperature of the solution or add more solvent to decrease the concentration.

  • Common Ion Effect: The presence of excess lactate or calcium ions from other sources can decrease the solubility of calcium lactate.

    • Troubleshooting Step: Analyze the composition of your solution for other sources of calcium or lactate ions and adjust accordingly.

  • Presence of Nucleation Sites: Impurities or rough surfaces can act as sites for crystal growth.

    • Troubleshooting Step: Ensure all glassware is clean. Filtration of the solution may help remove particulate matter that could act as nucleation sites.

Experimental Protocols

Protocol 1: Micronization of Calcium Lactate Pentahydrate via Jet Milling

This protocol provides a general guideline for reducing the particle size of calcium lactate pentahydrate using a fluid energy mill (jet mill). Specific parameters will need to be optimized for your equipment and desired particle size distribution.

Objective: To increase the dissolution rate by reducing the particle size.

Materials and Equipment:

  • Calcium lactate pentahydrate powder

  • Fluid energy mill (Jet Mill)

  • Compressed air or nitrogen source

  • Particle size analyzer

Methodology:

  • Preparation: Ensure the jet mill is clean and dry.

  • Parameter Setup (Starting Points):

    • Grinding Gas Pressure: 100 psi[7]

    • Conveying/Feed Gas Pressure: 60 psi

    • Feed Rate: Start with a low feed rate (e.g., 5-10 g/min for a lab-scale mill) and gradually increase.[7][8] A slower feed rate generally results in smaller particles.[8]

  • Milling:

    • Introduce the calcium lactate pentahydrate powder into the mill via the feeder.

    • The high-velocity gas jets will cause the particles to collide and break apart.

    • The internal classifier will separate the finer particles, which are then collected.

  • Collection: Collect the micronized powder from the collection vessel.

  • Analysis:

    • Determine the particle size distribution of the micronized powder using a particle size analyzer.

    • Perform dissolution studies on the micronized powder and compare the results with the unmilled material.

dot

Micronization_Workflow cluster_input Input cluster_process Micronization Process cluster_output Output & Analysis Start Calcium Lactate Pentahydrate Powder Feed Feed into Jet Mill Start->Feed Mill Particle Collision & Attrition Feed->Mill Classify Internal Classification Mill->Classify Collect Collect Micronized Powder Classify->Collect Analyze Particle Size Analysis Collect->Analyze Dissolution Dissolution Testing Analyze->Dissolution End Enhanced Dissolution Rate Dissolution->End

Caption: Workflow for enhancing dissolution via micronization.

Protocol 2: Preparation of Calcium Lactate Pentahydrate Solid Dispersion by Solvent Evaporation

This protocol describes a general method for preparing a solid dispersion to enhance the dissolution of calcium lactate pentahydrate. The choice of carrier and drug-to-carrier ratio should be optimized based on preliminary studies.

Objective: To improve the dissolution rate by dispersing calcium lactate pentahydrate in a hydrophilic carrier at the molecular level.

Materials and Equipment:

  • Calcium lactate pentahydrate

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene Glycol (PEG) 6000)

  • Common solvent (e.g., water, ethanol, or a mixture)

  • Magnetic stirrer with heating plate

  • Rotary evaporator or vacuum oven

  • Mortar and pestle

  • Sieves

Methodology:

  • Dissolution:

    • Accurately weigh the calcium lactate pentahydrate and the chosen hydrophilic carrier (e.g., a 1:1, 1:3, or 1:5 drug-to-carrier ratio).

    • Dissolve both components in a suitable common solvent with continuous stirring. Gentle heating may be applied to facilitate dissolution.

  • Solvent Evaporation:

    • Evaporate the solvent using a rotary evaporator under reduced pressure or in a vacuum oven at a controlled temperature (e.g., 40-60°C) until a solid mass or film is formed.

  • Drying and Pulverization:

    • Further dry the solid mass in a desiccator under vacuum to remove any residual solvent.

    • Pulverize the dried solid dispersion using a mortar and pestle.

    • Pass the resulting powder through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Characterization and Analysis:

    • Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug within the carrier.

    • Perform dissolution studies on the solid dispersion and compare the results with the pure drug and a physical mixture of the drug and carrier.

dot

Solid_Dispersion_Workflow Start Calcium Lactate & Hydrophilic Carrier Dissolve Dissolve in Common Solvent Start->Dissolve Evaporate Solvent Evaporation Dissolve->Evaporate Dry Drying of Solid Mass Evaporate->Dry Pulverize Pulverization & Sieving Dry->Pulverize Characterize Characterization (DSC, XRPD) Pulverize->Characterize Dissolution Dissolution Testing Characterize->Dissolution End Improved Dissolution Profile Dissolution->End

Caption: Workflow for preparing a solid dispersion.

Logical Relationships

The following diagram illustrates the logical relationships between various factors and their impact on the dissolution rate of calcium lactate pentahydrate.

dot

Dissolution_Factors cluster_factors Influencing Factors cluster_mechanisms Mechanisms of Action DissolutionRate Dissolution Rate of Calcium Lactate Pentahydrate Temperature Temperature Solubility Solubility Temperature->Solubility Increases pH pH pH->Solubility Affects ParticleSize Particle Size SurfaceArea Surface Area ParticleSize->SurfaceArea Inversely Proportional Additives Additives (e.g., Sodium Gluconate) Complexation Complexation Additives->Complexation Forms Soluble Complexes Solubility->DissolutionRate Directly Proportional SurfaceArea->DissolutionRate Directly Proportional Complexation->Solubility Increases

Caption: Factors influencing the dissolution rate.

References

Validation & Comparative

A Comparative Guide: Calcium Lactate Pentahydrate vs. Calcium Chloride for Hydrogel Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a suitable crosslinking agent is a critical parameter in the design of hydrogels for biomedical applications, profoundly influencing their physicochemical properties and biological performance. Among the various ionic crosslinkers for anionic polymers like alginate, calcium salts are the most prevalent. This guide provides an objective comparison of two commonly used calcium sources: calcium lactate (B86563) pentahydrate and calcium chloride, focusing on their impact on hydrogel properties, supported by experimental data.

Executive Summary

Calcium chloride and calcium lactate pentahydrate are both effective crosslinkers for forming ionically crosslinked hydrogels. The primary distinction lies in their ionization and subsequent release of Ca²⁺ ions, which dictates the kinetics of gelation and the resulting network structure. Calcium chloride, being readily soluble, offers rapid gelation, leading to mechanically robust but often heterogeneous hydrogels. In contrast, calcium lactate pentahydrate provides a slower, more controlled release of calcium ions, resulting in more uniform and homogeneous hydrogel networks, which can be advantageous for applications like cell encapsulation and controlled drug delivery.

Comparative Analysis of Hydrogel Properties

The choice of crosslinker significantly impacts key hydrogel characteristics that are crucial for biomedical applications. Below is a summary of the performance of calcium chloride and calcium lactate pentahydrate across several critical parameters.

PropertyCalcium ChlorideCalcium Lactate PentahydrateKey Considerations
Gelation Kinetics RapidSlower, more controlledRapid gelation with CaCl₂ can lead to non-uniform hydrogel structures. The slower gelation with calcium lactate allows for better homogeneity.[1]
Mechanical Strength Generally higher initial stiffness and compressive strength.[2]May result in softer hydrogels initially, but with a more uniform network structure.The rapid crosslinking with CaCl₂ can create a dense outer layer and a looser core, affecting overall mechanical performance.
Swelling Ratio Lower swelling ratio due to higher crosslinking density.Potentially higher swelling ratio due to a more uniform and less densely crosslinked network.The swelling behavior is critical for nutrient diffusion in cell culture and for controlled release kinetics in drug delivery.
Degradation Rate Slower degradation due to higher initial crosslinking density.May exhibit a more controlled and potentially faster degradation profile.The degradation rate needs to be tailored to the specific application, such as matching the rate of tissue regeneration.
Cell Viability High concentrations can be detrimental to cell viability due to osmotic stress and rapid changes in the cellular microenvironment.[3]Generally considered more cytocompatible due to the slower and more controlled release of calcium ions, minimizing osmotic shock to encapsulated cells.The choice of crosslinker is critical for applications involving the encapsulation of living cells.
Taste (for oral delivery) Imparts a bitter taste.More neutral and less bitter taste.An important consideration for oral drug delivery formulations.

Experimental Protocols

Detailed methodologies are essential for reproducible research. Below are representative protocols for the preparation and characterization of alginate hydrogels using both crosslinkers.

Hydrogel Preparation

Objective: To prepare 2% (w/v) alginate hydrogels crosslinked with either calcium chloride or calcium lactate pentahydrate.

Materials:

  • Sodium alginate powder (low viscosity)

  • Calcium chloride (CaCl₂)

  • Calcium lactate pentahydrate (C₆H₁₀CaO₆·5H₂O)

  • Deionized water

  • Magnetic stirrer

  • Molds (e.g., cylindrical molds for mechanical testing)

Protocol:

  • Alginate Solution Preparation:

    • Slowly dissolve 2g of sodium alginate powder in 100 mL of deionized water while stirring continuously with a magnetic stirrer to avoid clumping.

    • Continue stirring until a homogenous, viscous solution is obtained. Allow the solution to stand for at least 1 hour to eliminate air bubbles.

  • Crosslinking Solution Preparation:

    • Calcium Chloride Solution (e.g., 0.1 M): Dissolve 1.11 g of CaCl₂ in 100 mL of deionized water.

    • Calcium Lactate Pentahydrate Solution (e.g., 0.1 M): Dissolve 3.08 g of calcium lactate pentahydrate in 100 mL of deionized water. Note: Gentle heating may be required to fully dissolve the calcium lactate pentahydrate.

  • Hydrogel Formation (External Gelation):

    • Cast the alginate solution into the desired molds.

    • Gently immerse the molds containing the alginate solution into the prepared crosslinking solution (either CaCl₂ or calcium lactate pentahydrate).

    • Allow the crosslinking to proceed for a defined period (e.g., 30 minutes). The duration will influence the degree of crosslinking.

    • Carefully remove the crosslinked hydrogels from the molds and wash them with deionized water to remove excess calcium ions.

Characterization of Hydrogel Properties

1. Mechanical Testing (Compressive Modulus):

  • Prepare cylindrical hydrogel samples (e.g., 10 mm diameter, 10 mm height).

  • Use a universal testing machine to perform unconfined compression tests at a constant strain rate (e.g., 1 mm/min).

  • The compressive modulus (Young's Modulus) can be calculated from the linear region of the stress-strain curve (typically between 5% and 15% strain).

2. Swelling Ratio:

  • Record the initial weight of the hydrogel (W_initial).

  • Immerse the hydrogel in a relevant buffer solution (e.g., phosphate-buffered saline, PBS) at 37°C.

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (W_swollen).

  • The swelling ratio is calculated as: (W_swollen - W_initial) / W_initial * 100%.

3. In Vitro Degradation:

  • Record the initial dry weight of the hydrogel after lyophilization (W_initial_dry).

  • Immerse the hydrogel in a degradation medium (e.g., PBS or cell culture medium) at 37°C.

  • At specific time points, remove the hydrogel, wash with deionized water, lyophilize, and record the final dry weight (W_final_dry).

  • The percentage of weight loss is calculated as: (W_initial_dry - W_final_dry) / W_initial_dry * 100%.

4. Cell Viability (for cell-laden hydrogels):

  • Encapsulate cells (e.g., fibroblasts, chondrocytes) within the alginate solution before crosslinking.

  • After crosslinking, culture the cell-laden hydrogels in an appropriate cell culture medium.

  • At desired time points, assess cell viability using assays such as the Live/Dead assay (e.g., Calcein AM/Ethidium Homodimer-1) or a metabolic activity assay (e.g., AlamarBlue).

  • Quantify the percentage of live cells by analyzing fluorescence microscopy images or measuring fluorescence/absorbance.

Visualizing the Processes

To better understand the underlying mechanisms and experimental workflows, the following diagrams are provided.

Caption: Alginate Crosslinking Mechanism.

Experimental_Workflow Start Start: Prepare Alginate Solution Crosslinker Prepare Crosslinking Solution (CaCl₂ or Ca Lactate) Start->Crosslinker Formation Hydrogel Formation (External Gelation) Crosslinker->Formation Characterization Characterization Formation->Characterization Mechanical Mechanical Testing Characterization->Mechanical Swelling Swelling Studies Characterization->Swelling Degradation Degradation Studies Characterization->Degradation Viability Cell Viability Assays Characterization->Viability End End: Data Analysis & Comparison Mechanical->End Swelling->End Degradation->End Viability->End

Caption: Experimental Workflow.

Conclusion

The selection between calcium lactate pentahydrate and calcium chloride for hydrogel crosslinking is application-dependent. For applications requiring rapid gelation and high initial mechanical strength, calcium chloride is a suitable choice. However, for applications demanding a homogeneous hydrogel network, enhanced cell viability, and a controlled release profile, particularly in cell encapsulation and drug delivery, calcium lactate pentahydrate presents a compelling alternative. Researchers should carefully consider the desired final properties of the hydrogel to make an informed decision on the most appropriate crosslinking agent.

References

In Vitro Bioavailability: A Comparative Analysis of Calcium Lactate and Calcium Citrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro bioavailability of two common calcium supplements, calcium lactate (B86563) and calcium citrate (B86180). The focus is on key parameters that can be assessed in a laboratory setting to predict how these calcium salts may behave before absorption. This includes a review of their solubility under simulated gastrointestinal conditions and the cellular mechanisms involved in calcium uptake, supported by experimental protocols and data.

Section 1: Physicochemical Properties and Solubility

The initial step in calcium absorption is the dissolution of the calcium salt to release free calcium ions (Ca²⁺) in the gastrointestinal tract. Therefore, the solubility of a calcium salt under varying pH conditions, mimicking the stomach and small intestine, is a critical determinant of its potential bioavailability.

In vitro studies have shown that the solubility of calcium salts is highly dependent on pH.[1] While many calcium salts are soluble in the acidic environment of the stomach (pH ~2.0), their solubility can change dramatically in the more neutral environment of the small intestine (pH ~7.0), where the majority of calcium absorption occurs.[1]

One study evaluated six different calcium salts and found that at a gastric pH of 2.0, 80-90% of the soluble calcium from all salts was in the ionic form.[1] However, at an intestinal pH of 7.0, unique solubility patterns emerged. Calcium citrate was noted to form significantly higher levels of a soluble complex compared to other salts like calcium phosphate, which precipitated extensively.[1] Calcium lactate is known for its good solubility in water.[2]

Table 1: Comparison of Physicochemical Properties

PropertyCalcium LactateCalcium Citrate
Molecular Formula C₆H₁₀CaO₆Ca₃(C₆H₅O₇)₂
Molar Mass 218.22 g/mol 498.46 g/mol
Elemental Calcium ~13%~21%
Solubility in water (25°C) 9.3 g/100 mL[2]0.095 g/100 mL
Solubility Profile High solubility.[2]Forms soluble complexes at intestinal pH.[1]

Section 2: Experimental Protocols for In Vitro Assessment

To evaluate the bioavailability of calcium salts in vitro, a multi-step approach is typically employed, often involving simulated digestion followed by cell culture models.[3][4][5]

This protocol simulates the digestion process in the stomach and small intestine to determine the amount of soluble calcium that becomes available for absorption (bioaccessibility).

  • Gastric Phase Simulation:

    • A sample of the calcium salt is suspended in a simulated gastric fluid (SGF) with a pH of 2.0.

    • Pepsin is added to the mixture.

    • The suspension is incubated at 37°C for a specified period (e.g., 1-2 hours) with constant agitation to mimic stomach churning.[3]

  • Intestinal Phase Simulation:

    • The pH of the gastric digest is adjusted to 7.0 to simulate the conditions of the small intestine.[1]

    • A mixture of pancreatin (B1164899) and bile salts is added to create simulated intestinal fluid (SIF).

    • The mixture is incubated at 37°C for a further period (e.g., 2-4 hours) with agitation.

  • Solubility Measurement:

    • After the intestinal phase, the mixture is centrifuged to separate the soluble fraction (supernatant) from the insoluble residue.

    • The concentration of calcium in the soluble fraction is measured using methods such as atomic absorption spectrophotometry or inductively coupled plasma mass spectrometry (ICP-MS). This soluble fraction represents the bioaccessible calcium.

The Caco-2 cell line, derived from human colon adenocarcinoma, is a well-established in vitro model that mimics the human small intestinal epithelium.[6][7] These cells differentiate to form a polarized monolayer with a brush border, expressing transport proteins and enzymes characteristic of enterocytes.[6]

  • Cell Culture and Differentiation:

    • Caco-2 cells are seeded onto permeable supports (e.g., Transwell® inserts) and cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum.[7]

    • The cells are allowed to grow and differentiate for approximately 15-21 days to form a confluent and polarized monolayer.[6][8]

    • The integrity of the cell monolayer is monitored by measuring the transepithelial electrical resistance (TEER).[9]

  • Calcium Uptake Assay:

    • The soluble fraction obtained from the in vitro digestion (Protocol 1) is applied to the apical side of the Caco-2 cell monolayer.[3]

    • The cells are incubated for a specific duration (e.g., 2 hours) at 37°C.

    • After incubation, the amount of calcium transported across the cell monolayer to the basolateral side is measured.[9] Alternatively, the cells can be lysed to determine the amount of calcium taken up by the cells.

    • Calcium concentration is quantified using atomic absorption spectrophotometry or a fluorescent calcium indicator.

Section 3: Cellular Mechanisms of Calcium Absorption

Intestinal calcium absorption occurs via two main pathways: a transcellular (active) pathway and a paracellular (passive) pathway.[10]

  • Transcellular Pathway: This is a saturable, active transport process that occurs primarily in the duodenum.[11] It involves three main steps:

    • Apical Entry: Calcium ions enter the enterocyte through the transient receptor potential vanilloid 6 (TRPV6) calcium channel on the apical membrane.[11][12]

    • Intracellular Diffusion: Calcium binds to calbindin-D₉k, a calcium-binding protein, which facilitates its transport across the cell to the basolateral membrane.[10]

    • Basolateral Extrusion: Calcium is actively transported out of the cell and into the bloodstream by the plasma membrane Ca²⁺-ATPase (PMCA1b) and the sodium-calcium exchanger (NCX1).[10][13]

  • Paracellular Pathway: This is a non-saturable, passive process that occurs throughout the small intestine. Calcium moves between the intestinal cells through the tight junctions. This pathway is concentration-dependent.[10]

experimental_workflow soluble soluble caco2 caco2 soluble->caco2 Apply to Apical Side transport transport caco2->transport Measure Basolateral Ca²⁺ uptake uptake caco2->uptake Lyse Cells & Measure Ca²⁺

transcellular_calcium_transport cluster_lumen Intestinal Lumen cluster_blood Bloodstream Ca_lumen Ca²⁺ TRPV6 TRPV6 Ca_lumen->TRPV6 Apical Entry Ca_blood Ca²⁺ Calbindin Calbindin TRPV6->Calbindin Intracellular Transport PMCA1b PMCA1b Calbindin->PMCA1b Basolateral Extrusion NCX1 NCX1 Calbindin->NCX1 PMCA1b->Ca_blood NCX1->Ca_blood

Section 4: Comparative Summary and Conclusion

While direct in vivo bioavailability can be influenced by a multitude of factors not captured in vitro (e.g., hormonal regulation, presence of other dietary components), these laboratory models provide crucial preliminary data for comparing different calcium salts.

Table 2: In Vitro Performance Comparison

ParameterCalcium LactateCalcium CitrateKey Considerations
Bioaccessibility (Solubility) Generally high due to good water solubility.[2]Good, especially due to the formation of soluble complexes at neutral pH.[1]The pH of the intestinal environment is critical for maintaining calcium in a soluble, absorbable form.[1]
Predicted Cellular Uptake Expected to be high due to good solubility.Expected to be high due to the formation of soluble complexes.The ultimate uptake depends on the concentration of soluble Ca²⁺ presented to the intestinal cells.

References

A Comparative Guide to Titration Methods for the Validation of Calcium Lactate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of established titration methods for the validation of calcium lactate (B86563) purity. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The guide includes comprehensive experimental protocols, a comparative analysis of method performance, and a discussion of alternative analytical approaches.

Introduction to Calcium Lactate and Purity Assessment

Calcium lactate (C₆H₁₀CaO₆) is a widely used calcium salt in the pharmaceutical and food industries as a source of calcium and as a food additive. Ensuring the purity of calcium lactate is critical for its safety and efficacy in its final application. Purity analysis confirms the identity and quantity of the active pharmaceutical ingredient (API) and ensures that impurities are below acceptable limits. Titration is a classical and robust analytical technique that remains a cornerstone for the assay of calcium lactate due to its accuracy, precision, and cost-effectiveness.

This guide focuses on two primary titration methods for the determination of calcium lactate purity:

  • Complexometric Titration with EDTA: A method based on the formation of a stable complex between the calcium ion (Ca²⁺) and ethylenediaminetetraacetic acid (EDTA).

  • Permanganate (B83412) Titration: A redox titration method where the lactate ion is oxidized by potassium permanganate.

In addition to these, alternative methods such as High-Performance Liquid Chromatography (HPLC), Ion Chromatography (IC), and Atomic Absorption Spectroscopy (AAS) will be discussed to provide a broader context for analytical strategy.

Experimental Protocols

Complexometric Titration with EDTA

This method directly determines the amount of calcium in a sample of calcium lactate.

Principle: Calcium ions (Ca²⁺) form a stable, water-soluble 1:1 complex with EDTA. The endpoint of the titration is detected using a metal ion indicator, such as Hydroxy Naphthol Blue, which changes color when all the free Ca²⁺ ions have been complexed by the EDTA.[1]

Reagents and Equipment:

  • 0.05 M EDTA Disodium (B8443419), standardized

  • Hydroxy Naphthol Blue indicator

  • Sodium Hydroxide (B78521) (NaOH) solution, 1 N

  • Hydrochloric Acid (HCl) solution, 3 N

  • Analytical balance

  • Burette, 50 mL

  • Volumetric flasks

  • Magnetic stirrer and stir bar

  • Deionized water

Procedure:

  • Accurately weigh a quantity of calcium lactate equivalent to about 350 mg of anhydrous calcium lactate.[1]

  • Transfer the sample to a 250 mL beaker and dissolve it in 150 mL of deionized water and 2 mL of 3 N hydrochloric acid.[1]

  • While stirring with a magnetic stirrer, add approximately 30 mL of 0.05 M EDTA disodium solution from a 50 mL burette.[1]

  • Add 15 mL of 1 N sodium hydroxide solution and 300 mg of Hydroxy Naphthol Blue indicator.[1]

  • Continue the titration with the 0.05 M EDTA disodium solution until the color changes from pink/violet to a clear blue endpoint.[2]

  • Record the volume of EDTA solution consumed.

  • Perform a blank titration using the same procedure without the calcium lactate sample and record the volume of EDTA solution consumed.

  • Calculate the percentage purity of calcium lactate.

Calculation: Each mL of 0.05 M edetate disodium is equivalent to 10.91 mg of C₆H₁₀CaO₆.[1]

Permanganate Titration

This is an indirect method that involves the precipitation of calcium as calcium oxalate (B1200264), followed by the titration of the oxalate with potassium permanganate.

Principle: Calcium is precipitated as calcium oxalate (CaC₂O₄). The precipitate is then dissolved in sulfuric acid to liberate oxalic acid (H₂C₂O₄). The oxalic acid is then titrated with a standardized solution of potassium permanganate (KMnO₄), a strong oxidizing agent. The lactate itself is not directly titrated, but the calcium content is determined via the oxalate.[3]

Reagents and Equipment:

  • 0.1 N Potassium Permanganate (KMnO₄), standardized

  • Ammonium (B1175870) Oxalate ((NH₄)₂C₂O₄) solution, 10%

  • Ammonia (B1221849) (NH₃) solution, 10%

  • Sulfuric Acid (H₂SO₄), diluted (1:10)

  • Hydrochloric Acid (HCl), 5%

  • Analytical balance

  • Burette, 50 mL

  • Heating plate or water bath

  • Filtration apparatus (e.g., Gooch crucible or filter paper)

  • Deionized water

Procedure:

  • Accurately weigh about 0.5 g of the calcium lactate sample.[3]

  • Dissolve the sample in 100 mL of deionized water and 5 mL of 5% HCl, and heat the solution to 90 °C.[3]

  • Add 10 mL of 10% ammonium oxalate solution to precipitate the calcium as calcium oxalate.[3]

  • Neutralize the solution with 10% ammonia solution, checking with litmus (B1172312) paper, and then add a slight excess (about 1 mL).[3]

  • Heat the mixture on a water bath for one hour to allow the precipitate to fully form.[3]

  • Cool the mixture and filter the calcium oxalate precipitate. Wash the precipitate with cold deionized water until it is free of chloride ions.[3]

  • Suspend the precipitate in 15 mL of deionized water, and then add 50 mL of diluted sulfuric acid to dissolve the precipitate and form oxalic acid.[3]

  • Heat the solution to about 70 °C and titrate with standardized 0.1 N KMnO₄ solution until a persistent pink color is observed.[3]

  • Record the volume of KMnO₄ solution consumed.

Calculation: 1 mL of 0.1 N KMnO₄ is equivalent to 10.911 mg of calcium lactate.[3]

Method Comparison

The choice of method depends on various factors including the available equipment, the required level of precision and accuracy, and the nature of potential impurities.

Data Presentation: Performance Comparison
ParameterComplexometric Titration (EDTA)Permanganate TitrationHPLC/ICAtomic Absorption Spectroscopy (AAS)
Principle Complex formationRedox reactionChromatographic separationAtomic absorption
Specificity Moderate (can be affected by other metal ions)Moderate (affected by other reducing/oxidizing agents)High (separates lactate from other components)High (specific for calcium)
Accuracy (Recovery) Typically >99%[4]Generally high, but dependent on complete precipitation89% - 107% (for total lactic acid in feed)High, dependent on standards
Precision (RSD) Typically <1% (e.g., 0.4-0.5% for similar compounds)[4]Can be slightly higher due to multiple stepsRSDr: 1.8-3.6%, RSDR: 10.7-14.7% (for total lactic acid in feed)Generally low RSD
Analysis Time RapidTime-consuming (precipitation and heating steps)ModerateRapid
Cost LowLowHighHigh
Key Advantages Simple, rapid, and cost-effective.Inexpensive, uses common lab reagents.High specificity and can quantify impurities.Very high sensitivity and specificity for calcium.
Key Disadvantages Interference from other metal ions.Multiple steps can introduce errors, use of hot, corrosive reagents.Requires expensive equipment and skilled operators.Measures only calcium, not the lactate moiety.

Note: The data for HPLC/IC is based on the analysis of total lactic acid in feed additives and may not directly reflect the performance for the purity assay of a bulk drug substance.

One study reported the purity of calcium lactate to be 98.64% w/w using complexometric titration.[5]

Alternative Analytical Methods

While titration methods are robust for assaying calcium lactate, other instrumental methods offer higher specificity and the ability to simultaneously analyze related substances.

  • High-Performance Liquid Chromatography (HPLC): HPLC with a suitable column (e.g., ion-exclusion) and detector (e.g., UV or refractive index) can separate and quantify both the lactate and any organic impurities. This method is highly specific and is often used for stability-indicating assays.

  • Ion Chromatography (IC): IC is another powerful technique for the separation and quantification of ions. It can be used to determine both the calcium (cation) and lactate (anion) content.

  • Atomic Absorption Spectroscopy (AAS): AAS is a very sensitive and specific method for determining the calcium content. However, it does not provide information about the lactate portion of the molecule or any organic impurities.

Diagrams

Experimental Workflows

experimental_workflow_edta cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Analysis weigh Weigh Calcium Lactate dissolve Dissolve in H₂O and HCl weigh->dissolve add_edta Add partial EDTA dissolve->add_edta add_reagents Add NaOH and Indicator add_edta->add_reagents titrate Titrate to Endpoint add_reagents->titrate record_volume Record Volume titrate->record_volume calculate Calculate Purity record_volume->calculate experimental_workflow_permanganate cluster_prep Sample Preparation & Precipitation cluster_titration Titration cluster_analysis Analysis weigh Weigh Calcium Lactate dissolve Dissolve and Heat weigh->dissolve precipitate Precipitate with (NH₄)₂C₂O₄ dissolve->precipitate digest Digest Precipitate precipitate->digest filter_wash Filter and Wash digest->filter_wash dissolve_ppt Dissolve Precipitate in H₂SO₄ filter_wash->dissolve_ppt heat Heat Solution dissolve_ppt->heat titrate Titrate with KMnO₄ heat->titrate record_volume Record Volume titrate->record_volume calculate Calculate Purity record_volume->calculate logical_relationship cluster_titration Titration Methods cluster_instrumental Instrumental Methods Calcium Lactate Purity Calcium Lactate Purity Complexometric (EDTA) Complexometric (EDTA) Calcium Lactate Purity->Complexometric (EDTA) Direct Ca²⁺ assay Permanganate Permanganate Calcium Lactate Purity->Permanganate Indirect Ca²⁺ assay HPLC / IC HPLC / IC Calcium Lactate Purity->HPLC / IC Lactate & Ca²⁺ assay AAS AAS Calcium Lactate Purity->AAS Specific Ca²⁺ assay

References

Analytical techniques for distinguishing between D and L isomers of calcium lactate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the stereoisomeric purity of chiral molecules like calcium lactate (B86563) is of paramount importance. The distinct physiological and pharmacological effects of D- and L-lactic acid necessitate precise analytical techniques for their differentiation and quantification. This guide provides a comparative overview of the primary analytical methods used for this purpose, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques

The principal methods for the chiral separation of lactate isomers include High-Performance Liquid Chromatography (HPLC), enzymatic assays, and polarimetry. Each technique offers a unique set of advantages and limitations in terms of sensitivity, specificity, and throughput.

Analytical TechniquePrincipleTypical Limit of Quantification (LOQ)Key AdvantagesKey Disadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).[1]D-Lactate: 0.5 µmol/L, L-Lactate: 2 µmol/L[2][3]High resolution and accuracy, simultaneous quantification of both isomers.[2][4]Requires specialized and often expensive chiral columns, method development can be complex.[5]
Enzymatic Assay Specific enzymes (D-lactate dehydrogenase and L-lactate dehydrogenase) catalyze the oxidation of a specific lactate isomer, which is coupled to a measurable reaction (e.g., NADH formation).[6][7][8]10 mg/L[9]High specificity, relatively simple and rapid, suitable for high-throughput screening.[8][10]Separate assays are required for D- and L-isomers, potential for interference from other sample components.[9]
Polarimetry Measurement of the rotation of plane-polarized light by a chiral molecule in solution. D- and L-isomers rotate light in equal but opposite directions.[11][12]Dependent on concentration and specific rotation of the analyte.Non-destructive, provides information on the net optical rotation of the sample.Lower sensitivity and specificity compared to chromatographic and enzymatic methods, not suitable for quantification of individual enantiomers in a mixture.[13]

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

This method allows for the direct separation and quantification of D- and L-lactic acid. The use of a chiral stationary phase is critical for the enantioseparation.

Objective: To separate and quantify D- and L-lactic acid using a chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Chiral column (e.g., Astec CHIROBIOTIC® R)[2][3]

  • Mass Spectrometer (MS/MS) or Diode Array Detector (DAD)

Reagents:

Procedure:

  • Prepare the mobile phase and degas it.

  • Equilibrate the chiral column with the mobile phase at a flow rate of 0.7 mL/min.[4]

  • Prepare a standard solution of D- and L-lactic acid and a solution of the calcium lactate sample.

  • Inject the standard solution to determine the retention times for each isomer.

  • Inject the sample solution.

  • Monitor the elution of the isomers using the detector.

  • Quantify the amount of each isomer by comparing the peak areas to a calibration curve.

Enzymatic Assay

This technique relies on the high specificity of enzymes to differentiate between the D- and L-isomers of lactate.[14] The reaction is typically coupled to the reduction of NAD+ to NADH, which can be measured spectrophotometrically at 340 nm.[9]

Objective: To determine the concentration of D- and L-lactic acid using specific dehydrogenases.

Instrumentation:

  • Spectrophotometer

  • Cuvettes

  • Micropipettes

Reagents:

  • Assay buffer (e.g., Tris buffer)[7]

  • NAD+ solution

  • L-Lactate Dehydrogenase (L-LDH)

  • D-Lactate Dehydrogenase (D-LDH)

  • Calcium lactate sample

Procedure:

  • Prepare two sets of reaction mixtures.

  • To the first set, add the assay buffer, NAD+, and the sample solution.

  • Initiate the reaction by adding L-LDH and incubate.

  • Measure the absorbance at 340 nm to determine the amount of NADH produced, which corresponds to the L-lactate concentration.

  • To the second set of reaction mixtures, add the assay buffer, NAD+, and the sample solution.

  • Initiate the reaction by adding D-LDH and incubate.

  • Measure the absorbance at 340 nm to determine the amount of NADH produced, which corresponds to the D-lactate concentration.

  • Calculate the concentration of each isomer based on a standard curve.

Polarimetry

Polarimetry is a fundamental technique to measure the optical rotation of a chiral compound in solution. While not ideal for quantifying individual isomers in a mixture, it can confirm the presence of an excess of one enantiomer.

Objective: To measure the optical rotation of a calcium lactate solution.

Instrumentation:

  • Polarimeter

  • Polarimeter cell (sample tube)

Reagents:

  • Solvent (e.g., water)

  • Calcium lactate sample

Procedure:

  • Calibrate the polarimeter with the solvent (blank reading).

  • Prepare a solution of the calcium lactate sample at a known concentration.

  • Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.

  • Place the cell in the polarimeter and measure the angle of rotation.

  • A positive rotation indicates an excess of the dextrorotatory (L-(+)-lactate) isomer, while a negative rotation indicates an excess of the levorotatory (D-(-)-lactate) isomer.[11]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for Chiral HPLC and Enzymatic Assays.

Chiral_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Dissolve Calcium Lactate Sample Inject Inject Sample Sample->Inject MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate Chiral Column MobilePhase->Equilibrate Equilibrate->Inject Separate Isomer Separation on Column Inject->Separate Detect Detect with DAD/MS Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Quantify Quantify Isomers Chromatogram->Quantify

Chiral HPLC Experimental Workflow

Enzymatic_Assay_Workflow cluster_sample Sample Preparation cluster_assays Parallel Enzymatic Reactions cluster_L_steps cluster_D_steps cluster_analysis Data Analysis Sample Prepare Calcium Lactate Solution Assay_L Assay for L-Lactate Sample->Assay_L Assay_D Assay for D-Lactate Sample->Assay_D Mix_L Mix Sample, Buffer, NAD+ Assay_L->Mix_L Mix_D Mix Sample, Buffer, NAD+ Assay_D->Mix_D Add_L_LDH Add L-LDH Mix_L->Add_L_LDH Measure_L Measure Absorbance at 340nm Add_L_LDH->Measure_L Quantify_L Quantify L-Lactate Measure_L->Quantify_L Add_D_LDH Add D-LDH Mix_D->Add_D_LDH Measure_D Measure Absorbance at 340nm Add_D_LDH->Measure_D Quantify_D Quantify D-Lactate Measure_D->Quantify_D

Enzymatic Assay Experimental Workflow

References

A Researcher's Guide to the Quantification of Calcium Lactate in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately quantifying calcium lactate (B86563) in complex biological matrices such as serum, plasma, urine, or tissue homogenates is a critical task. Given that calcium lactate exists in equilibrium with its constituent ions, calcium (Ca²⁺) and lactate (C₃H₅O₃⁻), in aqueous environments, its quantification is typically approached by measuring the total concentration of each component separately. This guide provides an objective comparison of prevalent analytical methods for both lactate and calcium, supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

Part 1: Quantification of Lactate

The measurement of lactate in biological samples requires careful pre-analytical handling to prevent its artificial production through glycolysis. Samples, particularly whole blood, should be collected in tubes containing a glycolysis inhibitor (e.g., sodium fluoride) and processed promptly, often by placing them on ice and separating plasma or serum from cells within 15-30 minutes.[1][2][3]

Comparison of Lactate Quantification Methods

Three primary methods are widely used for the quantification of lactate: Enzymatic Assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Parameter Enzymatic Assay (Colorimetric/Fluorometric) High-Performance Liquid Chromatography (HPLC) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Principle Lactate is oxidized by lactate oxidase or dehydrogenase, producing a detectable signal (color or fluorescence) proportional to the lactate concentration.[4]Separation of lactate from other sample components on a chromatography column followed by detection using UV, electrochemical, or fluorescence detectors.[5]Separation by liquid chromatography followed by mass analysis, providing high specificity and sensitivity. Enables quantification of multiple organic acids simultaneously.[6][7]
Specificity High for L-Lactate or D-Lactate depending on the enzyme used. Potential for interference from other substances in the sample.[8][9]Good. Specificity depends on chromatographic resolution and detector type. Derivatization can enhance specificity.[10]Very High. Mass-to-charge ratio detection provides excellent specificity, minimizing interferences.[6][11]
Sensitivity (LOD/LOQ) Good. Typically in the low micromolar (µM) range.[9][12]Moderate. Detection limits range from micromolar to low millimolar (mM), depending on the detector.[5]Excellent. Detection limits can be in the nanogram/mL to picogram/mL range, allowing for analysis of very small sample volumes.[6][11]
Throughput High. Well-suited for 96-well plate format and automation.[12]Low to Medium. Sample run times are typically several minutes per sample.[13]Medium to High. Can be automated for higher throughput.[14][15]
Sample Volume Low. Typically requires 5-50 µL of sample.[12]Medium. Typically requires 10-100 µL of sample.[5]Very Low. Can analyze samples in the low microliter range.[6]
Equipment Spectrophotometer or Fluorometer (plate reader).HPLC system with UV, electrochemical, or fluorescence detector.LC-MS/MS system.
Cost (Instrument) LowMediumHigh
Cost (Per Sample) Low to MediumMediumHigh
Advantages Simple, rapid, high-throughput, widely available in kit format.Robust, reliable, can separate isomers with chiral columns.[10]Highest sensitivity and specificity, allows for multiplexing (measuring multiple analytes at once).[14]
Disadvantages Susceptible to matrix interference.[8]Lower sensitivity than LC-MS/MS, may require derivatization for detection.High initial equipment cost, requires specialized expertise.

Part 2: Quantification of Calcium

Calcium quantification is a more straightforward process, with several robust methods available.

Comparison of Calcium Quantification Methods

The most common methods for total calcium measurement in a research setting are colorimetric assays and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS).

Parameter Colorimetric Assay Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
Principle Calcium ions form a chromogenic complex with a specific dye (e.g., o-cresolphthalein), and the resulting color intensity is measured.[16]The sample is aerosolized and introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[17][18]
Specificity Good. Generally specific for calcium, but can be subject to interference from other ions like magnesium or MRI contrast agents.[16][19]Excellent. Capable of distinguishing between different isotopes of calcium.[17]
Sensitivity (LOD/LOQ) Good. Suitable for physiological concentrations (mg/dL or mM range).[20]Excellent. Can detect elements at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[21]
Throughput High. Easily adaptable to 96-well plate format.Medium. Can be automated with an autosampler.
Sample Volume Low. Typically requires 2-50 µL of sample.[16][20]Low. Requires small sample volumes, but sample preparation may increase the total volume needed.
Equipment Spectrophotometer (plate reader).ICP-MS instrument.
Cost (Instrument) LowVery High
Cost (Per Sample) LowHigh
Advantages Simple, inexpensive, rapid, high-throughput."Gold standard" for elemental analysis, extremely sensitive and accurate, can measure multiple elements simultaneously.[18]
Disadvantages Potential for chemical interferences, less sensitive than ICP-MS.Very high equipment and maintenance costs, requires extensive sample preparation (e.g., acid digestion).[18][21]

Experimental Protocols & Methodologies

General Sample Preparation Workflow for Blood

The following diagram illustrates a generalized workflow for preparing serum or plasma from whole blood, a critical first step for most quantification methods.

cluster_preanalytical Pre-analytical Phase cluster_processing Processing Phase (within 30 mins) cluster_analysis Analytical Phase A 1. Blood Collection (e.g., Sodium Fluoride tube to inhibit glycolysis) B 2. Immediate Mixing (Invert tube 8-10 times) A->B C 3. Transport on Ice (If not processed immediately) B->C D 4. Centrifugation (e.g., 2000 x g for 15 min at 4°C) C->D E 5. Plasma/Serum Separation (Carefully aspirate supernatant) D->E F 6. Immediate Analysis E->F G 7. Storage at -80°C (For later analysis) E->G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Plasma/Serum Sample B 2. Add Internal Standard A->B C 3. Protein Precipitation (e.g., with Acetonitrile) B->C D 4. Centrifuge & Collect Supernatant C->D E 5. Derivatization (Optional) (e.g., with 3-NPH) D->E F 6. LC Separation (Reverse-Phase Column) E->F G 7. MS/MS Detection (MRM Mode) F->G H 8. Peak Integration G->H I 9. Quantification (vs. Calibration Curve) H->I

References

In Vitro Efficacy of Calcium Lactate Versus Calcium Gluconate as a Calcium Supplement

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a detailed in vitro comparison of two commonly used organic calcium supplements, calcium lactate (B86563) and calcium gluconate. The focus is on key performance parameters relevant to their efficacy as calcium sources, supported by experimental data and detailed methodologies for researchers.

Data Presentation: Physicochemical and Bioavailability Parameters

The following table summarizes the key quantitative data comparing calcium lactate and calcium gluconate. While in vivo absorption can be influenced by various physiological factors, these in vitro parameters provide a fundamental basis for comparison.

ParameterCalcium LactateCalcium GluconateReference
Solubility Product (Ksp) in 1.0 M NaCl at 25.0 °C (5.8 ± 0.2) × 10⁻³ mol³ L⁻³(7.1 ± 0.2) × 10⁻⁴ mol³ L⁻³[1]
Human Net Calcium Absorption (in vivo) 32 ± 4%27 ± 3%[2]

Note: The in vivo human net calcium absorption data is provided for context. A study on healthy fasting subjects showed no statistically significant difference in absorption between the two salts, suggesting that factors beyond simple solubility play a role in overall bioavailability[2].

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to allow for replication and further investigation.

Solubility Determination

This protocol describes the electrochemical determination of the solubility product (Ksp), a direct measure of a salt's solubility.

Methodology:

  • Preparation of Saturated Solutions: Prepare saturated solutions of calcium lactate and calcium gluconate in a standardized solvent (e.g., 1.0 M NaCl solution to maintain constant ionic strength) at a controlled temperature (e.g., 25.0 °C).

  • Equilibration: Stir the solutions for a sufficient time to ensure equilibrium is reached between the solid salt and the dissolved ions.

  • Electrochemical Measurement: Use a calcium-ion selective electrode (Ca-ISE) to measure the activity of free calcium ions (Ca²⁺) in the saturated solutions.

  • Calculation of Ksp: The solubility product is calculated from the measured calcium ion concentration. For a salt with the general formula CaA₂, the Ksp is calculated as [Ca²⁺][A⁻]².

In Vitro Bioavailability using Caco-2 Cell Monolayers

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that serves as a valuable in vitro model for intestinal absorption.

Methodology:

  • Cell Culture and Differentiation: Culture Caco-2 cells in a suitable medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics) and seed them onto permeable supports (e.g., Transwell® inserts). Allow the cells to differentiate for 21 days to form a confluent monolayer with well-developed tight junctions.

  • Preparation of Calcium Solutions: Prepare solutions of calcium lactate and calcium gluconate of known concentrations in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Calcium Uptake Assay:

    • Wash the Caco-2 cell monolayers with pre-warmed HBSS.

    • Add the calcium salt solutions to the apical (upper) chamber of the Transwell® inserts.

    • Incubate for a defined period (e.g., 2 hours) at 37°C.

    • Collect the buffer from the basolateral (lower) chamber.

  • Quantification of Calcium: Measure the calcium concentration in the basolateral buffer using methods such as atomic absorption spectrometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS). The amount of calcium transported across the cell monolayer is an indicator of its bioavailability.

Measurement of Intracellular Calcium Concentration

This protocol details how to measure changes in intracellular calcium levels in Caco-2 cells following exposure to calcium supplements, which is crucial for understanding cellular signaling responses.

Methodology:

  • Cell Seeding: Seed Caco-2 cells on glass-bottom dishes suitable for fluorescence microscopy.

  • Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. These dyes exhibit a change in fluorescence intensity upon binding to free calcium.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence of the cells before the addition of the calcium salts using a fluorescence microscope or a plate reader.

  • Application of Calcium Salts: Add solutions of calcium lactate or calcium gluconate to the cells.

  • Time-Lapse Imaging/Measurement: Record the changes in fluorescence intensity over time to monitor the dynamics of intracellular calcium concentration.

  • Data Analysis: Quantify the changes in fluorescence to determine the extent and kinetics of the increase in intracellular calcium induced by each calcium salt.

Signaling Pathways and Cellular Mechanisms

The cellular response to an influx of calcium is mediated by various signaling pathways. Understanding these can provide insights into the downstream effects of calcium supplementation.

Calcium-Sensing Receptor (CaSR) Activation

The Calcium-Sensing Receptor (CaSR) is a G-protein coupled receptor expressed on the basolateral membrane of intestinal epithelial cells. It plays a role in regulating intestinal calcium absorption. Both calcium lactate and calcium gluconate, by increasing the local concentration of calcium ions, can potentially activate the CaSR.

cluster_extracellular Extracellular Space cluster_cell Intestinal Epithelial Cell Ca_Lactate Calcium Lactate Ca_Ion Ca²⁺ Ca_Lactate->Ca_Ion Dissociation Ca_Gluconate Calcium Gluconate Ca_Gluconate->Ca_Ion Dissociation CaSR Calcium-Sensing Receptor (CaSR) Ca_Ion->CaSR Activation G_Protein G-Protein Signaling CaSR->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP₃ PLC->IP3 ER Endoplasmic Reticulum (ER) IP3->ER Stimulates Ca_Release Ca²⁺ Release ER->Ca_Release Downstream Downstream Cellular Responses Ca_Release->Downstream Ca_Supplement Calcium Supplement (e.g., Calcium Lactate) Ca_Influx Increased Intracellular Ca²⁺ Concentration Ca_Supplement->Ca_Influx Calpain_Inactive Inactive Calpain Ca_Influx->Calpain_Inactive Activates Calpain_Active Active Calpain Calpain_Inactive->Calpain_Active Substrate Cellular Substrates Calpain_Active->Substrate Acts on Cleavage Substrate Cleavage Substrate->Cleavage Response Cellular Response (e.g., cytoskeletal remodeling) Cleavage->Response start Start: Select Calcium Salts (Lactate vs. Gluconate) solubility 1. Solubility Assay (Determine Ksp) start->solubility caco2_culture 2. Caco-2 Cell Culture and Differentiation start->caco2_culture data_analysis 7. Data Analysis and Comparison solubility->data_analysis uptake_assay 3. Calcium Uptake Assay (Bioavailability) caco2_culture->uptake_assay intracellular_ca 5. Intracellular Ca²⁺ Measurement (Fluorescence) caco2_culture->intracellular_ca quantification 4. Calcium Quantification (AAS or ICP-MS) uptake_assay->quantification quantification->data_analysis signaling_analysis 6. Signaling Pathway Analysis (e.g., Western Blot for calpain activation) intracellular_ca->signaling_analysis signaling_analysis->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

References

Comparative Efficacy of Calcium Lactate and Sodium Lactate in Microbial Growth Media: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of microbial cultivation, the choice of carbon source can significantly impact growth kinetics and metabolic output. Lactate (B86563), a key intermediate in cellular metabolism, is a widely utilized substrate. This guide provides a comparative analysis of two common lactate salts, calcium lactate and sodium lactate, on their efficacy in supporting microbial growth. By presenting experimental data, detailed protocols, and visualizing metabolic pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

Data Presentation: Quantitative Comparison of Microbial Growth Parameters

The selection of a lactate salt can exert a differential effect on microbial growth, influencing parameters such as the duration of the lag phase, the exponential growth rate, and the final biomass yield. The following tables summarize quantitative data from studies comparing the impact of calcium lactate and sodium lactate on the growth of various microorganisms.

Table 1: Effect of Calcium Lactate vs. Sodium Lactate on the Growth of Bacillus sp. 2-6

Lactate SaltConcentration (mol/L)Maximum Dry Cell Weight (DCW) (g/L)Time to Reach Maximum DCW (hours)
No Lactate0~3.0~12
Calcium Lactate0.253.5812
Sodium Lactate0.5~2.538

Data adapted from a study on L-lactic acid production by a thermophilic Bacillus mutant.[1]

Table 2: Inhibitory Effects of Calcium Lactate vs. Sodium Lactate on Pathogenic Bacteria

BacteriumLactate SaltConcentration (%)Temperature (°C)Growth Inhibition
Bacillus cereusCalcium Lactate1.520Inhibited
Bacillus cereusSodium Lactate3.020Inhibited
Clostridium perfringensCalcium Lactate1.515, 20, 25Arrested
Clostridium perfringensSodium Lactate3.015Inhibited

Data adapted from a study on the effect of lactates on spore growth in a food model system.[2]

Discussion of Experimental Findings

The presented data suggests that the choice between calcium lactate and sodium lactate can lead to significantly different outcomes in microbial culture. In the case of Bacillus sp. 2-6, calcium lactate at a lower concentration resulted in a higher biomass yield and a much shorter time to reach maximum growth compared to sodium lactate.[1] This suggests that for this particular strain, calcium lactate is a more efficient carbon and energy source, or that the presence of calcium ions is more beneficial for growth than sodium ions. Conversely, when examining the inhibitory effects on pathogenic bacteria like Bacillus cereus and Clostridium perfringens, calcium lactate demonstrated a stronger antimicrobial effect at lower concentrations than sodium lactate.[2] This highlights the dual role lactate salts can play, acting as either a growth substrate or an inhibitor depending on the microorganism, concentration, and environmental conditions.

The differential effects can be attributed to several factors. The lactate anion itself is a key player in the antimicrobial activity, though the exact mechanism is not fully understood.[3] It is suggested that it is not solely due to a lowering of intracellular pH or a decrease in water activity.[3] The cation (calcium vs. sodium) also plays a crucial role. Calcium ions are known to be involved in maintaining cell structure, motility, and various cell differentiation processes in bacteria.[4][5] Sodium ions, on the other hand, are involved in nutrient transport and maintaining the electrochemical gradient across the cell membrane, but high concentrations can be toxic.[6][7]

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Bacterial Growth Curve using Optical Density

This protocol outlines the steps to generate a bacterial growth curve by measuring the optical density of a liquid culture over time.

Materials:

  • Bacterial strain of interest

  • Sterile growth medium (e.g., Nutrient Broth, Tryptic Soy Broth) supplemented with either calcium lactate or sodium lactate as the primary carbon source.

  • Sterile culture flasks or tubes

  • Spectrophotometer

  • Sterile cuvettes

  • Incubator shaker

  • Micropipettes and sterile tips

Procedure:

  • Prepare Inoculum:

    • Streak the bacterial strain onto an appropriate agar (B569324) plate and incubate at the optimal temperature until single colonies are visible.

    • Inoculate a single colony into a tube containing 5-10 mL of sterile growth medium (without the experimental lactate source, or with a low concentration of a readily metabolizable sugar like glucose) and incubate overnight at the optimal temperature with shaking.[8]

  • Set up Experimental Cultures:

    • Prepare sterile flasks containing the desired volume of growth medium supplemented with either calcium lactate or sodium lactate at the desired concentrations. Include a control flask with no added lactate or with a standard carbon source.

    • Inoculate each flask with the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05-0.1.[8]

  • Incubation and Measurement:

    • Incubate the flasks at the optimal temperature with constant shaking.

    • At regular time intervals (e.g., every 30-60 minutes), aseptically remove a sample from each flask.[1][8]

    • Measure the OD600 of each sample using a spectrophotometer. Use the sterile growth medium as a blank.[4]

    • Continue taking measurements until the culture reaches the stationary phase (i.e., the OD600 readings no longer increase).

  • Data Analysis:

    • Plot the OD600 values against time to generate a growth curve.

    • From the growth curve, determine the following parameters for each condition:

      • Lag Phase: The initial period of little to no growth.

      • Exponential (Log) Phase: The period of rapid, logarithmic growth. The specific growth rate (µ) can be calculated from the slope of the natural logarithm of OD600 versus time during this phase.

      • Stationary Phase: The period where the growth rate equals the death rate, and the OD600 remains constant.

      • Final Biomass: The maximum OD600 reached.

Mandatory Visualization

To visually represent the key processes involved, the following diagrams have been generated using Graphviz (DOT language).

Lactate Metabolism in Bacteria

Lactate_Metabolism cluster_extracellular Extracellular cluster_cell Bacterial Cell Lactate_ext Lactate Lactate_perm Lactate Permease Lactate_ext->Lactate_perm Transport Lactate_int Intracellular Lactate Lactate_perm->Lactate_int Pyruvate Pyruvate Lactate_int->Pyruvate Lactate Dehydrogenase (LDH) Acetyl_CoA Acetyl-CoA Pyruvate->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle ATP_gen ATP Generation TCA_Cycle->ATP_gen Experimental_Workflow prep_media Prepare Media: - Control (No Lactate) - Calcium Lactate - Sodium Lactate inoculation Inoculate with Microbial Culture prep_media->inoculation incubation Incubate under Optimal Conditions inoculation->incubation sampling Aseptic Sampling at Regular Intervals incubation->sampling measurement Measure Optical Density (OD600) sampling->measurement analysis Data Analysis: - Plot Growth Curves - Calculate Growth Parameters measurement->analysis comparison Compare Growth Kinetics: Lag Phase, Growth Rate, Final Biomass analysis->comparison Cation_Influence cluster_calcium Calcium (Ca²⁺) cluster_sodium Sodium (Na⁺) Ca_lactate Calcium Lactate Ca_ion Ca²⁺ Ca_lactate->Ca_ion Ca_signal Cell Structure & Differentiation Ca_ion->Ca_signal Signaling growth Differential Microbial Growth Ca_signal->growth Na_lactate Sodium Lactate Na_ion Na⁺ Na_lactate->Na_ion Na_signal Nutrient Transport & Ion Homeostasis Na_ion->Na_signal Signaling Na_signal->growth

References

A Comparative Guide to the Quantification of Calcium Lactate: HPLC vs. Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common analytical methods for the quantification of calcium lactate (B86563): High-Performance Liquid Chromatography (HPLC) and complexometric titration. The information presented is based on supporting experimental data to assist researchers in selecting the most appropriate method for their specific needs.

Introduction

Calcium lactate is a widely used calcium salt in the pharmaceutical, food, and beverage industries. Accurate quantification of calcium lactate is crucial for quality control, formulation development, and regulatory compliance. Both HPLC and complexometric titration are established analytical techniques for this purpose, each with its own set of advantages and limitations. This guide will delve into the experimental protocols and performance characteristics of each method to provide a comprehensive comparison.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

The HPLC method for calcium lactate quantification typically involves the separation and detection of the lactate anion. An ion-exclusion or reversed-phase chromatographic method is commonly employed.

Sample Preparation:

  • Accurately weigh a suitable amount of the calcium lactate sample.

  • Dissolve the sample in a suitable solvent, typically deionized water or a weak acid solution.

  • Dilute the sample solution to a known volume to achieve a concentration within the calibrated range of the instrument.

  • Filter the solution through a 0.45 µm or smaller pore size filter to remove any particulate matter before injection into the HPLC system.

Chromatographic Conditions (Example):

ParameterCondition
Column C18 column
Mobile Phase 0.025 mol/L NaH2PO4 (pH=2.50)[1]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV at 210 nm[1]
Column Temperature Ambient
Complexometric Titration

Complexometric titration for calcium lactate is a classic analytical chemistry technique that relies on the reaction of calcium ions with a chelating agent, most commonly ethylenediaminetetraacetic acid (EDTA).

Sample Preparation:

  • Accurately weigh approximately 350 mg of the previously dried calcium lactate sample.[2]

  • Dissolve the sample in 150 mL of deionized water containing 2 mL of dilute hydrochloric acid.[2]

Titration Procedure:

  • While stirring the sample solution, add approximately 30 mL of a standardized 0.05 M disodium (B8443419) EDTA solution from a burette.

  • Add 15 mL of 1 N sodium hydroxide (B78521) and 300 mg of hydroxy naphthol blue indicator.[2]

  • Continue the titration with the 0.05 M disodium EDTA solution until a distinct blue endpoint is observed.[2]

  • A blank determination should be performed to account for any interference.

Method Validation and Performance Comparison

The performance of an analytical method is evaluated through various validation parameters as recommended by guidelines from the International Council for Harmonisation (ICH).[3][4] The following tables summarize the comparative performance of HPLC and complexometric titration for the quantification of calcium lactate, with some data extrapolated from similar compounds where direct data for calcium lactate is not available.

Table 1: Comparison of Method Validation Parameters

Validation ParameterHPLCComplexometric Titration
Specificity High; can separate lactate from other components.[5]Moderate; potential interference from other metal ions.
Linearity (Correlation Coefficient, r²) Typically >0.999[1]Typically >0.999
Accuracy (% Recovery) 99.01% - 100.4% for lactic acid.[1]~99.0% for rosuvastatin (B1679574) calcium.
Precision (RSD%) <2.0%[1]<1.0%
Robustness Generally robust to small variations in mobile phase composition, pH, and flow rate.[6][7]Generally robust to minor variations in pH and temperature.
Limit of Detection (LOD) Lower; can detect smaller quantities.Higher; less sensitive than HPLC.
Limit of Quantification (LOQ) 0.46 g lactic acid/kg for an HPLC-UV/RI method.[8]Higher than HPLC.

Table 2: Practical Considerations

FeatureHPLCComplexometric Titration
Instrumentation Requires specialized and expensive equipment.Requires basic and relatively inexpensive laboratory glassware.
Sample Throughput Can be automated for high throughput analysis.Generally a manual and lower throughput method.
Solvent/Reagent Consumption Requires high-purity solvents.Uses standard laboratory reagents.
Analysis Time per Sample Typically 5-15 minutes per sample.Can be faster per sample for a skilled analyst.
Analyst Skill Level Requires a trained operator for method development and troubleshooting.Can be performed by a technician with basic analytical skills.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying principles, the following diagrams are provided.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis p1 Weigh Sample p2 Dissolve in Solvent p1->p2 p3 Dilute to Volume p2->p3 p4 Filter p3->p4 a1 Inject Sample p4->a1 Prepared Sample a2 Chromatographic Separation a1->a2 a3 UV Detection a2->a3 a4 Data Acquisition & Processing a3->a4 r1 Result a4->r1 Quantification Result Titration_Workflow cluster_prep Sample Preparation cluster_analysis Titration p1 Weigh Sample p2 Dissolve in Acidified Water p1->p2 a1 Add EDTA & Indicator p2->a1 Prepared Sample a2 Titrate to Endpoint a1->a2 a3 Record Volume a2->a3 r1 Result a3->r1 Calculate Concentration Method_Comparison cluster_hplc HPLC cluster_titration Titration hplc_prin Separation Principle: Partitioning between stationary and mobile phases hplc_adv Advantages: High Specificity High Sensitivity Automation hplc_dis Disadvantages: High Cost Complex Instrumentation titration_prin Reaction Principle: Complex formation between Ca²⁺ and EDTA titration_adv Advantages: Low Cost Simple Equipment Robust titration_dis Disadvantages: Lower Specificity Lower Sensitivity Manual quant Quantification of Calcium Lactate quant->hplc_prin quant->titration_prin

References

A Comparative Analysis of Calcium Lactate from Diverse Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of calcium lactate (B86563) synthesized through different methodologies, supported by experimental data. We will delve into the characterization of this widely used pharmaceutical excipient and calcium supplement, focusing on how the synthesis route impacts its physicochemical properties and performance.

Principal Synthesis Routes of Calcium Lactate

Calcium lactate, a salt consisting of two lactate anions for each calcium cation, can be produced through several pathways. The two primary industrial methods are chemical synthesis and fermentation. A third, more recent method involves the use of glycerol (B35011).

  • Chemical Synthesis: This common method involves the neutralization of lactic acid with a calcium source, such as calcium carbonate (CaCO3) or calcium hydroxide (B78521) (Ca(OH)2).[1][2][3] This process is straightforward and allows for good control over the reaction conditions. The overall reaction can be represented as:

    2CH₃CH(OH)COOH + CaCO₃ → Ca(C₃H₅O₃)₂ + H₂O + CO₂

  • Fermentation: In this biotechnological approach, carbohydrates like glucose, molasses, or starch are fermented by lactic acid bacteria (e.g., Lactobacillus species) in the presence of a calcium source to neutralize the produced lactic acid and prevent a drop in pH that would inhibit the fermentation process.[1][4][5] This method can produce specific stereoisomers (L(+) or D(-)-lactate) depending on the microorganism used.[1]

  • From Glycerol: A newer, sustainable approach involves the reaction of glycerol with calcium hydroxide, catalyzed by bimetallic nanocatalysts.[6] This method presents an alternative to using lactic acid directly.

The selection of the synthesis route can influence the final product's characteristics, including its purity, crystalline structure, and ultimately, its performance in pharmaceutical applications.

Comparative Characterization of Calcium Lactate

The properties of calcium lactate are critical for its function as a pharmaceutical ingredient. Here, we compare key characteristics of calcium lactate derived from different synthesis routes, supported by data from various studies.

Physicochemical Properties
PropertyChemical Synthesis (Lactic Acid + CaCO₃/Ca(OH)₂)FermentationKey Observations & References
Purity High purity can be achieved, often up to 99.9%.[7] The process allows for purification steps like recrystallization.Purity can be affected by residual sugars, nutrients, and other metabolites from the fermentation broth, requiring extensive downstream processing.[8]Chemical synthesis generally offers a more straightforward path to high purity.
Yield Yields can be high, with reports of up to 87.2% to 88.7% under optimized conditions.[7][9]Productivity can be enhanced by in situ product removal techniques like crystallization.[4]Both methods can achieve high yields, but fermentation requires careful optimization of biological and downstream processes.
Crystalline Form Typically forms hydrates, with calcium lactate pentahydrate being the most common.[1][10][11] The morphology is often described as plate-like crystals.[9]The crystalline form is also typically the pentahydrate. The enantiomeric form (L- or DL-racemic) depends on the fermenting organism.[1]Powder X-ray Diffraction (XRD) can differentiate between enantiomeric variants of calcium lactate pentahydrate.[12]
Solubility Generally possesses good water solubility, which is crucial for bioavailability. The L-isomer is more soluble than the DL-racemic form.[1] Solubility of the pentahydrate is around 7.9 g/100 mL at 30°C.[1]Solubility is a key parameter for recovery via crystallization from the fermentation broth.[10]The source of calcium carbonate (e.g., different types of shells) can influence the solubility of the resulting calcium lactate.[13][14]
Bioavailability Calcium lactate is readily absorbed at various pHs and does not need to be taken with food.[1][3] It contains about 13% elemental calcium.[1][15]Studies have shown that the bioavailability of calcium from L-calcium lactate and DL-calcium lactate is similar to that of calcium carbonate in rats.[16]Differences in bioavailability between various calcium salts are generally small and not statistically significant.[16]

Experimental Protocols for Characterization

Accurate characterization of calcium lactate is essential for quality control and to ensure its suitability for pharmaceutical use. Below are detailed methodologies for key analytical techniques.

Powder X-ray Diffraction (XRD)

Objective: To identify the crystalline phase and differentiate between different forms (e.g., anhydrous, hydrates, enantiomers) of calcium lactate.

Methodology:

  • Sample Preparation: A small amount of the calcium lactate powder is gently ground to ensure a random orientation of the crystals. The powdered sample is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used. The instrument is typically equipped with a Cu Kα radiation source.

  • Data Acquisition: The sample is scanned over a 2θ range (e.g., 5° to 50°), with a specific step size and dwell time.

  • Data Analysis: The resulting diffraction pattern (a plot of intensity versus 2θ) is compared with reference patterns from a database, such as the International Centre for Diffraction Data (ICDD), to identify the crystalline phases present.[12][17][18]

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify the functional groups present in the calcium lactate molecule and confirm its chemical structure.

Methodology:

  • Sample Preparation: A small amount of the calcium lactate sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where the powder is placed directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.

  • Data Acquisition: The sample is scanned over a wavenumber range, typically 4000 to 400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands. For calcium lactate, key peaks include a broad band around 3000-3500 cm⁻¹ (O-H stretching of water and hydroxyl groups), C-H stretching and bending bands, and a strong absorption around 1500-1750 cm⁻¹ corresponding to the carboxylate (C=O) stretching.[19][20][21][22][23]

Scanning Electron Microscopy (SEM)

Objective: To visualize the morphology, particle size, and surface texture of the calcium lactate crystals.

Methodology:

  • Sample Preparation: A small amount of the calcium lactate powder is mounted on an SEM stub using double-sided carbon tape. To make the sample conductive, it is typically coated with a thin layer of a conductive material, such as gold or palladium, using a sputter coater.

  • Instrumentation: A scanning electron microscope is used.

  • Imaging: The sample is placed in the SEM chamber, and a high-energy beam of electrons is scanned across the surface. The signals from the interaction of the electron beam with the sample are collected to form an image.

  • Analysis: The resulting micrographs are analyzed to determine the crystal shape (e.g., plate-like), size distribution, and surface characteristics.[9][24][25][26][27]

Visualizing the Processes

To better illustrate the concepts discussed, the following diagrams outline the synthesis routes and a key biological pathway for calcium absorption.

Synthesis_Routes cluster_chem Chemical Synthesis cluster_ferm Fermentation lactic_acid Lactic Acid chem_reaction Neutralization Reaction lactic_acid->chem_reaction ca_source Calcium Carbonate or Calcium Hydroxide ca_source->chem_reaction chem_product Calcium Lactate chem_reaction->chem_product carbs Carbohydrates ferm_process Fermentation carbs->ferm_process bacteria Lactic Acid Bacteria bacteria->ferm_process ferm_product Calcium Lactate ferm_process->ferm_product

A simplified comparison of the two primary synthesis routes for calcium lactate.

Calcium_Absorption ca_lactate Oral Ingestion of Calcium Lactate dissociation Dissociation in GI Tract ca_lactate->dissociation ca_ion Calcium Ions (Ca²⁺) dissociation->ca_ion lactate_ion Lactate Anions dissociation->lactate_ion absorption Intestinal Absorption (Duodenum & Jejunum) ca_ion->absorption metabolism Lactate Metabolism (Gluconeogenesis) lactate_ion->metabolism bloodstream Enters Bloodstream absorption->bloodstream utilization Biological Utilization bloodstream->utilization skeleton Bone & Teeth Formation utilization->skeleton

The metabolic pathway of orally administered calcium lactate.

Conclusion

Both chemical synthesis and fermentation are viable and widely used methods for producing calcium lactate. The choice of synthesis route can impact the product's purity, yield, and crystalline properties.

  • Chemical synthesis offers a direct route to high-purity calcium lactate with good yield and is often simpler to control.

  • Fermentation provides a method for producing specific stereoisomers, which can be advantageous. However, it requires more complex downstream processing to remove impurities.

The characterization of calcium lactate using techniques such as XRD, FTIR, and SEM is crucial for ensuring the quality and consistency of the final product, regardless of the synthesis route. Ultimately, the bioavailability of calcium from calcium lactate is good, and the choice of synthesis method may be driven by factors such as cost, desired stereoisomer, and required purity for the specific pharmaceutical application.

References

Assessing the Impact of Hydration State on Experimental Results: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydration state of a biological system, whether in vitro, in vivo, or in human subjects, is a critical variable that can significantly influence experimental outcomes. Overlooking this parameter can lead to variability, misinterpretation of data, and challenges in reproducing results. This guide provides a comparative overview of how hydration status affects experimental readouts, details protocols for its assessment and control, and presents quantitative data to underscore its importance.

Impact of Hydration State Across Experimental Models

An organism's or cell's hydration level affects fundamental physiological processes, including nutrient transport, metabolic reactions, and drug disposition.[1] Dehydration can alter the concentration of substances in the bloodstream, impair organ function, and introduce confounding variables into experimental designs.[2]

Logical Relationship: Hydration State to Experimental Outcome

The following diagram illustrates the cascade effect of altered hydration on experimental results. A change in hydration status leads to physiological shifts, which in turn directly impact the data collected.

G cluster_0 Initiating Factor cluster_1 Physiological Consequences cluster_2 Experimental Impact A Change in Hydration State (e.g., Dehydration, Overhydration) B Altered Plasma Osmolality & Blood Volume A->B C Impaired Renal & Hepatic Function A->C D Changes in Cell Volume & Osmotic Stress A->D E Variable Drug Pharmacokinetics (PK) B->E C->E F Inaccurate Biomarker Readings C->F G Altered Cell Metabolism & Protein Production D->G

Caption: Cascade effect of hydration changes on experimental outcomes.

In Vitro Models: The Role of Medium Osmolarity

In cell-based assays, the osmolarity of the culture medium is the equivalent of systemic hydration. Standard cell culture media are typically formulated to be isotonic, in the range of 260 to 320 mOsm, to mimic serum.[3] Deviations from this range can induce osmotic stress, significantly affecting cell behavior.

Experimental Data: Effect of Hyperosmolarity on Hybridoma Cells

Hyperosmotic conditions, while potentially reducing cell growth rates, have been shown to increase the specific productivity of recombinant proteins like monoclonal antibodies.[3][4]

Medium Osmolarity (mOsm)Specific Growth Rate (h⁻¹)Specific Antibody Production Rate (relative to 290 mOsm)Specific Glucose Consumption Rate (relative to 290 mOsm)
290 (Isotonic)0.0401.001.00
3620.033~1.3~1.38
3980.028~1.7~1.93
4350.024>2.00>2.34
Data synthesized from studies on hybridoma cell lines.[5][3]

Experimental Protocol: Modulating and Measuring Medium Osmolarity

  • Methodology for Modulation:

    • Preparation of Hyperosmotic Media: Prepare standard cell culture medium. Increase osmolarity by adding small, concentrated volumes of sterile solutions like sodium chloride (NaCl) or a commercial feed supplement.[4]

    • Control Group: Culture a parallel set of cells in standard, isotonic medium.

    • Acclimation: When testing significant osmolarity shifts, consider a gradual adaptation period for the cells to minimize acute osmotic shock.

  • Methodology for Measurement:

    • Instrumentation: Use a freezing point depression osmometer for accurate measurements.

    • Sample Collection: Collect a small aliquot (typically 20-100 µL) of the cell culture medium, avoiding cell contamination.

    • Measurement: Calibrate the osmometer according to the manufacturer's instructions. Measure the osmolality of the medium sample. Measurements should be taken at the start of the experiment and periodically throughout to monitor for changes due to metabolite accumulation or evaporation.[4]

In Vivo Animal Models: Controlling for Dehydration

In animal studies, hydration status is a critical factor, particularly in pharmacology and toxicology. Dehydration can significantly alter drug pharmacokinetics (PK), primarily by impairing kidney and liver function, which are essential for drug metabolism and elimination.[2][6][7]

Experimental Data: Effect of Dehydration on Oxytetracycline (B609801) Pharmacokinetics in Goats

A study on goats demonstrated that dehydration induced by water deprivation significantly alters the elimination of the antibiotic oxytetracycline.[8]

Dehydration Level (% Body Weight Loss)Elimination Half-Life (t½) ChangeTotal Body Clearance (Cl_B) ChangeVolume of Distribution (Vd_ss) Change
7.6% (2 days water deprivation)ProlongedSignificantly Slower (P<0.001)No Significant Change
10.3% (3 days water deprivation)ProlongedSignificantly Slower (P<0.001)Significantly Decreased (P<0.01)
12.7% (4 days water deprivation)ProlongedSignificantly Slower (P<0.001)Significantly Decreased (P<0.01)
Source: Adapted from Elsheikh, H.A. et al., J Vet Pharmacol Ther.[8]

Experimental Workflow: Hydration Control in Animal Studies

This workflow outlines the steps for incorporating hydration assessment and control into a typical preclinical study.

G cluster_control Control Group (Euhydrated) cluster_exp Experimental Group (Dehydrated) start Study Start acclimate Acclimation Period (Baseline Monitoring) start->acclimate assess_baseline Baseline Hydration Assessment (Body Weight, Urine SG, Plasma Osm.) acclimate->assess_baseline randomize Randomization assess_baseline->randomize control_protocol Maintain Ad Libitum Access to Water randomize->control_protocol exp_protocol Induce Dehydration (e.g., Water Restriction for 48h) randomize->exp_protocol control_monitor Daily Monitoring control_protocol->control_monitor intervention Administer Experimental Agent (e.g., Drug Compound) control_monitor->intervention exp_monitor Monitor for Humane Endpoints (% Body Weight Loss < 15%) exp_protocol->exp_monitor exp_monitor->intervention sampling Collect Samples (Blood, Tissues) intervention->sampling analysis Analyze Outcomes (PK, Biomarkers) sampling->analysis end Study End analysis->end

Caption: Workflow for managing hydration status in animal experiments.

Experimental Protocol: Assessing Hydration in Rodents

  • Methodology:

    • Body Weight: Weigh animals daily at the same time using a calibrated scale. Body weight loss is a primary indicator of dehydration.[9] A loss of over 15% is often considered a humane endpoint.[10]

    • Skin Turgor: Gently lift the skin on the animal's back. In a hydrated animal, it should snap back in less than 2 seconds. A persistent "tent" indicates dehydration of at least 5%.[9][11]

    • Urine Specific Gravity (USG) / Osmolality: Collect urine samples (e.g., via metabolic cages or gentle bladder palpation). Use a refractometer for USG or an osmometer for osmolality. Higher values indicate more concentrated urine and dehydration.

    • Plasma Osmolality: Collect a blood sample (e.g., via tail vein). Centrifuge to separate plasma and measure with an osmometer. This is a highly accurate but invasive method.[10]

Human Clinical Trials: A Source of Variability

In clinical research, a participant's hydration status can affect drug bioavailability and the accuracy of diagnostic biomarkers.[12] Overhydration can dilute drug concentrations, potentially leading to false-negative results, while dehydration can concentrate them, increasing the risk of toxicity or false positives.[1]

Comparison of Common Hydration Assessment Methods

There is no single "gold standard" for hydration assessment, and a combination of methods is often recommended.[[“]]

MethodInvasivenessAccessibility / CostKey Considerations
Plasma Osmolality High (Blood Draw)Low / HighConsidered a very reliable indicator of acute hydration status.[10][14]
Urine Specific Gravity (USG) Non-InvasiveHigh / LowWidely used and practical; reflects recent fluid intake.[15]
Urine Osmolality Non-InvasiveMedium / MediumMore precise than USG but requires an osmometer.[14]
Body Mass Change Non-InvasiveHigh / LowEffective for tracking acute changes (pre/post-exercise), but less so for chronic status.[15]
Bioelectrical Impedance (BIA) Non-InvasiveMedium / MediumEstimates total body water; accuracy can be affected by many factors and may not be ideal for older adults.[16]
Salivary Osmolality Non-InvasiveMedium / MediumEmerging as a promising, easy-to-collect marker.[[“]][16]

Signaling Pathway: Cellular Response to Osmotic Stress

Changes in hydration at the cellular level (osmotic stress) activate complex signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) cascade, which influences cell survival, apoptosis, and inflammation.

G cluster_input Stress Signal cluster_pathway MAPK Signaling Cascade cluster_output Cellular Response Hyperosmolarity Hyperosmolarity (Cellular Dehydration) MEKK MEKK1/2/3 Hyperosmolarity->MEKK MKK3_6 MKK3/6 MEKK->MKK3_6 phosphorylates p38 p38 MAPK MKK3_6->p38 phosphorylates Gene_Expression Gene Expression (Inflammation, Apoptosis) p38->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest p38->Cell_Cycle_Arrest

Caption: p38 MAPK pathway activation by hyperosmotic stress.

By carefully controlling and documenting hydration status using the protocols and methods outlined in this guide, researchers can significantly enhance the reliability, accuracy, and reproducibility of their experimental results.

References

A Comparative Guide to In Vitro Calcium Ion Release from Various Calcium Salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate calcium salt is a critical decision in drug formulation and development, directly impacting the bioavailability and therapeutic efficacy of calcium-supplementing products. This guide provides an objective in vitro comparison of calcium ion release from several commonly used calcium salts, supported by experimental data and detailed methodologies. This information is intended to assist researchers in making informed decisions based on the physicochemical properties of these compounds.

Comparative Analysis of Calcium Ion Release

The dissolution and subsequent release of calcium ions from different salt forms are heavily influenced by the surrounding pH and the intrinsic solubility of the salt. The following table summarizes quantitative data on calcium ion release from various calcium salts under controlled in vitro conditions.

Calcium SaltElemental Calcium Release (%) at 60 min (pH 1.5)[1]Solubility in Water[2]Key Characteristics
Calcium Carbonate 56 - 100% (Varies significantly between preparations)Almost insoluble[2]Dissolution is highly dependent on an acidic environment.[1][3]
Calcium Citrate Independent of pH[1]Forms a soluble complex, especially at neutral pH.[3]Dissolution is not reliant on gastric acid.[1]
Calcium Lactate ---More soluble than carbonate and citrate.[4]Considered a practical option for oral supplements due to good solubility.[4]
Calcium Gluconate ---More soluble than carbonate and citrate.[2][4]Often used in beverage fortification due to its solubility.[2]
Calcium Lactate Gluconate 95 - 115%Easily soluble.[2]Demonstrates high dissolution velocity independent of pH.[1]
Calcium Acetate High dissolution velocity---Shows good dissolution in acidic conditions.[1]
Dicalcium Phosphate High dissolution velocityPrecipitates extensively at neutral pH.[3]Solubility is pH-dependent.
Calcium Citrate Malate ---Forms significantly high levels of a soluble complex.[3]Exhibits good solubility characteristics.

Note: Dashes (---) indicate that specific quantitative data for that parameter was not available in the cited sources.

Experimental Protocols

To ensure reproducible and comparable results when evaluating calcium ion release, a standardized experimental protocol is essential. Below is a detailed methodology for a common in vitro experiment.

Protocol: In Vitro Dissolution and Calcium Ion Measurement

1. Objective: To determine the rate and extent of calcium ion release from different calcium salts in an aqueous solution over time.

2. Materials:

  • Calcium salts: Calcium Carbonate, Calcium Citrate, Calcium Gluconate, Calcium Lactate.
  • Deionized water (or a buffered solution at a specific pH, e.g., pH 7.0).
  • Magnetic stirrer and stir bars.
  • Beakers or flasks.
  • Calibrated pH meter.
  • Atomic Absorption Spectrophotometer (AAS) or a Calcium Ion-Selective Electrode (ISE).
  • Standard solutions of calcium for calibration.
  • Lanthanum chloride solution (for AAS, to suppress interferences).

3. Procedure:

  • Preparation of Test Solutions:
  • Accurately weigh an amount of each calcium salt equivalent to a standardized amount of elemental calcium.
  • Prepare individual beakers with a fixed volume of deionized water or buffer solution (e.g., 500 mL).
  • Place each beaker on a magnetic stirrer and add a stir bar.
  • Dissolution:
  • Simultaneously add the weighed calcium salts to their respective beakers.
  • Start the magnetic stirrers at a constant speed.
  • Monitor and record the pH of the solutions at the start and at each time point.
  • Sample Collection:
  • At predetermined time intervals (e.g., 5, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 5 mL) of the solution from each beaker.
  • Filter the aliquot immediately using a 0.45 µm syringe filter to remove any undissolved particles.
  • Calcium Ion Measurement (using AAS):
  • Prepare a series of calcium standard solutions of known concentrations.
  • Add lanthanum chloride solution to the filtered samples and standard solutions to mask potential chemical interferences.
  • Aspirate the samples and standards into the AAS and measure the absorbance at the calcium-specific wavelength (typically 422.7 nm).
  • Construct a calibration curve from the absorbance readings of the standard solutions.
  • Determine the concentration of calcium ions in the test samples by comparing their absorbance to the calibration curve.
  • Data Analysis:
  • Calculate the cumulative amount of calcium ion released at each time point.
  • Plot the percentage of calcium ion release versus time for each calcium salt to compare their dissolution profiles.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro comparison of calcium ion release from different calcium salts.

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_output Output prep_salts Weigh Equivalent Calcium Salts dissolution Dissolution with Constant Stirring prep_salts->dissolution prep_solution Prepare Dissolution Medium (e.g., Water) prep_solution->dissolution sampling Aliquot Sampling at Time Intervals dissolution->sampling filtering Filter Samples (0.45 µm) sampling->filtering ca_measurement Measure [Ca²⁺] (AAS or ISE) filtering->ca_measurement data_analysis Calculate & Plot % Release vs. Time ca_measurement->data_analysis comparison Comparative Dissolution Profile data_analysis->comparison

Experimental workflow for in vitro calcium ion release comparison.

References

Safety Operating Guide

Proper Disposal of Calcium 2-hydroxypropanoate Pentahydrate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Calcium 2-hydroxypropanoate pentahydrate, also known as calcium lactate (B86563) pentahydrate. Adherence to these guidelines will ensure safety and compliance with regulatory standards.

This compound is generally not classified as a hazardous substance.[1] However, proper disposal is crucial to maintain a safe laboratory environment and to prevent environmental contamination.

Key Safety and Handling Information

Before disposal, it is important to be aware of the fundamental safety and handling precautions for this compound.

PropertyInformationSource
Appearance White powder or granular solid[2]
Stability Stable under normal conditions of handling and storage[3]
Hazards May cause eye, skin, and respiratory tract irritation.[4] May form combustible dust concentrations in air.[5]
Incompatibilities Strong oxidizing agents[5]
Personal Protective Equipment (PPE) Safety glasses with side shields or goggles, protective gloves, and appropriate clothing to prevent skin contact.[6][7] Respiratory protection is required when dust is generated.[1]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to follow local, state, and federal regulations.[1][3]

1. Waste Identification and Segregation:

  • Do not mix this compound with other waste materials.[1]

  • Keep the waste in its original container or a clearly labeled, compatible container.[1][8] Uncleaned containers should be handled as if they contain the product itself.[1]

2. Small Spills and Residues:

  • For small spills, sweep up the solid material, avoiding dust generation.[2][5]

  • Place the collected material into a suitable, labeled container for disposal.[5]

  • After the dry material is removed, the affected area can be flushed with water.[2][3]

  • Prevent the entry of the substance into drains or waterways.[1][9]

3. Bulk Quantities:

  • For larger quantities of waste, consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Disposal options may include incineration in a suitable combustion chamber or landfilling, in compliance with local regulations.[3][9]

4. Container Disposal:

  • Once empty, containers should be triple-rinsed with an appropriate solvent (e.g., water).

  • The rinsate should be collected and treated as chemical waste.

  • After cleaning, empty containers can be offered for recycling or disposed of as regular waste, in accordance with local guidelines.[9]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Have Calcium 2-hydroxypropanoate pentahydrate for Disposal is_spill Is it a spill? start->is_spill small_spill Small Spill Handling: 1. Wear appropriate PPE. 2. Sweep up material, avoiding dust. 3. Place in a labeled container. 4. Clean area with water. is_spill->small_spill Yes, small large_spill Large Spill Handling: 1. Evacuate area. 2. Contact EHS. 3. Contain spill if possible. is_spill->large_spill Yes, large is_bulk Is it bulk waste? is_spill->is_bulk No end End: Proper Disposal Complete small_spill->end large_spill->end bulk_disposal Bulk Disposal: 1. Keep in original or labeled container. 2. Do not mix with other waste. 3. Contact EHS for disposal guidance. is_bulk->bulk_disposal Yes residue_disposal Residue/Empty Container Disposal: 1. Triple-rinse container. 2. Collect rinsate as waste. 3. Dispose of clean container per local regulations. is_bulk->residue_disposal No (Residue/Empty Container) bulk_disposal->end residue_disposal->end

Caption: Disposal decision workflow for this compound.

Disclaimer: This information is intended for guidance and should not replace a thorough review of the official Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always adhere to your local, state, and federal regulations for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Calcium 2-hydroxypropanoate Pentahydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential guidance for the safe handling and disposal of Calcium 2-hydroxypropanoate pentahydrate (also known as Calcium Lactate Pentahydrate). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Summary of Hazards

This compound is generally considered to be of low hazard. However, it may cause irritation to the eyes, skin, and respiratory tract.[1] A significant physical hazard is the potential for the formation of combustible dust concentrations in the air.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

OperationEngineering ControlsEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (e.g., weighing, preparing solutions) Use in a well-ventilated area. A chemical fume hood is recommended if dust is generated.Safety glasses with side shields or chemical safety goggles.[1][3]Nitrile rubber gloves.[4]Standard laboratory coat.Not required under normal use with adequate ventilation.[2][4]
Large-Scale Operations or Operations Generating Significant Dust Use in a well-ventilated area with local exhaust ventilation or in a chemical fume hood.Chemical safety goggles or a face shield.Nitrile rubber gloves.[4]Protective clothing to prevent skin exposure.[1][2][4]A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust cannot be controlled.[1][4][5]
Accidental Spill Cleanup Ensure adequate ventilation.Chemical safety goggles.Nitrile rubber gloves.[4]Protective clothing to prevent skin exposure.[1][2][4]A respirator may be necessary depending on the extent of the spill and the amount of dust generated.

Operational Plan for Handling

A systematic approach to handling this compound is essential to minimize exposure and ensure safety.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handling_weigh Carefully Weigh/Measure prep_workspace->handling_weigh handling_transfer Transfer to Container handling_weigh->handling_transfer handling_minimize Minimize Dust Generation handling_transfer->handling_minimize post_clean Clean Work Area handling_minimize->post_clean post_store Store in a Cool, Dry, Well-Ventilated Area post_clean->post_store post_ppe Remove and Dispose of/Clean PPE post_store->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe handling workflow for this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) before beginning any work.

    • Put on all required personal protective equipment as outlined in the table above.

    • Ensure your work area, such as a chemical fume hood or a bench in a well-ventilated lab, is clean and uncluttered.

  • Handling:

    • Carefully weigh or measure the desired amount of this compound.

    • When transferring the powder, do so gently to minimize the generation of dust.[1][2]

    • Keep containers closed when not in use.

  • Post-Handling:

    • Clean the work area thoroughly after handling is complete.

    • Store the chemical in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.[2][3][6]

    • Properly remove and dispose of single-use PPE. Clean reusable PPE according to manufacturer's instructions.

    • Wash your hands thoroughly with soap and water.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[1][2]

Disposal Workflow for this compound cluster_waste_gen Waste Generation cluster_assessment Waste Assessment cluster_disposal Disposal waste_gen_collect Collect Waste Material waste_gen_container Place in a Labeled, Sealed Container waste_gen_collect->waste_gen_container assessment_classify Determine if Hazardous Waste (Consult Regulations) waste_gen_container->assessment_classify assessment_non_hazardous Non-Hazardous assessment_classify->assessment_non_hazardous assessment_hazardous Hazardous assessment_classify->assessment_hazardous disposal_non_hazardous Dispose as Normal Solid Waste (per local guidelines) assessment_non_hazardous->disposal_non_hazardous disposal_hazardous Dispose via Licensed Hazardous Waste Contractor assessment_hazardous->disposal_hazardous

Caption: Disposal workflow for this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

  • Waste Collection:

    • Collect waste this compound and any contaminated disposable materials (e.g., weigh paper, contaminated paper towels).

    • Place the waste in a clearly labeled, sealed container.

  • Waste Classification:

    • As the waste generator, you are responsible for determining if the waste is hazardous.[1][2]

    • Consult your institution's environmental health and safety (EHS) office and local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[1][2]

  • Disposal:

    • If classified as non-hazardous: The material can typically be disposed of as normal solid waste, though some regulations may permit landfilling or incineration.[7] Always confirm with your local waste disposal regulations.

    • If classified as hazardous: Arrange for disposal through a licensed hazardous waste disposal contractor.

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention if irritation develops or persists.[1]

  • Inhalation: Remove from exposure and move to fresh air immediately. If symptoms occur, seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Drink plenty of water.[4] Seek medical attention.[1][2][4]

  • Spills: For small spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.[1][2][4][6] Ensure adequate ventilation. For large spills, evacuate the area and contact your institution's EHS office.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.